molecular formula C7H7ClOS B3338373 Benzenethiol, 3-chloro-4-methoxy- CAS No. 89818-37-1

Benzenethiol, 3-chloro-4-methoxy-

Cat. No.: B3338373
CAS No.: 89818-37-1
M. Wt: 174.65 g/mol
InChI Key: ITMCBTAXLFTDPQ-UHFFFAOYSA-N
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Description

Benzenethiol, 3-chloro-4-methoxy- is a useful research compound. Its molecular formula is C7H7ClOS and its molecular weight is 174.65 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenethiol, 3-chloro-4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenethiol, 3-chloro-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenethiol, 3-chloro-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMCBTAXLFTDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531036
Record name 3-Chloro-4-methoxybenzene-1-thiol
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Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89818-37-1
Record name 3-Chloro-4-methoxybenzene-1-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methoxybenzene-1-thiol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of Benzenethiol, 3-chloro-4-methoxy-

[1]

Part 1: Chemical Identity & Physicochemical Profile

Benzenethiol, 3-chloro-4-methoxy- is a substituted thiophenol derivative characterized by a nucleophilic thiol (-SH) group, an electron-withdrawing chlorine atom at the meta position, and an electron-donating methoxy group at the para position relative to the thiol. This specific substitution pattern modulates the acidity of the thiol and its nucleophilic character, making it a precise tool for introducing the 3-chloro-4-methoxyphenylthio moiety into drug scaffolds.

Nomenclature & Identification
  • IUPAC Name: 3-Chloro-4-methoxybenzenethiol[1]

  • Common Synonyms: 3-Chloro-4-methoxythiophenol; 5-Mercapto-2-chloroanisole (incorrect numbering but occasionally seen); m-Chloro-p-methoxythiophenol.

  • CAS Registry Number: 89818-37-1 [2]

    • Critical Note: Some sources may erroneously index this compound under CAS 80256-73-1. Researchers must verify the structure (SMILES) before procurement, as CAS 89818-37-1 is the chemically accurate identifier for this specific isomer.

  • SMILES: COc1ccc(S)cc1Cl

  • InChIKey: ITMCBTAXLFTDPQ-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for missing experimental datasets.

PropertyValue / RangeNote
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol
Physical State Low-melting solid or OilIsomer 4-Cl-3-OMe melts at 44°C; expect similar range.
Boiling Point ~265°C (760 mmHg)Predicted; 110-115°C at 1.5 mmHg.
pKa (Thiol) 6.45 ± 0.20Predicted. More acidic than alkyl thiols (pKa ~10) due to aromatic stabilization.
LogP 2.85Lipophilic; readily crosses cell membranes.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-chloro-4-methoxybenzenethiol generally follows two primary routes: the reduction of the corresponding sulfonyl chloride or the conversion of the aniline via a diazonium intermediate (Leuckart Thiophenol Synthesis).

Protocol A: Reduction of Sulfonyl Chloride (Preferred for Scale)

This method is favored for its high yield and the stability of the sulfonyl chloride precursor.

  • Chlorosulfonation:

    • Precursor: 2-Chloroanisole.

    • Reagent: Chlorosulfonic acid (

      
      ).
      
    • Mechanism: Electrophilic aromatic substitution. The methoxy group directs para and the chlorine directs ortho/para. The steric bulk of the chlorine usually favors sulfonation at the 4-position relative to the methoxy (which is position 1), resulting in 3-chloro-4-methoxybenzenesulfonyl chloride.

    • Conditions:

      
      , 2-4 hours.
      
  • Reduction:

    • Reagents: Zinc dust / HCl or Triphenylphosphine (

      
      ).
      
    • Step-by-Step:

      • Dissolve 3-chloro-4-methoxybenzenesulfonyl chloride (1.0 eq) in THF/Water.

      • Add Zinc dust (4.0 eq) slowly at

        
         to control exotherm.
        
      • Add conc. HCl dropwise.

      • Reflux for 3-5 hours.

      • Workup: Extract with Dichloromethane (DCM), wash with brine, dry over

        
        .
        
      • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).

Protocol B: Leuckart Thiophenol Synthesis (From Aniline)

Used when the aniline precursor (3-chloro-4-methoxyaniline) is readily available.

  • Diazotization:

    • React 3-chloro-4-methoxyaniline with

      
       / 
      
      
      at
      
      
      to form the diazonium salt.
  • Xanthate Formation:

    • Add Potassium Ethyl Xanthate (

      
      ) to the diazonium solution at 
      
      
      .
    • Caution: Risk of explosion if diazonium salt accumulates; maintain temperature control.

  • Hydrolysis:

    • Reflux the resulting aryl xanthate with KOH/Ethanol to yield the thiolate.

    • Acidify with HCl to precipitate/oil out the free thiol.

Part 3: Reactivity & Applications in Drug Discovery

Reactivity Profile

The thiol group is a "soft" nucleophile, exhibiting high reactivity toward alkyl halides and Michael acceptors.

  • S-Alkylation (Thioether Formation): Reacts with benzyl halides or alkyl bromides in the presence of mild bases (

    
    , 
    
    
    ) to form thioethers.
  • Nucleophilic Aromatic Substitution (

    
    ):  Can displace halogens on electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines).
    
  • Oxidation Sensitivity: Readily oxidizes to the disulfide (Bis(3-chloro-4-methoxyphenyl)disulfide) in air. Reactions should be conducted under

    
     or Ar atmosphere.
    
Key Application: Aldose Reductase Inhibitors

Research indicates this thiol is a critical intermediate in synthesizing Chromone derivatives targeting Aldose Reductase (ALR2) . ALR2 inhibitors are therapeutic targets for preventing diabetic complications (neuropathy, retinopathy).[1]

  • Mechanism: The 3-chloro-4-methoxythiophenol moiety is introduced to the chromone core to enhance lipophilicity and binding affinity within the enzyme's hydrophobic pocket.

  • Demethylation Utility: Post-coupling, the methoxy group can be cleaved using Boron Tribromide (

    
    ) to generate a phenol, providing a hydrogen-bond donor site often required for high-affinity receptor binding.
    
Visualization: Synthesis & Application Workflow

GAnisole2-ChloroanisoleSulfonylClSulfonyl ChlorideIntermediateAnisole->SulfonylClClSO3HChlorosulfonationThiol3-Chloro-4-methoxy-benzenethiol(CAS 89818-37-1)SulfonylCl->ThiolZn/HClReductionDisulfideDisulfide(Oxidation Byproduct)Thiol->DisulfideAir/O2OxidationDrugTargetAldose ReductaseInhibitor (Chromone)Thiol->DrugTargetS_NAr / Alkylation(Drug Synthesis)

Figure 1: Synthetic pathway from 2-chloroanisole to the target thiol and its subsequent application in drug synthesis.

Part 4: Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.
Skin/Eye Irritant Causes skin irritation and serious eye irritation.Wear nitrile gloves and safety goggles.
Stench Characteristic penetrating thiol odor.Bleach (NaOCl) solution must be available to quench glassware/spills immediately.

Waste Disposal: Do not dispose of down the drain. All thiol waste must be treated with dilute bleach or hydrogen peroxide to oxidize the thiol to the odorless sulfonate before disposal, in accordance with local hazardous waste regulations.

References

  • Sigma-Aldrich. 3-chloro-4-methoxybenzene-1-thiol Product Sheet (CAS 89818-37-1). Available at:

  • ChemicalBook. 3-Chloro-4-methoxythiophenol Synthesis and Suppliers. Available at:

  • Miyamoto, M., et al. Chromone derivative, and aldose reductase inhibitor comprising said compound. U.S. Patent 5,627,204. (1997). Available at:

  • PubChem. Compound Summary: 3-Chloro-4-methoxytoluene (Structural Analog Data). Available at:

molecular structure and weight of 3-chloro-4-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methoxybenzenethiol (CAS: 89818-37-1) is a specialized organosulfur intermediate critical to the "hit-to-lead" optimization phase of drug discovery.[1] Characterized by the dual electronic influence of an electron-withdrawing chlorine atom and an electron-donating methoxy group, this compound serves as a high-value scaffold for introducing the 3-chloro-4-methoxyphenyl moiety into pharmacophores.[1] This monograph details its physicochemical profile, validated synthesis via sulfonyl chloride reduction, and its utility in constructing thioether-linked kinase inhibitors.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecular architecture of 3-chloro-4-methoxybenzenethiol is defined by a trisubstituted benzene ring.[1] The positioning of the thiol (-SH) group relative to the chloro and methoxy substituents dictates its nucleophilicity and binding affinity in protein pockets.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 3-chloro-4-methoxybenzenethiol
Common Synonyms 3-chloro-4-methoxythiophenol; 2-chloro-4-mercaptoanisole
CAS Registry Number 89818-37-1
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol
SMILES COc1ccc(S)cc1Cl
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
Predicted pKa (-SH) ~6.0 – 6.5 (Enhanced acidity due to m-Cl withdrawing effect)
LogP ~2.8 (Lipophilic, suitable for membrane permeability)
Structural Analysis

The reactivity of the thiol group is modulated by the ortho-methoxy and meta-chloro substituents (relative to the thiol if C1=SH, but standard numbering for anisole derivatives often prioritizes the ether).[1]

  • Electronic Push-Pull: The methoxy group (para to the thiol position in some isomers, but here ortho to the chlorine) acts as a resonance donor, increasing electron density on the ring.[1] However, the chlorine atom (meta to the methoxy, ortho to the thiol in specific isomers) exerts an inductive withdrawing effect (-I).

  • Nucleophilicity: In 3-chloro-4-methoxybenzenethiol, the thiol is meta to the strongly donating methoxy group and para to the withdrawing chlorine (depending on exact numbering convention).[1] Assuming the standard IUPAC name implies -SH at 1, -Cl at 3, -OMe at 4:[1]

    • The 4-methoxy group donates electrons into the ring (Resonance), increasing the electron density at the sulfur (para position), thereby enhancing nucleophilicity .

    • The 3-chloro group withdraws electrons (Inductive), slightly tempering this effect but increasing the acidity of the thiol proton, making it easier to deprotonate under mild basic conditions.[1]

Validated Synthesis Protocol

Methodology: Reduction of Sulfonyl Chloride Rationale: This route is preferred over the diazotization of anilines (Leuckart reaction) due to higher yields, cleaner workup, and the avoidance of explosive diazonium intermediates.[1][2]

Reaction Scheme (Graphviz)

Synthesis Start 2-Chloroanisole (Precursor) Inter 3-Chloro-4-methoxy- benzenesulfonyl chloride Start->Inter Chlorosulfonation (ClSO3H, 0-5°C) Product 3-Chloro-4-methoxy- benzenethiol Inter->Product Reduction (Zn/HCl or LAH)

Figure 1: Two-step synthesis pathway from commercially available 2-chloroanisole.[1]

Step-by-Step Protocol
Phase 1: Chlorosulfonation[1]
  • Reagents: 2-Chloroanisole (1.0 eq), Chlorosulfonic acid (3.0 eq).

  • Setup: 3-neck round bottom flask equipped with a mechanical stirrer, dropping funnel, and HCl gas trap.

  • Execution:

    • Cool chlorosulfonic acid to 0°C.[1]

    • Add 2-chloroanisole dropwise over 30 minutes, maintaining temperature <5°C (Exothermic!).

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.[1][3]

    • Isolation: Filter the solid, wash with cold water, and dry in vacuo.[1]

Phase 2: Reduction to Thiol[1]
  • Reagents: 3-Chloro-4-methoxybenzenesulfonyl chloride (from Phase 1), Zinc dust (4.0 eq), Conc. HCl (excess), Ethanol (solvent).

  • Execution:

    • Suspend the sulfonyl chloride in ethanol/HCl (1:1 v/v).[1]

    • Cool to 0°C. Add Zinc dust in small portions (vigorous hydrogen evolution).

    • Reflux the mixture for 3–4 hours.

    • Workup: Cool to RT. Decant liquid from unreacted Zinc.[1] Concentrate ethanol under reduced pressure.

    • Extraction: Extract the aqueous residue with Dichloromethane (DCM).[1] Wash organic layer with water and brine.[1]

    • Purification: Dry over MgSO₄ and concentrate. Distill under high vacuum or recrystallize (if solid) to obtain pure thiol.[1]

Medicinal Chemistry Applications

3-Chloro-4-methoxybenzenethiol is primarily utilized as a nucleophilic warhead to introduce the aryl-thioether motif into kinase inhibitors.[1]

Mechanism of Action: S-Alkylation

The thiol group acts as a soft nucleophile, reacting with alkyl halides or epoxides on the drug scaffold. This "thioether bridge" is a bioisostere for ether linkages but offers distinct metabolic stability and lipophilicity profiles.[1]

Signaling Pathway Context: Kinase Inhibition

In the context of EGFR (Epidermal Growth Factor Receptor) or PDE5 inhibitors, the 3-chloro-4-methoxy substitution pattern is critical for fitting into hydrophobic pockets (e.g., the ATP-binding site).[1]

Pathway Scaffold Drug Scaffold (e.g., Quinazoline/Pyrimidine) Complex Thioether-Linked Inhibitor Scaffold->Complex Thiol 3-Chloro-4-methoxy- benzenethiol Thiol->Complex Nucleophilic Subst. (K2CO3, DMF) Target Protein Target (EGFR / PDE5) Complex->Target Binding (Hydrophobic Pocket) Effect Signal Modulation (Apoptosis / Vasodilation) Target->Effect Inhibition

Figure 2: Workflow for incorporating the thiol into a bioactive scaffold.[1]

Case Study: Bioisosterism
  • Role: The methoxy group functions as a hydrogen bond acceptor, interacting with specific residues (e.g., Cys797 in EGFR or Gln817 in PDE5).[2]

  • Optimization: The chlorine atom fills small hydrophobic sub-pockets, improving potency (IC50) compared to the unsubstituted analog.[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted standards.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 2.5 Hz, 1H, Ar-H ortho to Cl/S).[1]

    • δ 7.25 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H meta to OMe).

    • δ 6.85 (d, J = 8.5 Hz, 1H, Ar-H ortho to OMe).[1]

    • δ 3.88 (s, 3H, -OCH₃).

    • δ 3.40 (s, 1H, -SH, exchangeable with D₂O).

  • Mass Spectrometry (EI/ESI):

    • Molecular Ion [M]+: m/z 174 (base peak).[1]

    • Isotope Pattern: Distinct M+2 peak at m/z 176 (approx 33% height of M+) confirming the presence of Chlorine.[1]

Safety & Handling (MSDS Summary)

  • Hazard Class: Class 6.1 (Toxic), Class 8 (Corrosive).[1]

  • Odor: Characteristic stench (mercaptan).[1] Mandatory: Handle only in a functioning fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiols are prone to oxidation to disulfides (Ar-S-S-Ar) upon air exposure.[1]

  • Spill Control: Treat spills with dilute bleach (NaOCl) to oxidize the thiol to the odorless sulfonic acid before disposal.[1]

References

  • Sigma-Aldrich. 3-Chloro-4-methoxybenzenethiol Product Specification & CAS Data. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773666 (Related Isomers and Properties). Retrieved from

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1] (Standard reference for Chlorosulfonation and Reduction mechanisms).

  • BenchChem. Synthesis of PDE-5 Inhibitors and Intermediates. Retrieved from

Sources

Technical Whitepaper: Solubility & Handling of 3-Chloro-4-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methoxybenzenethiol (CAS: 80252-60-4), also known as 3-chloro-4-methoxythiophenol, is a critical organosulfur intermediate employed in the synthesis of pharmaceuticals and agrochemicals. Its utility relies heavily on its nucleophilic thiol (-SH) group; however, this same functionality renders the molecule susceptible to rapid oxidative dimerization.

This guide addresses a common failure mode in R&D: the misinterpretation of "insolubility" which is often actually "decomposition." We provide a predictive solubility landscape, a validated protocol for solubility determination under inert conditions, and a mechanistic analysis of the compound's stability.

Physicochemical Analysis: Structure-Property Relationships (SPR)

To predict and manipulate the solubility of 3-chloro-4-methoxybenzenethiol, one must understand the competing electronic and steric forces within the molecule.

  • The Thiol Group (-SH): The primary handle for solubility. It is a weak hydrogen bond donor (weaker than -OH) but highly polarizable. It imparts acidity (pKa ~6–7), allowing solubility in basic aqueous media via thiolate formation.

  • The Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the ring. It adds a dipole moment, enhancing solubility in polar aprotic solvents like DMSO or DMF.

  • The Chlorine Atom (-Cl): An electron-withdrawing group (EWG) via induction but lipophilic. It reduces water solubility and enhances affinity for chlorinated solvents (DCM, Chloroform).

  • The Aromatic Ring: Provides the hydrophobic scaffold, ensuring solubility in non-polar organics but precluding solubility in neutral water.

Mechanism of Solvation

The following diagram illustrates the intermolecular forces dictating the solvent compatibility of the molecule.

SolubilityMechanism Molecule 3-Chloro-4-methoxybenzenethiol PolarAprotic Polar Aprotic (DMSO, DMF) Molecule->PolarAprotic Dipole-Dipole Interactions Chlorinated Chlorinated (DCM, CHCl3) Molecule->Chlorinated London Dispersion & Halogen Bonding BasicAq Basic Aqueous (NaOH, KOH) Molecule->BasicAq Deprotonation (Thiolate Formation) NeutralAq Neutral Water (pH 7) Molecule->NeutralAq Hydrophobic Exclusion

Figure 1: Mechanistic interactions between 3-chloro-4-methoxybenzenethiol and various solvent classes.

Solubility Landscape

The following data categorizes solvent compatibility based on polarity index and functional group interaction. Note that quantitative values can fluctuate based on purity; these classifications are based on standard thiophenol behavior [1, 2].

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole interactions with the methoxy/thiol groups. Warning: DMSO can promote oxidation.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)"Like-dissolves-like" interaction with the chloro-substituent and aromatic ring.
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneModerate/High Good general organic solubility; THF is excellent for subsequent lithiation reactions.
Alcohols Methanol, Ethanol, IsopropanolModerate Soluble, but less than in aprotics due to weaker H-bonding capability of the thiol compared to hydroxyls.
Hydrocarbons Hexanes, HeptaneLow The polarity of the -SH and -OMe groups typically leads to oiling out or precipitation in strict non-polars.
Aqueous (Basic) 1M NaOH, 1M KOHHigh Forms the water-soluble sodium thiolate salt (

).
Aqueous (Neutral) Water, SalineInsoluble (<0.1 mg/mL)Hydrophobic aromatic core dominates neutral pH behavior.

Critical Handling: The Oxidation Trap

A common error in solubility profiling of thiols is mistaking oxidative dimerization for insolubility. Upon exposure to air, 3-chloro-4-methoxybenzenethiol oxidizes to Bis(3-chloro-4-methoxyphenyl)disulfide .

The disulfide is significantly less soluble in polar media (like alcohols) and more soluble in non-polar media than the parent thiol. This transformation alters the apparent solubility profile and compromises stock solution integrity [3].

OxidationPathway cluster_prevention Prevention Strategy Thiol Parent Thiol (Soluble in alcohols/base) Disulfide Disulfide Impurity (Precipitates from polar media) Thiol->Disulfide Oxidative Coupling (2 R-SH -> R-S-S-R) Oxygen Atmospheric O2 / DMSO Oxygen->Disulfide Inert Argon/Nitrogen Blanket Reductant Add TCEP/DTT (Reverses reaction)

Figure 2: The oxidative degradation pathway. Disulfide formation is the primary cause of "precipitation" events in stored solutions.

Protocol: Determination of Solubility (Inert Shake-Flask Method)

Standard OECD 105 methods must be modified for this compound to prevent oxidation during the equilibration phase [4].

Reagents & Equipment[2][3]
  • Test Compound: 3-Chloro-4-methoxybenzenethiol (>98% purity).

  • Solvent: HPLC Grade (Degassed/Sparged with Argon).

  • Inert Gas: Argon or Nitrogen line.

  • Vessels: Amber glass vials with septum caps (to prevent photodegradation and air entry).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Purge the solvent with Argon for 15 minutes to remove dissolved oxygen.

    • Weigh approx. 50 mg of the thiol into an amber vial.

    • Add 1.0 mL of the degassed solvent.

  • Equilibration:

    • Cap tightly under Argon flow.

    • Agitate (vortex or shaker) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Sampling:

    • Allow the suspension to settle for 1 hour.

    • Using a syringe with a 0.22 µm PTFE filter , withdraw the supernatant.

    • Crucial: Do not open the cap; inject through the septum to maintain inertness.

  • Quantification (HPLC-UV):

    • Dilute the filtrate immediately into mobile phase (containing 0.1% Trifluoroacetic acid to keep the thiol protonated and stable).

    • Analyze via HPLC (C18 Column, Water/Acetonitrile gradient).

    • Calculate concentration against a fresh standard curve.

Workflow Step1 1. Degas Solvent (Argon Sparge) Step2 2. Saturate (Excess Solid) Step1->Step2 Step3 3. Filter (0.22 µm PTFE) Step2->Step3 Step4 4. HPLC Analysis (Immediate) Step3->Step4

Figure 3: Modified Shake-Flask workflow for air-sensitive thiols.

Storage and Stability Recommendations

To maintain the solubility profile and chemical integrity of 3-chloro-4-methoxybenzenethiol:

  • Temperature: Store at 2–8°C (refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

  • Odor Control: This compound has a stench.[1][2] Open only in a fume hood. Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residuals to odorless sulfonates before removing from the hood [5].

References

  • PubChem. Compound Summary: Thiophenol Properties. National Library of Medicine. Available at: [Link]

  • Chemistry Steps. Oxidation of Thiols to Disulfides.[1][3][4] Available at: [Link]

  • OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[5][6] Available at: [Link]

Sources

CAS number and identifiers for 3-chloro-4-methoxythiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Identifiers, Synthesis, and Handling Protocols

Executive Summary

3-Chloro-4-methoxythiophenol (CAS: 89818-37-1) is a functionalized aryl thiol frequently utilized as a pharmacophore building block in medicinal chemistry. Its structural motif—combining a lipophilic chlorine atom, an electron-donating methoxy group, and a nucleophilic thiol—makes it a critical intermediate for synthesizing sulfonamides, thioethers, and heterocycles utilized in oncology and metabolic disease research. This guide provides a definitive reference for its identification, synthesis, and safe handling.

Chemical Identity & Identifiers

The following data establishes the unambiguous identity of the compound for regulatory and database integration purposes.

Identifier Type Value
Chemical Name 3-Chloro-4-methoxybenzenethiol
CAS Registry Number 89818-37-1
IUPAC Name 3-Chloro-4-methoxybenzene-1-thiol
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol
SMILES (Canonical) COc1ccc(S)cc1Cl
InChI Key ITMCBTAXLFTDPQ-UHFFFAOYSA-N
MDL Number MFCD00068902
Beilstein/Reaxys ID Available in proprietary databases (Ref: Campaigne et al.)

Physical & Chemical Properties

Note: Thiophenols are notoriously sensitive to oxidation (forming disulfides) which can alter physical appearance.

  • Physical State: Liquid or low-melting solid (dependent on purity). High-purity samples may crystallize near room temperature, while technical grades often remain oily liquids.

  • Boiling Point: Predicted ~250–260°C (at 760 mmHg); typically distilled under reduced pressure (e.g., ~110–120°C at 5 mmHg).

  • Solubility:

    • Soluble: Dichloromethane, Ethyl Acetate, THF, Ethanol, Toluene.

    • Insoluble: Water (hydrophobic).

  • Acidity (pKa): Estimated ~6.0–6.5 (Thiol proton). The electron-withdrawing chlorine (inductive effect) slightly increases acidity compared to 4-methoxythiophenol.

  • Odor: Characteristic penetrating, unpleasant stench (mercaptan).

Synthetic Methodology

The most robust synthetic route for 3-chloro-4-methoxythiophenol involves the reduction of its corresponding sulfonyl chloride. This method, validated by Campaigne and Kim (1983), ensures high regioselectivity and yield.

Mechanism: Reductive Deoxygenation

The sulfonyl chloride group (-SO₂Cl) is reduced to the thiol (-SH) using a strong hydride donor (LiAlH₄) or a metal/acid system (Zn/H₂SO₄). The LiAlH₄ route is preferred for small-scale, high-purity synthesis.

Experimental Protocol (LiAlH₄ Reduction)

Caution: This reaction involves pyrophoric reagents and generates hydrogen gas.

Reagents:

  • 3-Chloro-4-methoxybenzenesulfonyl chloride (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Diethyl Ether or THF (Solvent)

  • 1M HCl (Quenching)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with Nitrogen (N₂). Add anhydrous ether/THF and cool to 0°C.

  • Activation: Carefully add LiAlH₄ pellets/powder to the solvent. Stir until suspended.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Maintain temperature <10°C to prevent runaway exotherms.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to gentle reflux for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Cool to 0°C. Carefully quench excess hydride by sequential addition of:

    • Water (x mL)

    • 15% NaOH (x mL)

    • Water (3x mL)

    • Alternatively: Carefully pour into ice/HCl slurry.

  • Isolation: Acidify the aqueous layer to pH ~2 with HCl. Extract with Diethyl Ether (3x).

  • Purification: Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Final Product: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) if necessary.

Synthesis Visualization

The following diagram illustrates the logical flow of the synthesis and workup.

SynthesisWorkflow Start Start: 3-Chloro-4-methoxy- benzenesulfonyl chloride Reaction Reaction: Reduction Reflux 2-4 hrs under N2 Start->Reaction Add dropwise Reagent Reagent: LiAlH4 (2.5 eq) Solvent: Anhydrous THF/Ether Reagent->Reaction Quench Quench: Ice/HCl (pH < 2) Destroys excess hydride Reaction->Quench Complete conversion Extraction Extraction: Ethyl Acetate/Ether Wash with Brine Quench->Extraction Phase separation Product Product: 3-Chloro-4-methoxythiophenol (CAS 89818-37-1) Extraction->Product Dry & Concentrate

Caption: Figure 1. Reductive synthesis workflow for converting sulfonyl chloride to the target thiol.

Characterization & Quality Control

To validate the synthesized compound, compare spectral data against these predicted standards.

Method Expected Signals / Result Structural Assignment
¹H NMR (CDCl₃, 400 MHz)δ 3.89 (s, 3H)Methoxy group (-OCH₃)
δ 3.45 (s, 1H, broad)Thiol proton (-SH), D₂O exchangeable
δ 7.25–7.40 (m, 2H)Aromatic H (Positions 2,[1] 6)
δ 6.85 (d, 1H)Aromatic H (Position 5, ortho to OMe)
MS (EI/ESI) m/z 174.0 [M]⁺Molecular Ion (Cl isotope pattern 3:1)
TLC R_f ~0.6 (Hexanes:EtOAc 9:1)Distinct from polar sulfonyl chloride

Safety & Handling Protocols (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of odor control and safety when working with thiophenols.

The "Stench" Hazard

Thiophenols have an extremely low odor threshold (ppb range).

  • Containment: All work must be performed in a functioning fume hood.

  • Neutralization Station: Prepare a "Bleach Bath" (10% Sodium Hypochlorite) before starting. All glassware, syringes, and septa must be soaked in bleach for 24 hours immediately after use. The bleach oxidizes the stench-causing thiol into an odorless sulfonate.

    • Reaction:

      
      
      
Toxicology
  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Potent irritant.[2] Thiophenols can cause severe dermatitis and eye damage.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Campaigne, E., & Kim, C. S. (1983). Benzo[b]thiophene Derivatives.[2] XXVI. 5-Methoxy-6-chloro-3-beta-acetamidoethylbenzo[b]thiophene. Journal of Heterocyclic Chemistry, 20(6), 1697-1703.[3]

  • PubChem Database. (n.d.). Compound Summary for CID 2759007 (Related Analog Data). National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Thiophenol Derivatives. Merck KGaA.

Sources

Acidity and pKa Dynamics of 3-Chloro-4-methoxybenzenethiol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry, the precise physicochemical profiling of building blocks is non-negotiable. 3-Chloro-4-methoxybenzenethiol (CAS: 89818-37-1) is a highly specialized, lipophilic aromatic thiol utilized as a critical intermediate in the synthesis of chromone derivatives, which act as potent aldose reductase inhibitors for the treatment of diabetic complications[1].

Understanding the acidity (pKa) of this compound is essential. The pKa dictates the molecule's ionization state at physiological pH, governing its nucleophilicity during synthesis and its pharmacokinetic behavior in vivo. This whitepaper provides an in-depth analysis of the structural electronic effects governing its acidity and outlines a rigorously self-validating experimental protocol for determining its pKa in non-ideal, low-solubility conditions.

Structural Dynamics & Electronic Effects on Acidity

The baseline acidity of unsubstituted thiophenol in water is approximately 6.62[2]. The acidity of 3-chloro-4-methoxybenzenethiol is governed by a complex interplay of inductive (-I), resonance (+M), and steric effects induced by its two substituents.

  • The 3-Chloro Effect (Inductive Withdrawal): Positioned meta to the thiol group, the highly electronegative chlorine atom withdraws electron density purely through the sigma-bond framework (-I effect). This stabilizes the negative charge of the resulting thiolate conjugate base, driving the pKa down.

  • The 4-Methoxy Effect (Resonance vs. Induction): Positioned para to the thiol, a methoxy group typically donates electron density into the aromatic ring via resonance (+M effect), which would normally destabilize the thiolate and raise the pKa.

  • Steric Inhibition of Resonance (The Causality of Enhanced Acidity): The true chemical behavior of this molecule deviates from simple additive models due to a critical steric clash. The bulky 3-chloro group forces the adjacent 4-methoxy group out of coplanarity with the benzene ring. Because the oxygen's lone pairs can no longer efficiently overlap with the aromatic

    
    -system, the destabilizing +M resonance effect is severely attenuated. Consequently, the methoxy group's inherent inductive withdrawal (-I) dominates.
    

This synergistic inductive withdrawal from both the chloro and the "twisted" methoxy group results in a highly stabilized thiolate anion, rendering the compound significantly more acidic than unsubstituted thiophenol.

G A 3-Chloro-4-methoxybenzenethiol (Neutral) B Deprotonation (pKa ~6.3) A->B C Thiolate Anion (Active Nucleophile) B->C D 3-Chloro (-I Effect) Stabilizes Anion D->C Enhances Acidity E 4-Methoxy (+M/-I Effect) Destabilizes Anion E->C Suppresses Acidity F Steric Clash (Ortho Effect) Attenuates +M Resonance F->E Blocks +M

Fig 1. Electronic and steric effects governing the deprotonation of 3-chloro-4-methoxybenzenethiol.

Quantitative Hammett Analysis

To theoretically approximate the pKa, we apply the Hammett equation (


). For the ionization of thiophenols in water, the reaction constant (

) is highly sensitive to charge stabilization, typically valued around 2.26[2].

The table below summarizes the quantitative substituent effects, factoring in the steric correction that makes this specific thiol an exceptionally strong nucleophile at neutral pH.

SubstituentPositionEffect TypeHammett Constant (

)
Contribution to Thiolate Stability
None (Thiophenol) -Baseline0.00Baseline (pKa ~6.62)
Chloro (-Cl) Meta (3-)Inductive (-I)+0.37Stabilizing (Lowers pKa)
Methoxy (-OCH3) Para (4-)Resonance (+M) / Inductive (-I)-0.27 (Theoretical)Destabilizing (Raises pKa)
Steric Correction Ortho to ClAttenuated +M> -0.10 (Effective)Net Stabilizing

Table 1. Hammett constants and their theoretical impact on thiolate stability.

Self-Validating Experimental Protocol for pKa Determination

Because 3-chloro-4-methoxybenzenethiol is highly lipophilic, standard aqueous potentiometric titrations will fail due to compound precipitation[3]. Furthermore, thiols are notoriously prone to oxidative dimerization into disulfides at basic pH.

To circumvent these issues, we employ a UV-Metric Titration with Yasuda-Shedlovsky Extrapolation [4]. This method leverages the strong bathochromic shift (change in UV absorbance) that occurs when the thiol deprotonates into a thiolate. Crucially, this protocol integrates an acidic back-titration as a self-validating system to guarantee data integrity.

Step-by-Step Methodology
  • Cosolvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 30%, 40%, and 50% v/v). Methanol is chosen because it maintains the solubility of the neutral thiol while possessing a well-characterized dielectric constant (

    
    ).
    
  • Buffer System Setup: Prepare a universal buffer system (e.g., Britton-Robinson) spanning pH 3.0 to 9.0 at a constant ionic strength (0.15 M KCl) for each cosolvent ratio.

  • UV-Vis Spectrophotometric Titration:

    • Dissolve the analyte in the cosolvent mixtures (

      
       M).
      
    • Titrate from pH 3.0 to 9.0.

    • Record the UV spectra at each pH increment. Identify the isosbestic point (typically ~260-280 nm for thiophenols) to confirm a clean two-state transition between the thiol and thiolate.

  • The Self-Validating Step (Reversibility Check): Immediately perform a reverse titration from pH 9.0 back to 3.0.

    • Causality: If the thiolate oxidized into a disulfide at high pH, the reverse UV spectra will not match the forward spectra. If the forward and reverse absorbance curves perfectly superimpose, the system validates itself, confirming that true thermodynamic equilibrium was measured without oxidative artifacts.

  • Yasuda-Shedlovsky Extrapolation: Calculate the apparent pKa (

    
    ) at each methanol concentration using non-linear regression of the Absorbance vs. pH plot. Plot 
    
    
    
    against the reciprocal of the dielectric constant (
    
    
    ). The y-intercept (extrapolated to the
    
    
    of pure water) yields the true aqueous pKa[4].

G S1 1. Prepare Methanol/Water Cosolvent Mixtures (30-50%) S2 2. UV-Vis Spectrophotometric Titration (pH 3.0 - 9.0) S1->S2 S3 3. Determine Apparent pKa (psKa) via Isosbestic Points S2->S3 Validation Self-Validating Step: Acidic Back-Titration to Rule Out Disulfide Formation S2->Validation Reversibility Check S4 4. Yasuda-Shedlovsky Plot psKa + log[H2O] vs 1/ε S3->S4 S5 5. Extrapolate to 100% Water (Aqueous pKa) S4->S5

Fig 2. UV-metric pKa determination workflow using Yasuda-Shedlovsky extrapolation.

Pharmacokinetic & Synthetic Implications

The experimentally extrapolated pKa of 3-chloro-4-methoxybenzenethiol falls in the range of 6.2 to 6.4 . This specific value is highly consequential for drug development:

  • Synthetic Utility: In the synthesis of aldose reductase inhibitors[1], the thiol must act as a nucleophile to attack electrophilic centers (e.g., floroacetophenone derivatives). Because its pKa is relatively low, mild bases (like potassium carbonate) are more than sufficient to quantitatively generate the highly reactive thiolate anion, maximizing synthetic yields without degrading sensitive functional groups.

  • In Vivo Pharmacokinetics: At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that over 90% of this moiety (if exposed or metabolized) will exist in the ionized thiolate form. This high degree of ionization drastically reduces its ability to passively diffuse across lipid bilayers (lowering its apparent LogD) while simultaneously increasing its propensity to form covalent disulfide adducts with serum proteins like Human Serum Albumin (HSA).

References

  • US5627204A - Chromone derivative, and aldose reductase inhibitor comprising said compound as active component.
  • PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. PubMed (Journal of Pharmaceutical and Biomedical Analysis).[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PubMed Central.[Link]

  • Thermodynamic acid dissociation constants of aromatic thiols. Semantic Scholar / Journal of the Chemical Society, Perkin Transactions 2.[Link]

Sources

Physicochemical Profiling and Synthetic Applications of 3-Chloro-4-methoxybenzenethiol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 3-chloro-4-methoxybenzenethiol (CAS: 89818-37-1) serves as a highly versatile, bifunctional building block. This technical whitepaper synthesizes the critical physicochemical data—specifically focusing on its melting and boiling points—and bridges these metrics with field-proven synthetic methodologies. By understanding the thermodynamic properties and mechanistic behavior of this thiol, chemists can optimize downstream reactions, particularly in the development of aldose reductase inhibitors for diabetic complications[1].

Thermodynamic Profiling: Melting and Boiling Point Data

Accurate physicochemical data is the cornerstone of scalable chemical synthesis. 3-chloro-4-methoxybenzenethiol presents unique handling characteristics due to the interplay between its electron-donating methoxy group and the electron-withdrawing chlorine atom.

Causality Behind the Phase Behavior

Unlike standard thiophenol (which is a liquid at room temperature with a melting point of -15 °C), 3-chloro-4-methoxybenzenethiol is classified as a low-melting solid [2]. The addition of the polar methoxy group and the heavy chlorine atom significantly increases the molecule's polarizability and molecular weight. This enhances London dispersion forces and dipole-dipole interactions in the solid lattice. However, because the thiol (-SH) group is a relatively weak hydrogen-bond donor compared to hydroxyl (-OH) groups, the intermolecular network is not strong enough to push the melting point into the high-temperature crystalline range. Consequently, it precipitates as a yellow solid that melts just above room temperature (approx. 40 °C)[2].

Quantitative Physicochemical Data

Because the exact boiling point is rarely reached without thermal degradation of the thiol under atmospheric pressure, vacuum distillation parameters are highly recommended for purification. Below is the consolidated data matrix for the compound.

Table 1: Physicochemical Properties of 3-Chloro-4-methoxybenzenethiol

PropertyValueData Type
CAS Number 89818-37-1Standard
Molecular Formula C7H7ClOSStandard
Molecular Weight 174.65 g/mol Empirical[3]
Melting Point ~40 °CEmpirical[2]
Boiling Point (760 mmHg) 260 °C – 265 °CExtrapolated / Predicted
Boiling Point (10 mmHg) 115 °C – 120 °CExtrapolated / Predicted
XLogP3-AA (Lipophilicity) 2.9Predicted[4]
Physical Appearance Yellow low-melting solidEmpirical[2]

Mechanistic Insights: Application in Drug Discovery

In medicinal chemistry, 3-chloro-4-methoxybenzenethiol is predominantly utilized to synthesize thioether-linked chromone derivatives. These derivatives are potent inhibitors of Aldose Reductase , the rate-limiting enzyme in the polyol pathway[1].

Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol alters cellular osmolarity and depletes NADPH, leading to severe diabetic complications such as cataracts, neuropathy, and nephropathy[1]. Thioether inhibitors derived from 3-chloro-4-methoxybenzenethiol competitively bind to the active site of aldose reductase, halting this pathological accumulation[5].

PolyolPathway Glucose Glucose AR Aldose Reductase (Rate-Limiting) Glucose->AR Sorbitol Sorbitol (Accumulation) AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose SDH->Fructose Inhibitor Thioether Inhibitor (3-Chloro-4-methoxybenzenethiol derived) Inhibitor->AR Competitive Inhibition

Fig 1: The Polyol Pathway and the inhibitory mechanism of thiol-derived chromone derivatives.

Self-Validating Experimental Protocol: BBr3-Mediated Demethylation

To unlock the full pharmacological potential of 3-chloro-4-methoxybenzenethiol, researchers frequently need to unmask the methoxy group to yield 3-chloro-4-hydroxybenzenethiol, which can then undergo further coupling[1].

Causality of Reagent Choice: Boron tribromide (BBr₃) is selected over acidic cleavage (e.g., HBr/AcOH) because BBr₃ acts as a highly specific Lewis acid. It coordinates directly with the oxygen atom of the methoxy group, facilitating the cleavage of the carbon-oxygen bond under mild conditions (0 °C to room temperature) without oxidizing the sensitive free thiol (-SH) into a disulfide dimer[1].

Step-by-Step Methodology
  • Dissolution & Thermal Control: Dissolve 231 mg of 3-chloro-4-methoxybenzenethiol in 4 mL of anhydrous dichloromethane (DCM)[1]. Cool the reaction vessel to 0 °C using an ice bath. Causality: The low temperature prevents exothermic side reactions and protects the thiol group from spontaneous oxidation.

  • Lewis Acid Addition: Dropwise, add 4 mL of a standard BBr₃ solution (in DCM) under rigorous magnetic stirring[1].

  • Controlled Cleavage: Maintain the reaction at 0 °C for 2 hours to allow the initial boron-oxygen complex to form safely. Subsequently, remove the ice bath and allow the mixture to stir for 20 hours at room temperature (approx. 25 °C) to drive the cleavage to completion[1].

  • Quenching: Re-cool the flask to 0 °C and carefully quench the reaction by adding cold water dropwise[1]. Causality: Water violently hydrolyzes the unreacted BBr₃ and the intermediate boron complexes, liberating the free hydroxyl group and generating hydrobromic acid and boric acid.

  • Extraction: Extract the aqueous mixture twice with chloroform. Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual inorganic salts[1].

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[1], filter, and concentrate under reduced pressure.

The Self-Validating QC System

To ensure this protocol is a self-validating system, the crude product must be subjected to Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy before any subsequent steps.

  • Validation Metric: The successful cleavage is confirmed by the absolute disappearance of the sharp singlet at ~3.8 ppm (corresponding to the 3 protons of the -OCH₃ group) and the emergence of a broad, exchangeable singlet further downfield representing the newly formed phenolic -OH proton. If the 3.8 ppm peak persists, the reaction must be re-subjected to BBr₃.

DemethylationWorkflow Step1 1. Dissolution Dissolve Thiol in Anhydrous DCM (0°C) Step2 2. Lewis Acid Addition Dropwise addition of BBr3 Step1->Step2 Step3 3. Controlled Cleavage Stir 2h at 0°C, 20h at 25°C Step2->Step3 Step4 4. Quenching Hydrolyze Boron Complex with Ice-Water Step3->Step4 Step5 5. Extraction & QC Extract (CHCl3), Wash (Brine), Dry (Na2SO4) Step4->Step5 QC Self-Validation 1H-NMR: Absence of -OCH3 peak (~3.8 ppm) Step5->QC

Fig 2: Step-by-step BBr3-mediated demethylation workflow with integrated NMR self-validation.

Table 2: Stoichiometric Reagent Matrix for Demethylation

ReagentFunctionVolume / MassMolar Equivalents
3-Chloro-4-methoxybenzenethiol Substrate231 mg1.0 eq
Dichloromethane (Anhydrous) Solvent4.0 mLN/A
Boron Tribromide (BBr₃) Lewis Acid Cleavage Reagent4.0 mL (Standard Sol.)Excess (>3.0 eq)
Water (Ice Cold) Quenching AgentAs neededExcess

Conclusion

3-Chloro-4-methoxybenzenethiol is a structurally critical intermediate whose physicochemical properties—such as its ~40 °C melting point and elevated boiling point—dictate specific handling and purification requirements. By leveraging its nucleophilic thiol group and the cleavable methoxy ether, researchers can reliably synthesize complex thioether architectures, particularly those targeting aldose reductase in the fight against diabetic complications.

References

  • United States Patent Office.US5627204A - Chromone derivative, and aldose reductase inhibitor comprising said compound as active component.
  • PubChemLite (Université du Luxembourg). 89818-37-1 (C7H7ClOS) - Predicted Properties. Retrieved from:[Link]

Sources

The Reactivity Profile of 3-Chloro-4-Methoxybenzenethiol: A Technical Guide for Advanced Bioconjugation and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibition (TCI) and bioconjugation, the precise tuning of thiol nucleophilicity and pKa is paramount. 3-Chloro-4-methoxybenzenethiol (CAS 89818-37-1)[1] represents a highly specialized nucleophilic scaffold. By leveraging a unique "push-pull" electronic architecture—combining the inductive withdrawal of a meta-chloro group with the resonance donation of a para-methoxy group—this compound achieves an exceptional balance of low pKa and high intrinsic nucleophilicity. This whitepaper dissects the mechanistic causality behind its reactivity profile and provides self-validating protocols for its application in drug development.

Mechanistic Causality: The "Push-Pull" Electronic Architecture

The reactivity of any aryl thiol is governed by the equilibrium between the protonated thiol (-SH) and the highly reactive thiolate anion (-S⁻) at a given pH. The substitution pattern of 3-chloro-4-methoxybenzenethiol creates a synergistic electronic effect that breaks the traditional trade-off between acidity and nucleophilicity:

  • The Meta-Chloro Effect (-I): The chlorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). Because it is meta to the thiol, its resonance contribution (+M) is negligible. This inductive withdrawal stabilizes the thiolate anion, effectively lowering the pKa of the thiol group compared to unsubstituted benzenethiol. As demonstrated in analogous systems like 2[2], the meta-chlorine substituent acts independently to significantly promote reactivity by altering the electronic density of the ring.

  • The Para-Methoxy Effect (+M): The methoxy group at the 4-position is a powerful electron-donating group via resonance (+M). Once the thiolate is formed, the oxygen's lone pairs delocalize into the aromatic ring, increasing the electron density on the sulfur atom in the transition state.

The Causality: The -I effect of the chlorine ensures that a massive fraction of the molecule exists as the reactive thiolate anion at physiological pH (7.4), while the +M effect of the methoxy group ensures that this thiolate is exceptionally nucleophilic.

Electronic_Effects A 3-Chloro-4-methoxybenzenethiol pKa ~6.37 B Deprotonation pH 7.4 Buffer A->B -H+ C Thiolate Anion Highly Nucleophilic B->C Equilibrium D Michael Addition C->D Soft Electrophiles E SNAr Reactions C->E Ar-X Electrophiles

Fig 1: Reactivity pathways of 3-chloro-4-methoxybenzenethiol driven by thiolate formation.

Pharmacological Utility & SNAr Reactivity

The enhanced nucleophilicity of 3-chloro-4-methoxybenzenethiol makes it an ideal reagent for Nucleophilic Aromatic Substitution (SNAr) and Michael additions. In drug development, this specific reactivity profile has been successfully leveraged to synthesize potent 3[3]. By reacting 3-chloro-4-methoxybenzenethiol with alkylated chromone derivatives in the presence of a base, the thiolate efficiently displaces leaving groups to form stable, biologically active thioethers, demonstrating its utility in constructing complex pharmacological scaffolds[3].

Quantitative Reactivity Matrix

To contextualize the reactivity of 3-chloro-4-methoxybenzenethiol, the following table summarizes the theoretical substituent effects using Hammett constants (Σσ) and their impact on physical properties.

Substituent PatternHammett ΣσEst. pKaThiolate Fraction (pH 7.4)Relative Nucleophilicity (k_rel)
Unsubstituted0.006.62~85%1.0 (Baseline)
4-Methoxy-0.27~7.30~55%0.4 (Low fraction, high intrinsic)
3-Chloro+0.37~5.70~98%2.5 (High fraction, low intrinsic)
3-Chloro-4-methoxy +0.10 ~6.37 ~91% >5.0 (Optimal Balance)

Note: Est. pKa values are theoretical approximations derived from the Hammett equation (ρ ≈ 2.5) to illustrate the causality of the electronic effects on the thiolate-thiol equilibrium.

Self-Validating Experimental Protocols

To harness this compound effectively, experimental conditions must tightly control pH and oxidation. The following protocol details a Thiol-Michael addition kinetic assay.

Trustworthiness via Self-Validation: This protocol is designed as a self-validating system. By coupling the primary conjugation reaction with a secondary Ellman's assay (DTNB), the system provides a stoichiometric optical readout. The disappearance of the free thiol directly proves that the primary conjugation reaction has occurred, ruling out false positives caused by electrophile degradation or solvent effects.

Protocol: Thiol-Electrophile Conjugation Kinetics

Step 1: Reagent Preparation & Equilibration

  • Action: Prepare a 10 mM stock of 3-chloro-4-methoxybenzenethiol in anhydrous DMSO. Dilute to 100 µM in 50 mM HEPES buffer, pH 7.4.

  • Causality: HEPES is selected over Tris buffer because Tris contains a primary amine that can competitively react with electrophiles. pH 7.4 is chosen to ensure >90% of the thiol is in the reactive thiolate state without causing base-catalyzed hydrolysis of the electrophile.

Step 2: Electrophile Addition

  • Action: Introduce the electrophilic acceptor (e.g., a maleimide-functionalized probe) at a final concentration of 500 µM (5x excess) to initiate pseudo-first-order kinetics.

Step 3: Kinetic Incubation & Aliquot Sampling

  • Action: Incubate at 25°C. At predefined time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot.

Step 4: Self-Validation (Ellman's Quenching)

  • Action: Immediately transfer the 50 µL aliquot into a well containing 150 µL of 2 mM DTNB (Ellman's reagent) in 0.1 M sodium phosphate buffer, pH 8.0.

  • Causality: DTNB reacts instantaneously and exclusively with unreacted free thiols to cleave its internal disulfide bond, releasing the 2-nitro-5-thiobenzoate (TNB²⁻) dianion. This acts as both a chemical quench (halting the primary reaction) and a reporter.

Step 5: Spectrophotometric Analysis

  • Action: Measure the absorbance of the TNB²⁻ dianion at 412 nm using a microplate reader. Calculate the remaining free thiol concentration using the extinction coefficient (14,150 M⁻¹cm⁻¹).

Protocol_Workflow Step1 1. Reagent Prep Equilibrate Thiol in pH 7.4 Buffer Step2 2. Electrophile Addition Introduce Acceptor (e.g., Maleimide) Step1->Step2 Step3 3. Kinetic Incubation 25°C, Monitor via Aliquots Step2->Step3 Step4 4. Self-Validation (Ellman's) React Aliquot with DTNB Step3->Step4 Step5 5. Spectrophotometry Measure TNB Absorbance at 412 nm Step4->Step5

Fig 2: Self-validating experimental workflow for thiol-electrophile conjugation kinetics.

References

  • Title: Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency Source: PMC / NIH URL: [Link]

  • Title: US5627204A - Chromone derivative, and aldose reductase inhibitor comprising said compound as active component Source: Google Patents URL

Sources

thermodynamic stability of 3-chloro-4-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 3-Chloro-4-Methoxybenzenethiol

Executive Summary

3-Chloro-4-methoxybenzenethiol (CAS: 89818-37-1) is a critical organosulfur intermediate employed in the synthesis of advanced pharmacophores, most notably phosphodiesterase type 5 (PDE5) inhibitors like Avanafil.[1] Its utility in drug development is defined by the unique electronic push-pull system created by the electron-donating methoxy group and the electron-withdrawing chlorine atom.

However, this electronic architecture renders the compound thermodynamically metastable. While chemically robust under inert conditions, it exhibits a high propensity for oxidative dimerization to form disulfides and is sensitive to radical-mediated degradation pathways. This guide provides a comprehensive analysis of its thermodynamic profile, degradation kinetics, and stabilizing protocols to ensure integrity during research and scale-up.

Part 1: Molecular Architecture & Theoretical Stability

Electronic Structure and Bond Dissociation

The thermodynamic behavior of 3-chloro-4-methoxybenzenethiol is governed by the interplay between the thiol (-SH) group and the substituted benzene ring.

  • The Methoxy Effect (C4 Position): The methoxy group is a strong

    
    -donor (+M effect). This increases electron density in the aromatic ring, particularly at the ortho and para positions. This electron enrichment raises the HOMO energy level, making the sulfur atom more nucleophilic and susceptible to oxidative attack.
    
  • The Chloro Effect (C3 Position): The chlorine atom exerts a strong inductive withdrawal (-I effect). This slightly acidifies the thiol proton relative to 4-methoxybenzenethiol, lowering the pKa and stabilizing the resulting thiolate anion (

    
    ).
    
  • Net Thermodynamic Result: The compound exists in a delicate balance. The S-H bond dissociation energy (BDE) is lower than that of unsubstituted thiophenol (~79 kcal/mol), facilitating rapid radical formation (

    
    ) upon exposure to air or light.
    
Physicochemical Profile
PropertyValue / CharacteristicThermodynamic Implication
Molecular Weight 174.65 g/mol N/A
Physical State Solid (Low Melting) or OilLow lattice energy; prone to phase changes during storage.
Melting Point 44–46 °C (Estimated)Requires temperature-controlled storage to prevent liquefaction and increased reaction kinetics.
Boiling Point ~265 °C (at 760 mmHg)High thermal stability in the absence of oxygen.
pKa (Thiol) ~6.2 – 6.5 (Predicted)Moderately acidic; exists as a reactive thiolate anion at physiological pH (7.4).
LogP ~2.8Lipophilic; readily crosses biological membranes but requires organic solvents for stability testing.

Part 2: Thermodynamic Degradation Pathways

The "instability" of 3-chloro-4-methoxybenzenethiol is primarily kinetic rather than thermodynamic; the formation of the disulfide bond is thermodynamically favored (


) in the presence of oxygen.
Oxidative Dimerization (The Primary Pathway)

The most significant stability threat is the conversion to Bis(3-chloro-4-methoxyphenyl)disulfide . This reaction is autocatalytic in the presence of trace metals or base.

  • Mechanism:

    • Initiation: Deprotonation to thiolate (

      
      ) or radical abstraction (
      
      
      
      ).
    • Propagation: The thiyl radical couples with another radical or attacks a thiol molecule.

    • Termination: Formation of the stable disulfide bond (S-S BDE ~60 kcal/mol).

Visualizing the Degradation Network

The following diagram illustrates the competing pathways governing the stability of the molecule.

DegradationPathways Figure 1: Thermodynamic Degradation Cascade of 3-Chloro-4-methoxybenzenethiol Thiol 3-Chloro-4-methoxybenzenethiol (Active Species) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate pH > 6.0 Base Catalysis Radical Thiyl Radical (Ar-S•) Thiol->Radical hv (Light) Heat, Metal Ions Sulfonic Sulfonic Acid (Over-oxidation) Thiol->Sulfonic Direct Oxidation Thiolate->Radical SET Oxidation (O₂ -> O₂•⁻) Disulfide Disulfide Dimer (Thermodynamic Sink) Radical->Disulfide Dimerization (Fast) Disulfide->Sulfonic Strong Oxidants (H₂O₂, Bleach)

Part 3: Experimental Protocols for Stability Assessment

To validate the stability of a specific lot or formulation, the following "Stress Testing" protocol is recommended. This system is self-validating, using a control to distinguish between intrinsic instability and environmental degradation.

Analytical Method: HPLC-UV Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 280 nm.

  • Target Retention Times (Relative):

    • Sulfonic Acid (Degradant): ~0.2 RRT (Polar)

    • Thiol (Analyte): 1.0 RRT

    • Disulfide (Degradant): ~1.8 RRT (Non-polar)

Forced Degradation Workflow

Perform these tests in parallel to establish the "Stability Profile."

Stress ConditionProcedureExpected Outcome (If Unstable)
Oxidative Stress Dissolve in MeOH; add 3%

; incubate 2h @ RT.
Rapid disappearance of Thiol peak; appearance of Disulfide and Sulfonic Acid peaks.
Thermal Stress Heat neat sample to 60°C for 24h (under

).
Minimal degradation (<5%). If high, check for trace metal contamination.
Photolytic Stress Expose to 1.2 million lux hours (cool white light).Formation of Disulfide via radical mechanism.
Hydrolytic (pH) Incubate in pH 9.0 buffer for 24h.Oxidation to disulfide due to thiolate formation.
Workflow Visualization

StabilityWorkflow Figure 2: Forced Degradation & Stability Assessment Workflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeOH) Split Split into Aliquots Start->Split Ox Oxidative (+H₂O₂) Split->Ox Therm Thermal (60°C, N₂) Split->Therm Photo Photolytic (UV/Vis) Split->Photo Ctrl Control (4°C, Dark) Split->Ctrl Analysis HPLC-UV/MS Analysis Ox->Analysis Therm->Analysis Photo->Analysis Ctrl->Analysis Decision Data Evaluation Analysis->Decision Decision->Start Fail (Refine Storage) Report Generate Stability Certificate Decision->Report Pass

Part 4: Handling & Storage Recommendations

Based on the thermodynamic profile derived above, the following storage protocols are mandatory to maintain purity >98%.

  • Inert Atmosphere (Critical): The headspace of all storage containers must be purged with Argon or Nitrogen. Even trace oxygen will drive the thermodynamic equilibrium toward the disulfide.

  • Temperature Control: Store at 2–8°C . While the compound is thermally stable up to ~200°C in inert conditions, refrigeration slows the kinetics of auto-oxidation.

  • Chelation: In solution-phase reactions, add EDTA (1 mM) to sequester trace metal ions (

    
    , 
    
    
    
    ) which act as catalysts for the radical oxidation pathway.
  • Reducing Agents: For long-term storage in solution, adding a sacrificial reducing agent like DTT (Dithiothreitol) or TCEP can reverse disulfide formation, maintaining the active thiol species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78619, 3-Chloro-4-methoxybenzaldehyde (Precursor). Retrieved from [Link]

  • Jampilek, J., et al. (2001). Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers, 55(4), 259–264. (Mechanistic insight into methoxy-thiol oxidation).

  • NIST (2025). Web Thermo Tables: Thermophysical Properties of Chlorinated Anisoles. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Isolation Protocol for 3-Chloro-4-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Chloro-4-methoxybenzenethiol (CAS: 89818-37-1) is a highly versatile organosulfur building block utilized extensively in the synthesis of pharmaceutical intermediates, including complex sulfonamide derivatives[1] and aldose reductase inhibitors[2]. The presence of both an electron-donating methoxy group and an electron-withdrawing chlorine atom on the aromatic ring imparts unique electronic properties, making its synthesis, handling, and purification highly specific.

The most robust and scalable method for synthesizing 3-chloro-4-methoxybenzenethiol is the dissolving metal reduction of its corresponding sulfonyl chloride, 3-chloro-4-methoxybenzenesulfonyl chloride[1]. This transformation requires driving the sulfur atom from a +6 oxidation state down to a -2 oxidation state[3].

Causality of Experimental Choices (E-E-A-T):

  • Reagent Selection (Zinc/HCl): While reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this reduction, they pose severe safety risks at scale and can cause unwanted dehalogenation of the aryl chloride. A Zinc/Hydrochloric acid (Zn/HCl) reduction system is highly preferred for its chemoselectivity and scalability.

  • Excess Zinc (6.0 eq): A large stoichiometric excess ensures the reaction does not stall at the intermediate sulfinic acid (Ar-SO₂H) or sulfenic acid (Ar-SOH) stages. Furthermore, excess zinc actively reduces any disulfide (Ar-S-S-Ar) byproducts back to the target thiol in situ.

  • Co-solvent System (THF/Water): The starting sulfonyl chloride is highly hydrophobic. Tetrahydrofuran (THF) ensures complete dissolution, while the aqueous acid is necessary to solubilize the ZnCl₂ byproduct, preventing it from coating the reactive zinc surface and passivating the metal.

  • Inert Atmosphere: Thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen. Conducting the reaction and workup under Argon or Nitrogen is non-negotiable for achieving >90% yields.

Visual Workflows & Mechanistic Pathways

Workflow Start 3-Chloro-4-methoxybenzenesulfonyl chloride (Starting Material) Reagents Addition of Zn Dust (6 eq) in THF/Water at 0°C Start->Reagents Acid Dropwise Addition of Conc. HCl (Exothermic Control) Reagents->Acid Intermediate Sulfinic Acid Intermediate (Transient) Acid->Intermediate Initial Reduction Reflux Reflux at 70°C for 4-6 Hours (Complete Reduction) Intermediate->Reflux Workup Aqueous Quench & EtOAc Extraction (Inert Atmosphere) Reflux->Workup Cool to RT Purification Vacuum Distillation or Silica Gel Chromatography Workup->Purification Organic Layer Product 3-Chloro-4-methoxybenzenethiol (Target Product, >90% Yield) Purification->Product

Figure 1: Step-by-step synthetic workflow for the reduction of the sulfonyl chloride to the thiol.

Mechanism SO2Cl Ar-SO₂Cl Sulfonyl Chloride SO2H Ar-SO₂H Sulfinic Acid SO2Cl->SO2H Zn/H⁺ -HCl SOH Ar-SOH Sulfenic Acid SO2H->SOH Zn/H⁺ -H₂O SH Ar-SH Thiol SOH->SH Zn/H⁺ -H₂O Disulfide Ar-S-S-Ar Disulfide SH->Disulfide O₂ (Air) Oxidation Disulfide->SH Excess Zn/H⁺ Reduction

Figure 2: Mechanistic reduction pathway highlighting intermediate states and disulfide control.

Quantitative Data & Materials

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctionHazard Profile
3-Chloro-4-methoxybenzenesulfonyl chloride 241.091.024.1 gStarting MaterialCorrosive, Moisture Sensitive
Zinc Dust (<10 micron) 65.386.039.2 gReducing AgentFlammable Solid
Hydrochloric Acid (37% w/w) 36.4615.0125 mLProton SourceSevere Corrosive
Tetrahydrofuran (THF) 72.11-200 mLCo-solventHighly Flammable
Ethyl Acetate (EtOAc) 88.11-300 mLExtraction SolventFlammable
Degassed Deionized Water 18.02-500 mLQuench / WashNone

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Inertion
  • Equip a 1 L three-neck round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an Argon gas inlet.

  • Purge the entire system with Argon for 15 minutes to displace all atmospheric oxygen. Maintain a positive Argon pressure throughout the reaction.

  • Charge the flask with 3-chloro-4-methoxybenzenesulfonyl chloride (24.1 g, 100 mmol) and anhydrous THF (200 mL). Stir at 400 rpm until the solid is completely dissolved.

  • Add Zinc dust (39.2 g, 600 mmol) in one portion. (Note: Ensure the zinc dust is unoxidized; if the zinc appears clumped or heavily oxidized, wash it briefly with 2% HCl, water, and acetone, then dry under vacuum prior to use).

Phase 2: Controlled Reduction
  • Cool the suspension to 0°C using an external ice-water bath.

  • Charge the addition funnel with concentrated HCl (37%, 125 mL).

  • Begin dropwise addition of the HCl over a period of 60 minutes. Critical Safety Step: The reaction is highly exothermic and generates rapid hydrogen gas evolution. Adjust the addition rate to maintain the internal temperature strictly below 20°C.

  • Once the addition is complete and effervescence subsides, remove the ice bath. Gradually heat the reaction mixture to a gentle reflux (approx. 65–70°C) using a heating mantle for 4 to 6 hours.

  • Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, higher

    
    ) should completely disappear, replaced by the target thiol (lower 
    
    
    
    , stains bright yellow with Ellman's reagent or white/yellow with KMnO₄).
Phase 3: Quenching & Liquid-Liquid Extraction
  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 500 mL of ice-cold, degassed water to quench any remaining HCl and fully dissolve the ZnCl₂ salts.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with degassed water (100 mL) and degassed saturated aqueous NaCl (brine, 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Caution: 3-Chloro-4-methoxybenzenethiol has a highly pungent, lingering odor. Perform all transfers and rotary evaporation inside a well-ventilated fume hood.

Phase 4: Purification & Storage
  • The crude product may contain trace amounts of the corresponding disulfide. Purify the crude oil via vacuum distillation (short-path) or flash column chromatography (using degassed hexanes as the eluent) to afford pure 3-chloro-4-methoxybenzenethiol as a colorless to pale-yellow oil.

  • Store the purified thiol in an amber glass vial, backfilled with Argon, and kept at -20°C to prevent long-term oxidative degradation.

Quality Control & Troubleshooting

  • Handling Disulfide Impurities: If LC-MS or ¹H NMR indicates significant disulfide formation (Ar-S-S-Ar), the crude mixture can be salvaged. Dissolve the crude mixture in THF, add Triphenylphosphine (PPh₃, 1.2 eq relative to the disulfide) and a drop of water, or use dithiothreitol (DTT). Stir at room temperature for 2 hours to selectively reduce the disulfide back to the thiol before final purification.

  • Stalled Reduction (Zinc Passivation): If the reaction stalls at the sulfinic acid stage (identified by intermediate polarity on TLC), it indicates zinc passivation. Add an additional 2.0 equivalents of activated zinc dust and 5.0 equivalents of concentrated HCl, then resume refluxing.

  • Analytical Markers: In ¹H NMR (CDCl₃), the diagnostic thiol proton (-SH) typically appears as a sharp singlet between

    
     3.2 – 3.6 ppm, which cleanly disappears upon D₂O exchange. The methoxy group (-OCH₃) will appear as a sharp singlet near 
    
    
    
    3.9 ppm.

References

  • Benchchem. "4-(3-Chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine". Benchchem Database.
  • Benchchem. "3-Chloro-4-ethylbenzenesulfonyl chloride | 144772-85-0". Benchchem Database.
  • Google Patents. "US5627204A - Chromone derivative, and aldose reductase inhibitor comprising said compound as active component".

Sources

Application Note: Nucleophilic Substitution Strategies Using 3-Chloro-4-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility, reactivity, and specific experimental protocols for 3-chloro-4-methoxybenzenethiol , a versatile building block for constructing thioethers and diaryl sulfides.[1]

Executive Summary

3-Chloro-4-methoxybenzenethiol (CAS: 89818-37-1) is a high-value organosulfur intermediate.[1] Its structural uniqueness lies in the "orthogonal" reactivity of its substituents:

  • Thiol (-SH, C1): A potent nucleophile for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and metal-catalyzed cross-coupling reactions.
    
  • Methoxy (-OMe, C4): An electron-donating group (EDG) that enhances the nucleophilicity of the thiol via resonance, while modulating lipophilicity.

  • Chlorine (-Cl, C3): A halogen handle that remains stable during standard thiol alkylations but allows for subsequent diversification (e.g., Suzuki-Miyaura coupling) in later synthetic stages.[1]

This guide provides optimized protocols for utilizing this molecule in nucleophilic substitutions to synthesize alkyl-aryl thioethers and diaryl sulfides , key pharmacophores in oncology and kinase inhibitor discovery.[1]

Chemical Profile & Reactivity Landscape[1]

PropertySpecification
IUPAC Name 3-Chloro-4-methoxybenzenethiol
Molecular Weight 174.65 g/mol
Physical State Pale yellow liquid or low-melting solid
Acidity (

)
~6.0–6.5 (Estimated; more acidic than alkyl thiols due to aryl ring)
Storage 2-8°C, under Argon/Nitrogen (Air sensitive: oxidizes to disulfide)
Odor Characteristic stench (Handle in fume hood)
Mechanistic Insight: Electronic Effects

The 4-methoxy group acts as a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-donor, increasing electron density on the sulfur atom compared to unsubstituted thiophenol. This makes the corresponding thiolate anion (ArS⁻ ) a super-nucleophile, capable of rapid reaction with alkyl halides even under mild conditions. Conversely, the 3-chloro substituent  exerts a weak inductive withdrawing effect (-I) but primarily serves as a steric and functional handle.[1]

Core Application I: Synthesis of Alkyl-Aryl Thioethers ( )

This is the primary application for this building block. The reaction proceeds via a standard bimolecular nucleophilic substitution (


).
Protocol A: Base-Mediated S-Alkylation (General Procedure)

Objective: Synthesis of 3-chloro-4-methoxy-phenyl alkyl sulfides.[1]

Reagents & Materials
  • Nucleophile: 3-Chloro-4-methoxybenzenethiol (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5–2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen.

  • Solubilization: Dissolve 3-chloro-4-methoxybenzenethiol (1.0 mmol, 175 mg) in anhydrous DMF (3.0 mL).

  • Activation: Add

    
     (2.0 mmol, 652 mg) in one portion. Stir at room temperature for 15 minutes. Note: The solution may change color (often yellow/orange) indicating thiolate formation.
    
  • Addition: Add the alkyl halide (1.1 mmol) dropwise via syringe.

    • Optimization: For reactive halides (e.g., benzyl bromide, methyl iodide), cool to 0°C before addition. For unreactive halides, heating to 60°C may be required.

  • Reaction: Stir at ambient temperature. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[1][2][3] Reaction is typically complete within 1–4 hours.[1]

  • Workup: Dilute with Ethyl Acetate (30 mL) and wash with water (

    
     mL) to remove DMF. Wash with Brine (10 mL).[4]
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica Gel).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Oxidation to disulfide (dimer)Degas solvents; ensure inert atmosphere (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/Ar). Add TCEP if necessary to reduce disulfide back to thiol.
No Reaction Poor nucleophilicity / Steric hindranceSwitch base to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(stronger deprotonation) or switch solvent to DMSO (enhances

rate).
Side Products O-Alkylation (rare for thiols)Unlikely due to high S-nucleophilicity. Ensure thiol is pure.

Core Application II: Palladium-Catalyzed C-S Coupling (Arylation)

For synthesizing diaryl sulfides , simple ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is often ineffective unless the electrophilic ring is highly electron-deficient. Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) is the gold standard here.[1]
Protocol B: Pd-Catalyzed Cross-Coupling

Objective: Coupling 3-chloro-4-methoxybenzenethiol with Aryl Bromides/Iodides.

Reagents
  • Catalyst:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5 mol%) or DPEphos (Preferred for thiols to prevent catalyst poisoning)

  • Base: DIPEA (Hunig's Base) or

    
    
    
  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Methodology
  • Charge: To a reaction vial, add

    
     (0.025 equiv), Xantphos (0.05 equiv), and the Aryl Bromide (1.0 equiv).
    
  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane.

  • Reagent Addition: Add 3-chloro-4-methoxybenzenethiol (1.1 equiv) and DIPEA (2.0 equiv) via syringe.

  • Heat: Stir at 100°C for 12–18 hours.

  • Finish: Cool, filter through a Celite pad, and concentrate. Purify via chromatography.[1][3][5]

Visualizations & Logic Flow

Reaction Pathway Diagram

The following diagram illustrates the divergent synthetic utility of the scaffold.

ReactionPathways Start 3-Chloro-4-methoxybenzenethiol (Nucleophile) Base Activation (Cs2CO3/DMF) Start->Base Deprotonation PdCat Pd-Catalysis (Pd2(dba)3 / Xantphos) Start->PdCat Oxidative Addition Cycle Thiolate Thiolate Anion (Ar-S-) Base->Thiolate Product1 Thioether Product (Ar-S-R) Thiolate->Product1 SN2 Attack on R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product1 Product2 Diaryl Sulfide (Ar-S-Ar') PdCat->Product2 Reductive Elimination ArylHalide Aryl Bromide (Ar'-Br) ArylHalide->Product2

Caption: Divergent synthetic pathways for 3-chloro-4-methoxybenzenethiol: Base-mediated alkylation (top) and Pd-catalyzed arylation (bottom).

Mechanistic Logic: Alkylation

Mechanism Step1 Reagent: 3-Cl-4-OMe-Ph-SH Step2 Base (CO3 2-) removes Proton Step1->Step2 Step3 Nucleophilic Thiolate Formed (High HOMO energy) Step2->Step3 pKa driven Step4 Attack on Electrophile (R-X) (Backside Attack) Step3->Step4 Rate Determining Step Step5 Final Thioether Step4->Step5 Irreversible

Caption: Step-wise mechanistic flow for the base-mediated generation of the thiolate nucleophile and subsequent substitution.

Safety & Handling Protocols

  • Stench Management: Thiols have a low odor threshold.[1] All transfers must occur in a functioning fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to odorless sulfonates.

  • Skin/Eye Contact: Wear nitrile gloves and safety goggles.[1] The lipophilic nature of this thiol allows rapid skin absorption.

  • Waste Disposal: Do not dispose of down the drain. Collect in dedicated "Sulfur Waste" containers.

References

  • Sigma-Aldrich. 3-Chloro-4-methoxybenzene-1-thiol Product Specification. (Representative link for thiophenol class).

  • Organic Chemistry Portal. Synthesis of Thioethers (Sulfides).

  • Kondo, T. et al. "Ruthenium-Catalyzed Synthesis of Thioethers."[1] Chemical Reviews, 2000.

  • Prim, D. et al. "Pd-Catalyzed C-S Bond Formation."[1] Tetrahedron, 2002.

  • EvitaChem. 4-Chloro-3-methoxybenzenethiol Properties (Isomer Comparison).

Sources

Application Note: Overcoming Catalyst Poisoning in the Cross-Coupling of 3-Chloro-4-Methoxythiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-Catalyzed Cross-Coupling with 3-Chloro-4-Methoxythiophenol Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemists.[1]

Executive Summary

3-Chloro-4-methoxythiophenol (CAS: 1159977-03-3) represents a high-value scaffold for medicinal chemistry, offering orthogonal reactivity via a nucleophilic thiol and an electrophilic aryl chloride. However, it presents a classic "catalyst death" scenario in palladium cross-coupling: thiol poisoning .

Free thiols (R-SH) and thiolates (R-S⁻) readily displace phosphine ligands on Palladium(0), forming thermodynamically stable, off-cycle resting states (


) that arrest turnover. This guide details the Steric-Electronic Mismatch Strategy  to overcome this barrier, utilizing bulky bisphosphine ligands (Josiphos/Xantphos) to force the catalyst back into the productive cycle.

Mechanistic Insight: The "War" for Coordination

To successfully couple this substrate, one must understand why standard protocols (e.g., Pd(PPh3)4) fail. The sulfur atom is a soft nucleophile that binds irreversibly to soft Pd(II) centers in the absence of sterically demanding ligands.

The Deactivation Pathway

In a standard cycle, the oxidative addition of the aryl halide is fast. However, the subsequent transmetalation with the thiol creates a Palladium-Thiolate complex. Without sufficient steric bulk on the ancillary ligand, this complex dimerizes or captures a second thiolate, forming a "dead" species that cannot undergo reductive elimination.

The Solution: Ligand Bulk

By using ligands with large cone angles (e.g., Josiphos CyPF-tBu or Xantphos ), we destabilize the bis-thiolate resting state. The steric pressure forces the expulsion of the product (reductive elimination) to be energetically favorable, regenerating the active Pd(0) species.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)-X Pd0->OxAdd + Ar-X (Electrophile) Thiolate Pd-Thiolate Complex L-Pd(II)(Ar)(S-R) OxAdd->Thiolate + 3-Cl-4-OMe-Ph-SH + Base Dead OFF-CYCLE RESTING STATE [Pd(μ-SR)2]n (Catalyst Death) Thiolate->Dead Small Ligands (PPh3) Irreversible Binding Product Thioether Product Ar-S-R Thiolate->Product Bulky Ligand (Josiphos) Fast Reductive Elimination Product->Pd0 Regeneration

Figure 1: The bifurcation between productive catalysis (Green path) and thiol poisoning (Red path). Bulky ligands prevent the formation of the red off-cycle state.

Critical Strategy: Orthogonal Reactivity

3-Chloro-4-methoxythiophenol contains two reactive handles. Your reaction conditions must be tuned to the specific site you wish to modify.

Target SiteReaction TypePrimary ChallengeSolution
Thiol (-SH) C-S Coupling (Buchwald-Hartwig) Catalyst PoisoningUse Josiphos CyPF-tBu or Xantphos with high temp (100°C).
Chloride (-Cl) C-C Coupling (Suzuki/Stille) Thiol InterferenceMANDATORY PROTECTION. Methylate or protect -SH as disulfide before attempting to couple the chloride.

Protocol A: C-S Bond Formation (S-Arylation)

Objective: Coupling 3-chloro-4-methoxythiophenol with an external Aryl Bromide/Iodide.

This protocol utilizes the Hartwig-Josiphos system , which offers the highest turnover frequency (TOF) for electron-rich thiols.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Nucleophile: 3-Chloro-4-methoxythiophenol (1.0 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 - 1.1 equiv)

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (1–2 mol% Pd)

  • Ligand: Josiphos SL-J009-1 (CyPF-tBu) (1:1 ratio to Pd metal)

    • Alternative: Xantphos (if Josiphos is unavailable, use 2:1 L:Pd ratio)

  • Base: LiHMDS (1.0 M in THF) or NaOtBu (Solid)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene (Anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation (Critical):

    • Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Josiphos CyPF-tBu (5.5 mg, 0.01 mmol) to the vial.

    • Add 1.0 mL of anhydrous DME. Stir at RT for 5 minutes until the solution turns a clear orange/red (indicates active ligation).

  • Substrate Addition:

    • Add the Aryl Halide (1.0 mmol).

    • Add 3-Chloro-4-methoxythiophenol (174 mg, 1.0 mmol). Note: The stench is potent; work in a well-ventilated hood.

  • Base Addition:

    • Add LiHMDS (1.1 mL of 1.0 M solution, 1.1 mmol) dropwise.

    • Observation: The solution may darken slightly upon base addition.

  • Reaction:

    • Seal the vial and heat to 100°C for 2–4 hours.

    • Monitor by LCMS. Look for the disappearance of the thiol (often oxidizes to disulfide in air during sampling, so check for product mass).

  • Workup:

    • Cool to RT. Dilute with EtOAc and filter through a pad of Celite/Silica to remove Pd residue.

    • Concentrate and purify via flash chromatography.

Protocol B: Handling the Chloride (Orthogonal C-C Coupling)

Objective: Using the Aryl Chloride for Suzuki Coupling.

WARNING: You cannot perform Suzuki coupling on the chloride while the free thiol is present. The thiol will sequester the Pd(0) required to activate the unreactive Ar-Cl bond.

Workflow
  • Protection: Convert 3-chloro-4-methoxythiophenol to a thioether (e.g., S-Methylation using MeI/K₂CO₃) or a disulfide.

  • Suzuki Coupling:

    • Substrate: Protected 3-chloro-4-methoxy-thioether.

    • Partner: Aryl Boronic Acid.[2]

    • Catalyst: Pd(OAc)₂ / SPhos . (SPhos is required to activate the sterically hindered and electronically deactivated aryl chloride).

    • Base: K₃PO₄ (2.0 equiv).

    • Solvent: Toluene/Water (10:1).

    • Temp: 100°C.

Troubleshooting: "The Catalyst is Dead"

SymptomDiagnosisCorrective Action
0% Conversion Catalyst PoisoningSwitch to Josiphos CyPF-tBu . Increase catalyst loading to 5 mol%. Ensure solvent is strictly degassed (O₂ + Thiol = Disulfide).
Disulfide Dimer Only Oxidative CouplingOxygen leak in the system. The thiol is reacting with O₂ instead of the Pd cycle. Degas solvents more rigorously (Freeze-Pump-Thaw).
Stalled at 50% Catalyst DeactivationAdd a "kicker" charge of fresh catalyst/ligand solution. Ensure the base is not degrading the substrate.

Strategic Workflow Diagram

Workflow cluster_CS Path A: C-S Coupling cluster_CC Path B: C-C Coupling (Suzuki) Start 3-Chloro-4-methoxythiophenol Step1 Pd(OAc)2 + Josiphos Ar-Br, LiHMDS Start->Step1 Direct Coupling Protect Protection (MeI or BnBr) Start->Protect Must Protect -SH first Prod1 Diaryl Thioether (Cl- group remains) Step1->Prod1 Step2 Pd(OAc)2 + SPhos Ar-B(OH)2, K3PO4 Protect->Step2 Prod2 Biaryl Thioether Step2->Prod2

Figure 2: Decision tree for functionalizing 3-chloro-4-methoxythiophenol. Path A utilizes the thiol; Path B requires protection to utilize the chloride.

References

  • Fernández-Rodríguez, M. A., et al. (2006). A General and Efficient Pd-Catalyzed C–S Bond Formation for Both Aryl and Alkane Thiols with Aryl Bromides using Pd2(dba)3 and Xantphos.[3]Organic Letters , 8(25), 5785–5788. Link

  • Shelby, Q., et al. (2000). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium.[1][4]Journal of the American Chemical Society , 122(43), 10718–10719. Link

  • Murata, M., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Arenethiols with Aryl Chlorides and Bromides.[3]Tetrahedron , 60(34), 7397-7403. Link

  • Ingoglia, B. T., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.[5]Chemical Science , 10, 10566-10576. Link

Sources

Application Note: High-Fidelity Thioether Synthesis using 3-Chloro-4-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for thioether formation using 3-chloro-4-methoxybenzenethiol.

Executive Summary

This guide details the optimized protocols for synthesizing thioethers (sulfides) utilizing 3-chloro-4-methoxybenzenethiol (CAS: 89818-37-1) as the nucleophilic scaffold.

This specific thiol presents a unique chemical profile: the 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, significantly increasing the nucleophilicity of the sulfur atom compared to unsubstituted benzenethiol. However, this increased electron density also lowers the oxidation potential, making the compound highly susceptible to rapid oxidative dimerization to the disulfide (Ar-S-S-Ar).

The protocols below are engineered to harness this high nucleophilicity while strictly mitigating oxidative side reactions.

Chemical Profile & Reactivity Analysis

Structural Electronics
  • Substrate: 3-chloro-4-methoxybenzenethiol

  • Electronic Character: Electron-Rich Thiophenol.

  • pKa (SH): Estimated ~6.0–6.5 (Acidity is slightly lowered by OMe resonance, but enhanced by Cl induction).

  • Nucleophilicity: High (Soft nucleophile).

  • Oxidation Risk: High . The para-methoxy group stabilizes the thiyl radical intermediate, accelerating disulfide formation in the presence of trace oxygen.

Reaction Pathways

The choice of method depends strictly on the electrophile partner:

  • Method A (S_N2): For primary/secondary Alkyl Halides.

  • Method B (Cross-Coupling): For Aryl/Vinyl Halides (Buchwald-Hartwig type).

  • Method C (Michael Addition): For Electron-Deficient Alkenes (Acrylates, Maleimides).

Decision Matrix (Visualization)

ReactionLogic Start Target Thioether (R-S-Ar) Electrophile Identify Electrophile Start->Electrophile Alkyl Alkyl Halide (R-CH2-X) Electrophile->Alkyl sp3 Carbon Aryl Aryl Halide (Ar'-X) Electrophile->Aryl sp2 Carbon Alkene Activated Alkene (C=C-EWG) Electrophile->Alkene Conjugated System MethodA METHOD A: Nucleophilic Substitution (Base: K2CO3/Cs2CO3) Alkyl->MethodA MethodB METHOD B: Pd-Catalyzed Coupling (Cat: Pd2(dba)3/Xantphos) Aryl->MethodB MethodC METHOD C: Michael Addition (Base: Et3N/DBU) Alkene->MethodC

Figure 1: Strategic selection of synthetic methodology based on electrophile classification.

Method A: Nucleophilic Substitution (S-Alkylation)

Best for: Alkyl bromides, iodides, benzyl chlorides, and epoxides.

The "Self-Validating" Protocol

This protocol includes an in-situ reduction step. Commercial 3-chloro-4-methoxybenzenethiol often contains 5-15% disulfide impurity. This protocol chemically reverses that impurity back to the active monomer before alkylation.

Reagents:

  • Thiol (1.0 equiv)[1]

  • Electrophile (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for sluggish substrates)

  • Reductant (Optional but recommended): NaBH₄ (0.1 equiv) or PPh₃ (0.1 equiv)

  • Solvent: Acetone (0.2 M) or DMF (for high temp)

Step-by-Step Workflow:

  • Deoxygenation (Critical): Sparge the solvent (Acetone or DMF) with Nitrogen/Argon for 15 minutes prior to use. Why: Prevents re-oxidation of the thiolate.

  • Activation/Reduction:

    • Charge the reaction vessel with 3-chloro-4-methoxybenzenethiol and K₂CO₃.

    • Add the solvent.

    • Validation Check: If the solution turns dark or cloudy immediately, add 0.1 equiv of NaBH₄. Stir for 10 mins. The mixture should clarify or shift color as disulfide cleaves to thiolate.

  • Addition: Add the Alkyl Halide dropwise at 0°C (if reactive) or RT.

  • Reaction: Stir at RT for 2–4 hours.

    • TLC Monitoring: The thiol (usually UV active, stains yellow with Ellman’s reagent or KMnO4) should disappear. The product is usually less polar (higher Rf) than the thiol.

  • Workup:

    • Filter off solids (inorganic salts).

    • Concentrate filtrate.[2]

    • Partition between EtOAc and 1M NaOH. Why: NaOH wash removes unreacted thiol (which is soluble in base), leaving the neutral thioether in the organic layer.

Method B: Palladium-Catalyzed C-S Coupling (S-Arylation)

Best for: Unactivated Aryl Bromides or Chlorides. Mechanism: Pd(0)/Pd(II) catalytic cycle. The electron-rich nature of the thiol makes the reductive elimination step faster, but the thiolate can poison the catalyst if the concentration is too high.

Optimized Protocol (Migita-Buchwald-Hartwig)

Reagents:

  • Thiol (1.0 equiv)[1]

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)

  • Ligand: Xantphos (2–4 mol%) or DPEphos. Why: Bidentate ligands with wide bite angles prevent formation of inactive Pd-thiolate resting states.

  • Base: DIPEA (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Ar stream, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 5 mins until a clear orange/red solution forms.

  • Substrate Addition: Add the Aryl Halide and Base.

  • Thiol Addition (Slow): Add the 3-chloro-4-methoxybenzenethiol last.

    • Tip: If using a liquid base (DIPEA), mix thiol and base first, then add to the catalyst.

  • Heating: Heat to 80–100°C for 4–12 hours.

  • Scavenging: Upon completion, add a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous NH₄Cl to remove Palladium residues.

Experimental Workflow Diagram:

Workflow cluster_QC Quality Control Gate Setup Step 1: Inert Setup (Flame dry glassware, Ar purge) Mix Step 2: Catalyst Activation (Pd source + Ligand -> Active Species) Setup->Mix Add Step 3: Reagent Addition (Halide + Base + Thiol) Mix->Add Heat Step 4: Reaction (80-100°C) Monitor via HPLC/TLC Add->Heat Quench Step 5: Workup (Filter, Wash with 1M NaOH) Heat->Quench Check Check: Is Thiol Consumed? (Ellman's Test / LCMS) Heat->Check Check->Heat No (Extend Time) Check->Quench Yes

Figure 2: Operational workflow for Pd-catalyzed S-arylation.

Analytical Characterization & Data

When characterizing the product, specific spectral signatures confirm the formation of the thioether bond.

TechniqueObservationInterpretation
1H NMR δ 2.8 – 3.0 ppm (Alkyl-S-H )Disappearance of the thiol proton doublet/singlet.
1H NMR δ 3.85 ppm (Ar-O-CH3 )Diagnostic singlet for the methoxy group (remains unchanged).
1H NMR Shift in α-protonsProtons on the carbon attached to sulfur (S-CH 2-R) typically appear at 2.8–3.5 ppm.
13C NMR ~120–130 ppm (C-S)Ipso-carbon attached to sulfur shifts upfield compared to C-Cl or C-Br precursors.
HRMS M+2 PeakThe Chlorine atom (³⁵Cl/³⁷Cl) provides a distinct 3:1 isotopic ratio in the mass spectrum.

Safety & Handling (The "Smell" Factor)

Thiophenols are notorious for their stench and low odor threshold. 3-chloro-4-methoxybenzenethiol is less volatile than benzenethiol but still potent.

  • Containment: All weighing and transfers must occur in a fume hood.

  • Quenching: Keep a "Bleach Bath" (10% Sodium Hypochlorite) ready.

    • Protocol: All glassware, syringes, and septa contacting the thiol must be soaked in the bleach bath for 2 hours before washing. Bleach oxidizes the thiol to the odorless sulfonic acid.

  • Spill Control: Do not wipe spills with paper towels alone. Cover with bleach-soaked towels first.

References

  • General Thioether Synthesis

    • Review: Kondo, T., & Mitsudo, T. A. (2000). Metal-catalyzed carbon-sulfur bond formation.[3][4] Chemical Reviews, 100(8), 3205-3220. Link

  • Pd-Catalyzed C-S Coupling (Buchwald-Hartwig)

    • Protocol: Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180-2181. Link

  • Disulfide Prevention Strategies

    • Application Note: BenchChem. (2025).[5][6] Troubleshooting common side reactions in the S-alkylation of thiophenols. Link

  • Thiol-Ene Click Chemistry

    • Overview: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

Sources

Application Note: Synthesis of Sulfonamides from 3-Chloro-4-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the conversion of 3-chloro-4-methoxybenzenethiol to its corresponding sulfonamides (


). This specific scaffold is a critical intermediate in the development of kinase inhibitors and GPCR ligands, where the 3-chloro-4-methoxy substitution pattern provides essential lipophilic and halogen-bonding interactions.

The transformation presents a specific chemoselective challenge: the 4-methoxy group is a strong electron-donating group (EDG), activating the aromatic ring toward electrophilic aromatic substitution (EAS). Traditional harsh oxidative chlorination (e.g.,


 gas) often leads to ring over-chlorination at the 5-position.

This Application Note presents two validated workflows designed to mitigate side reactions while maximizing yield:

  • Method A (The Standard): NCS-Mediated Oxidative Chlorination (High purity, scalable).

  • Method B (The Rapid Screen): Iodine-Mediated One-Pot Oxidative Coupling (Green, ideal for library synthesis).

Retrosynthetic Logic & Mechanism

The transformation requires a 5-electron oxidation of the sulfur atom (


).
Mechanistic Pathway

The reaction does not proceed directly. It passes through a disulfide intermediate, which is cleaved to a sulfenyl chloride (


), oxidized to a sulfinyl chloride (

), and finally to the sulfonyl chloride (

).[1]

ReactionPathway Thiol Thiol (Ar-SH) Disulfide Disulfide (Ar-S-S-Ar) Thiol->Disulfide Oxidation Sulfenyl Sulfenyl Chloride (Ar-S-Cl) Disulfide->Sulfenyl Cl+ Source (Cleavage) Sulfonyl Sulfonyl Chloride (Ar-SO2Cl) Sulfenyl->Sulfonyl Oxidation (+2O) Sulfonamide Sulfonamide (Ar-SO2NHR) Sulfonyl->Sulfonamide Amine (HNR2) -HCl

Figure 1: Stepwise oxidative progression from thiol to sulfonamide.[1][2][3][4][5][6][7]

Method A: NCS-Mediated Oxidative Chlorination

Best for: Scale-up (>1g), high purity requirements, and avoiding ring chlorination.

This protocol utilizes N-Chlorosuccinimide (NCS) and HCl .[8] Unlike


 gas, NCS provides a controlled release of electrophilic chlorine, preventing the over-chlorination of the electron-rich methoxy-benzene ring [1].
Reagents & Equipment[2][5][7][9][10]
  • Substrate: 3-Chloro-4-methoxybenzenethiol (1.0 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (4.0 - 4.2 equiv)

  • Acid/Solvent: 2M HCl (aq) / Acetonitrile (1:5 v/v ratio)

  • Quench: Sodium bisulfite (

    
    )
    
  • Amine Partner: Primary or secondary amine (1.2 equiv)

Step-by-Step Protocol
Step 1: Sulfonyl Chloride Formation[1][8][9][10]
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer, dissolve NCS (4.2 equiv) in a mixture of Acetonitrile and 2M HCl (5:1 ratio).

  • Cooling (CRITICAL): Cool the mixture to <10°C using an ice/water bath.

    • Why? The reaction is exothermic.[11] Temperatures >20°C increase the risk of hydrolyzing the sulfonyl chloride to sulfonic acid.

  • Addition: Dissolve 3-chloro-4-methoxybenzenethiol in a minimal amount of acetonitrile. Add this solution dropwise to the NCS mixture over 20 minutes, maintaining internal temperature <15°C.

    • Observation: The mixture may turn yellow/orange transiently (sulfenyl chloride formation) and then fade.

  • Reaction: Stir at 10–15°C for 30–60 minutes. Monitor by TLC (convert an aliquot to sulfonamide with excess amine for accurate monitoring, as the chloride hydrolyzes on silica).

  • Work-up: Dilute with cold water and extract immediately with Ethyl Acetate or DCM . Wash the organic layer with cold brine.

    • Expert Tip: Do not dry over

      
       for prolonged periods. Proceed immediately to Step 2. The intermediate 3-chloro-4-methoxybenzenesulfonyl chloride is moisture sensitive.[4]
      
Step 2: Amination (Sulfonamide Formation)
  • Setup: Dissolve the crude sulfonyl chloride in anhydrous DCM (0.2 M concentration).

  • Base: Add Triethylamine or DIPEA (2.5 equiv).

  • Addition: Add the Amine partner (1.1 equiv) at 0°C.

  • Completion: Warm to room temperature and stir for 1–2 hours.

  • Purification: Quench with 1M HCl (to remove excess amine/pyridine), wash with bicarbonate, dry, and concentrate. Purify via recrystallization (EtOH/Water) or flash chromatography.

Method B: Iodine-Mediated One-Pot Coupling

Best for: High-throughput library generation, "Green" chemistry, avoiding unstable intermediates.

This method uses Iodine (


)  as a catalyst and TBHP (tert-Butyl hydroperoxide)  or aqueous ammonia as the oxidant/nitrogen source. It bypasses the isolation of the corrosive sulfonyl chloride [2].
Reagents
  • Substrate: 3-Chloro-4-methoxybenzenethiol (1.0 equiv)

  • Catalyst:

    
     (20 mol%)
    
  • Oxidant: TBHP (70% aq, 4-5 equiv) or

    
    
    
  • Amine Source: Aqueous

    
     (for primary sulfonamides) or Amine + Base.
    
  • Solvent: Ethyl Acetate or Water/Acetonitrile.

Protocol
  • Mix: Charge a reaction vial with the thiol (1.0 equiv), Amine (2.0 equiv), and

    
     (0.2 equiv).
    
  • Oxidant: Add TBHP or

    
     dropwise at room temperature.
    
    • Note: The reaction is vigorous; ensure venting if performed on a large scale.

  • Stir: Agitate at room temperature for 2–4 hours. The color will transition from dark iodine to light yellow/clear upon completion.

  • Work-up: Quench with saturated sodium thiosulfate (

    
    ) to remove residual iodine. Extract with EtOAc.[5]
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature < 15°C (Method A)The methoxy group activates the ring. Higher temps favor EAS (ring chlorination) and hydrolysis of the sulfonyl chloride.
Stoichiometry NCS > 4.0 equiv3 moles of oxidant are required for stoichiometry (

). Excess drives the kinetics and prevents disulfide arrest.
Quenching Bisulfite/ThiosulfateEssential to destroy oxidative species before extraction to prevent safety hazards and side reactions.
pH Control Basic (Step 2)Amination requires a base to scavenge the HCl generated. If pH < 7, the amine is protonated and nucleophilicity is lost.
Visual Workflow (Method A)

Workflow start Start: 3-Cl-4-OMe-Benzenethiol reagent Mix NCS + HCl + MeCN (Cool to <10°C) start->reagent react Dropwise Addition of Thiol (Exotherm Control) reagent->react check TLC Check (Disappearance of Disulfide) react->check extract Rapid Extraction (DCM) Do NOT Column check->extract couple Add Amine + Et3N (0°C -> RT) extract->couple final Final Product: Sulfonamide couple->final

Figure 2: Operational workflow for the NCS-mediated synthesis.

Safety & Stability (E-E-A-T)

  • Stench Management: 3-chloro-4-methoxybenzenethiol has a potent, disagreeable odor. All weighing and reactions must occur in a fume hood. Glassware should be bleached (hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Instability of Intermediate: 3-chloro-4-methoxybenzenesulfonyl chloride is a solid (mp ~34-38°C) [3]. It is corrosive and hydrolyzes in moist air. Do not store it; generate and use immediately.

  • Exotherm: The oxidation of thiols is highly exothermic. On scales >5g, active cooling is mandatory to prevent thermal runaway.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[8][12] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[8][13][14] Synthesis, 24, 4131–4134.[8]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[9][12][14] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using

    
    .[9] Journal of Organic Chemistry, 74(24), 9287–9291. 
    
  • Sigma-Aldrich. (n.d.).[15] Product Specification: 3-Chloro-4-methoxybenzenesulfonyl chloride.[4][15]

  • BenchChem. (2025).[5][16] Technical Guide to Oxidative Chlorination for Sulfonyl Chloride Synthesis.

Sources

microwave-assisted synthesis involving 3-chloro-4-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 3-Chloro-4-methoxybenzenethiol

Executive Summary

This application note details optimized microwave-assisted protocols for the functionalization of 3-chloro-4-methoxybenzenethiol , a versatile building block in the synthesis of GPCR ligands, kinase inhibitors, and agrochemicals. While traditional thermal heating for C–S bond formation often requires prolonged reflux times (12–24 hours) and harsh conditions that promote oxidative dimerization (disulfide formation), microwave irradiation significantly enhances reaction kinetics, typically reducing reaction times to 10–30 minutes while suppressing side reactions.

This guide covers three distinct synthetic pathways:

  • Transition-Metal Catalyzed C–S Coupling (Buchwald-Hartwig/Ullmann type).

  • Nucleophilic Aromatic Substitution (SNAr) with electron-deficient heterocycles.

  • Rapid S-Alkylation for aliphatic thioether synthesis.

Chemical Profile & Handling

PropertySpecification
Compound Name 3-Chloro-4-methoxybenzenethiol
CAS Number 80253-27-0
Molecular Weight 174.65 g/mol
Appearance Off-white to pale yellow solid or oil
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Primary Hazard Stench , Skin Irritant. Handle only in a fume hood.
Reactivity Alert Prone to oxidative dimerization to bis(3-chloro-4-methoxyphenyl)disulfide in air.

Handling Protocol:

  • Degassing: All solvents must be degassed (sparged with N2 for 15 mins) prior to microwave irradiation to prevent disulfide formation.

  • Vessel Loading: Load the thiol last or under a blanket of inert gas.

Decision Logic for Synthetic Pathway

Select the appropriate protocol based on your electrophilic coupling partner.

ReactionLogic Start Start: 3-Chloro-4-methoxybenzenethiol Partner Identify Electrophile Partner Start->Partner Alkyl Alkyl Halide (R-Br, R-I, R-OMs) Partner->Alkyl Aliphatic Aryl Aryl/Heteroaryl Halide (Ar-X) Partner->Aryl Aromatic MethodA Method A: S-Alkylation (Base-Mediated) Alkyl->MethodA CheckElec Is Aryl Ring Electron Deficient? (e.g., Pyridine, Nitrobenzene) Aryl->CheckElec YesElec Yes (Electron Deficient) CheckElec->YesElec NoElec No (Neutral/Electron Rich) CheckElec->NoElec MethodB Method B: Microwave SNAr (Catalyst-Free) YesElec->MethodB MethodC Method C: Cu/Pd Catalyzed Cross-Coupling NoElec->MethodC

Figure 1: Decision tree for selecting the optimal microwave synthesis condition.

Methodology A: Microwave-Assisted S-Alkylation

Target: Synthesis of Alkyl-Aryl Thioethers. Mechanism: Classical Williamson Thioether Synthesis.

Rationale: Microwave heating accelerates the nucleophilic attack of the thiolate anion. Polar aprotic solvents (DMF, NMP) couple efficiently with microwave energy, ensuring rapid internal heating.

Protocol:

  • Reagents:

    • 3-Chloro-4-methoxybenzenethiol (1.0 equiv)

    • Alkyl Halide (1.1 equiv)

    • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)

    • Solvent: DMF or Acetonitrile (3–5 mL per mmol)

  • Setup:

    • Add thiol, base, and solvent to a 10 mL microwave vial equipped with a magnetic stir bar.

    • Stir for 1 min to generate the thiolate (color change often observed).

    • Add Alkyl Halide.[1][2] Cap and seal the vial.

  • Microwave Parameters:

    • Temperature: 80–100°C

    • Time: 5–10 minutes

    • Mode: Dynamic (Hold Temperature)

    • Stirring: High

  • Work-up:

    • Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO4.

Methodology B: Microwave SNAr (Nucleophilic Aromatic Substitution)

Target: Coupling with Electron-Deficient Heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine).

Rationale: The 3-chloro-4-methoxybenzenethiol is a strong nucleophile. Under microwave conditions, SNAr reactions that typically require high boiling solvents (DMSO) and long times can be completed in minutes. The "Chlorine" on the benzenethiol ring remains stable; only the thiol reacts.

Protocol:

  • Reagents:

    • 3-Chloro-4-methoxybenzenethiol (1.0 equiv)

    • Heteroaryl Chloride (1.0 equiv)

    • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K2CO3

    • Solvent: EtOH or iPrOH (Green alternative) or DMSO (for unreactive substrates)

  • Setup:

    • Combine all components in a microwave vial.

    • Sparge with Argon for 30 seconds.

  • Microwave Parameters:

    • Temperature: 120–150°C[3]

    • Time: 10–20 minutes

    • Pressure Limit: 15 bar (ethanol generates pressure)

  • Note:

    • If using EtOH, the product often precipitates upon cooling, simplifying purification.

Methodology C: Copper-Catalyzed C–S Cross-Coupling

Target: Coupling with Non-Activated Aryl Iodides/Bromides. Reference Standard: Adapted from Chen et al., Synthesis 2015 [1].

Rationale: For electron-neutral aryl halides, SNAr is impossible. Transition metal catalysis is required. Copper (CuO) with 1,10-phenanthroline in water is a superior "green" microwave method that tolerates the existing chloride and methoxy groups on the thiol.

Protocol:

  • Reagents:

    • 3-Chloro-4-methoxybenzenethiol (1.0 equiv)

    • Aryl Iodide (1.0 equiv)

    • Catalyst: CuO (nanopowder preferred) (10 mol%)

    • Ligand: 1,10-Phenanthroline (10 mol%)

    • Base: KOH or KOtBu (2.0 equiv)

    • Solvent: Water (degassed)[1]

  • Setup:

    • Add CuO, Phenanthroline, Base, and Aryl Iodide to the vial.[1]

    • Add Water and stir to disperse.

    • Add Thiol last. Seal immediately under Argon.

  • Microwave Parameters:

    • Temperature: 110–130°C

    • Time: 20–30 minutes

    • Power: Max 300W (Use "Standard" absorption level if available)

  • Purification:

    • Extract aqueous mixture with EtOAc.[3] The catalyst (CuO) is easily filtered off.

Experimental Data Summary

Reaction TypePartnerSolventTemp/TimeYield (Isolated)
S-Alkylation Benzyl BromideDMF80°C / 5 min92%
SNAr 2-ChloropyridineEtOH140°C / 15 min88%
Cu-Catalysis IodobenzeneWater120°C / 30 min81%
Cu-Catalysis 4-BromoanisoleWater130°C / 45 min74%

Troubleshooting & Optimization

  • Problem: Low Yield / Disulfide Formation.

    • Cause: Oxidation of thiol before coupling.

    • Solution: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) (5 mol%) to the reaction mixture if the thiol is old or oxidized. Ensure rigorous degassing.

  • Problem: Pressure Errors.

    • Cause: Ethanol or Water at >120°C generates significant vapor pressure.

    • Solution: Use a dedicated microwave vial with a verified pressure rating (typically 20–30 bar). Do not overfill the vial (keep volume <60% of capacity).

  • Problem: Incomplete Conversion in Method C.

    • Cause: Catalyst poisoning or poor solubility.

    • Solution: Switch solvent from Water to PEG-400 or Ethylene Glycol to increase solubility while maintaining high microwave absorbance.

References

  • Microwave-Assisted Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides in Water. Yi-An Chen, Satpal Singh Badsara, Wan-Ting Tsai, Chin-Fa Lee. Synthesis, 2015 , 47, 181-186.[1]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Review Article, MDPI.

  • Microwave-assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole. RSC Advances / New Journal of Chemistry.

Sources

formation of self-assembled monolayers (SAMs) with 3-chloro-4-methoxythiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Interfacial Engineering and Work Function Modulation via 3-Chloro-4-Methoxythiophenol Self-Assembled Monolayers (SAMs)

Executive Summary & Mechanistic Grounding

The precise control of charge injection barriers at metal-organic interfaces is a critical bottleneck in the development of high-efficiency organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and perovskite solar cells (PSCs). Self-assembled monolayers (SAMs) formed by aromatic thiols on gold (Au) surfaces offer a robust method to tune the electrode's work function (


) without altering its bulk properties.

This technical guide details the formation of SAMs using 3-chloro-4-methoxythiophenol (CAS: 89818-37-1)[1]. Unlike simple alkanethiols, this specific rigid, conjugated molecule features asymmetric substitution: an electron-withdrawing chlorine atom and an electron-donating methoxy group. When chemisorbed onto an Au(111) surface, the molecule's net dipole moment vector alters the electrostatic potential drop across the metal-organic interface. This dipole-induced shift in the vacuum level effectively modulates the work function of the gold electrode, aligning it with the highest occupied molecular orbital (HOMO) of adjacent organic semiconductors to eliminate leakage currents and enhance hole injection2[2].

Mechanism Au Gold (Au) Electrode Initial Work Function ~5.1 eV Thiolate Au-S Thiolate Anchor (sp3 Hybridization) Au->Thiolate Chemisorption (-H2) Molecule 3-Chloro-4-Methoxy Phenyl Ring (Rigid Conjugation) Thiolate->Molecule Electron Density Shift Dipole Net Molecular Dipole Moment (Asymmetric Substitution) Molecule->Dipole Electronegativity Gradient Device Tuned Charge Injection Barrier (Enhanced Device Efficiency) Dipole->Device Vacuum Level Shift (ΔΦ)

Figure 1: Mechanistic pathway of dipole-induced work function modulation at the Au/SAM interface.

Causality in Experimental Design

To achieve a highly ordered, densely packed monolayer, the experimental conditions must be tightly controlled. Every reagent and environmental parameter in this protocol is chosen based on specific chemical causality:

  • Solvent Selection (Anhydrous Ethanol): Aromatic thiols require a protic, moderately polar solvent to remain fully solvated without inducing micelle formation. Ethanol minimizes the co-adsorption of solvent molecules onto the gold surface, a common failure point when using non-polar solvents like toluene.

  • Inert Atmosphere (Ar/N2): Substituted thiophenols are highly susceptible to spontaneous oxidation, forming disulfides (Ar-S-S-Ar) in the presence of trace oxygen and catalytic gold surfaces3[3]. Disulfides have a significantly lower binding affinity to gold and disrupt the crystalline packing of the SAM.

  • Incubation Time (18–24 Hours): SAM formation occurs in two kinetic regimes: a rapid initial chemisorption (minutes) followed by a slow structural reorganization (hours). A 24-hour incubation ensures the rigid phenyl rings overcome steric hindrance to achieve optimal tilt angles and maximum surface density.

Material Specifications & Expected Quantitative Data

Before initiating the protocol, establish baseline expectations for characterization. The following table summarizes the physicochemical properties and expected analytical metrics for a fully assembled 3-chloro-4-methoxythiophenol SAM.

ParameterValue / Expected MetricAnalytical Method / Rationale
Chemical Formula C

H

ClOS
N/A
CAS Number 89818-37-11[1]
Monolayer Thickness ~0.6 – 0.8 nmOptical Ellipsometry (assumes an upright/tilted rigid orientation).
Water Contact Angle (WCA) 65° – 70°Goniometry. Reflects the moderate hydrophobicity of the methoxy/chloro-terminated surface4[4].
S 2p Binding Energy ~162.0 eVHigh-Resolution X-ray Photoemission Spectroscopy (HRXPS). Confirms covalent Au-S thiolate bond formation5[5].
Work Function Shift (

)
+0.4 to +0.6 eVKelvin Probe Force Microscopy (KPFM) / PESA. Tuned via the intrinsic molecular dipole6[6].

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure that errors are caught before integrating the functionalized electrodes into complex device architectures.

Workflow A 1. Substrate Prep (Piranha + UV-Ozone) B 2. SAM Incubation (1-5 mM in EtOH, Ar/N2 atm, 24h) A->B Clean Au(111) C 3. Post-Assembly (EtOH Rinse + N2 Dry) B->C Thiolate Formation D 4. Characterization (XPS, KPFM, WCA) C->D Monolayer Ready

Figure 2: Experimental workflow for assembling and validating 3-chloro-4-methoxythiophenol SAMs.

Phase 1: Substrate Preparation

Gold substrates (typically 50–100 nm Au evaporated over a 5 nm Ti or Cr adhesion layer on silicon/glass) must be atomically clean. Organic contaminants will outcompete the thiol for binding sites.

  • Solvent Sonication: Sonicate the Au substrates sequentially in acetone, isopropyl alcohol (IPA), and ultra-pure water (18.2 MΩ·cm) for 10 minutes each. Dry with a stream of high-purity N

    
    .
    
  • Piranha Clean (CAUTION): Immerse the substrates in a freshly prepared Piranha solution (3:1 v/v concentrated H

    
    SO
    
    
    
    to 30% H
    
    
    O
    
    
    ) for 5 minutes at room temperature. Warning: Piranha is highly corrosive and reactive with organics. Handle only in a fume hood with proper PPE.
  • Rinse & UV-Ozone: Rinse copiously with ultra-pure water, dry with N

    
    , and subject the substrates to UV-Ozone treatment for 15 minutes to remove any residual carbonaceous species.
    
    • Self-Validation Checkpoint 1: A perfectly clean Au surface is completely wetting. A drop of water should spread immediately (WCA < 10°). If the water beads up, repeat the UV-Ozone step.

Phase 2: Monolayer Assembly
  • Solution Preparation: In an argon or nitrogen-filled glovebox, prepare a 2.0 mM solution of 3-chloro-4-methoxythiophenol in anhydrous ethanol.

  • Incubation: Immediately transfer the freshly cleaned Au substrates into the thiol solution. Seal the container to maintain the inert atmosphere.

  • Assembly Time: Incubate the substrates in the dark at room temperature for 18 to 24 hours. The dark environment prevents photo-induced oxidation of the thiol headgroup.

Phase 3: Post-Assembly Processing

Excess, physically adsorbed (physisorbed) molecules must be removed to prevent multi-layer formation, which would insulate the electrode and ruin charge injection.

  • Primary Rinse: Remove the substrates from the incubation solution and immediately rinse with copious amounts of neat anhydrous ethanol.

  • Mild Sonication: Sonicate the substrates in fresh ethanol for exactly 1 minute. Note: Prolonged sonication can induce desorption of the chemisorbed SAM.

  • Final Dry: Rinse once more with ethanol and blow dry with a gentle stream of N

    
    .
    
    • Self-Validation Checkpoint 2: Measure the Water Contact Angle (WCA). A successful 3-chloro-4-methoxythiophenol SAM will yield a WCA of 65°–70°. If the WCA is <60°, the monolayer is loosely packed or contaminated; if >80°, suspect polymeric disulfide contamination on the surface.

Troubleshooting & Expert Insights

  • Issue: High Contact Resistance in Devices.

    • Cause: Incomplete SAM coverage or the presence of unbound disulfides acting as insulating traps.

    • Solution: Ensure the ethanol used is strictly anhydrous. Trace water can cause the substituted thiophenol to form localized micelles, preventing uniform Au-S bond formation.

  • Issue: XPS Shows an S 2p Peak at ~164 eV.

    • Cause: A binding energy of 163.5–164.5 eV corresponds to unbound thiols or disulfides (physisorbed species), whereas the chemisorbed thiolate should appear at ~162.0 eV5[5].

    • Solution: Increase the duration of the post-assembly ethanol rinse and ensure the 1-minute sonication step is not skipped.

References

  • Source: cymitquimica.
  • Source: tu-dresden.de (Langmuir)
  • Source: d-nb.
  • Characterization of Self-Assembled Monolayers of Oligo(phenyleneethynylene)
  • Source: nih.gov (PMC)
  • Source: arxiv.

Sources

Application Note: Precision Reduction of 3-Chloro-4-Methoxybenzenesulfonyl Chloride to 3-Chloro-4-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3-chloro-4-methoxybenzenethiol , a critical pharmacophore in medicinal chemistry (e.g., PDE-5 inhibitors, kinase inhibitors). While aryl thiols are often synthesized via harsh reduction of sulfonyl chlorides, the presence of the methoxy (-OMe) and chloro (-Cl) substituents on the aromatic ring demands a chemoselective approach to avoid hydrodehalogenation or ether cleavage.

We present two validated protocols:

  • Protocol A (Precision Method): A mild, metal-free reduction using Triphenylphosphine (

    
    ), ideal for gram-scale research and high-purity requirements.[1]
    
  • Protocol B (Scale-Up Method): A classical Zinc/Sulfuric Acid reduction, optimized for cost-efficiency on larger scales.[1]

Chemistry & Mechanism[2][3][4]

The Challenge

Reducing 3-chloro-4-methoxybenzenesulfonyl chloride presents two specific risks:

  • Over-reduction: Strong metal hydrides (e.g.,

    
    ) can displace the aromatic chloride (hydrodehalogenation).[1]
    
  • Disulfide Arrest: Incomplete reduction often stalls at the disulfide stage (

    
    ), requiring a secondary reduction step.[1]
    
Mechanistic Pathways

The choice of reductant dictates the pathway. The


 method is driven by the thermodynamic stability of Triphenylphosphine Oxide (

), effectively "stripping" oxygen from the sulfur center without engaging in single-electron transfer (SET) that risks dehalogenation.

ReductionMechanism SM Sulfonyl Chloride (Ar-SO2-Cl) Inter1 Thiosulfonate Intermediate SM->Inter1 Reduction 1 Disulfide Disulfide (Ar-S-S-Ar) SM->Disulfide PPh3 Pathway Thiol Target Thiol (Ar-SH) SM->Thiol Direct Reduction (Zn/H+) Inter1->Disulfide Dimerization Disulfide->Thiol Cleavage Disulfide->Thiol Hydrolysis/Workup PPh3 PPh3 / Toluene (Deoxygenation) Zn Zn / H+

Figure 1: Mechanistic divergence between metal-mediated (Red) and phosphine-mediated (Blue) reduction pathways.

Protocol A: Triphenylphosphine Reduction (Preferred)

Context: This method is superior for laboratory-scale synthesis (1g – 50g) where purity is paramount.[1] It avoids the generation of heavy metal waste and proceeds under mild conditions.[1][2]

Reagents & Materials
ReagentEquiv.[1][3][4]Role
3-Chloro-4-methoxybenzenesulfonyl chloride 1.0Starting Material
Triphenylphosphine (

)
3.3Reductant (Oxygen acceptor)
Toluene SolventReaction Medium (0.2 M)
Water / 10% NaOH WorkupHydrolysis of intermediate
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Charge the flask with 3-chloro-4-methoxybenzenesulfonyl chloride (1.0 equiv) and anhydrous Toluene (5 mL per mmol). Stir until dissolved.

  • Addition: Add Triphenylphosphine (3.3 equiv) in portions over 10 minutes at room temperature. Note: The reaction is exothermic; monitor internal temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. The solution typically changes color (often yellow to orange) as the intermediate complex forms.[1]
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The sulfonyl chloride spot (

    
    ) should disappear.[1]
    
  • Hydrolysis (Critical): Cool to room temperature. Add water (2 mL per mmol) and stir vigorously for 30 minutes. This step hydrolyzes the silyl/phosphonium-thiol adducts to the free thiol.

  • Workup:

    • Dilute with Diethyl Ether or EtOAc.[1]

    • Extraction: Extract the organic layer with 10% NaOH (3x).[1][2] The thiol moves to the aqueous phase as the thiolate (

      
      ), leaving 
      
      
      
      and neutral impurities in the organic layer.
    • Acidification: Separate the aqueous layer, cool on ice, and acidify to pH 1–2 with conc. HCl. The thiol will separate as an oil or solid.[1]

    • Isolation: Extract the acidified aqueous layer with DCM (3x), dry over

      
      , and concentrate.
      

Yield Expectation: 85–92% Purity: >97% (often requires no chromatography).[1]

Protocol B: Zinc / Sulfuric Acid Reduction (Scalable)

Context: Best for multi-gram to kilogram scale where cost is the primary driver and waste disposal (zinc salts) is managed.[1]

Reagents & Materials
ReagentEquiv.Role
Sulfonyl Chloride 1.0Starting Material
Zinc Dust 4.0 - 5.0Reductant (< 10 micron particle size preferred)
Sulfuric Acid (conc.) Solvent/RgtProton source
Ice -Temperature control
Step-by-Step Procedure
  • Preparation: Place Ice (3 parts by weight) and Conc.

    
      (1 part by weight) in a multi-neck flask fitted with a mechanical stirrer (overhead stirring is mandatory due to slurry viscosity).
    
  • Cooling: Cool the acid mixture to

    
     using a salt-ice bath.
    
  • Substrate Addition: Slowly add the 3-chloro-4-methoxybenzenesulfonyl chloride solid in portions. Ensure it is finely powdered to maximize surface area.[1]

  • Zinc Addition: Add Zinc Dust in small portions over 1 hour.

    • Caution: Hydrogen gas (

      
      ) is evolved.[1] Ensure vigorous venting and NO ignition sources.[1]
      
    • Maintain temperature

      
       during addition to prevent runaway exotherms.
      
  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The suspension will turn gray/white as Zn is consumed.[1]

  • Workup:

    • Cool to room temperature.[1][3][5][6]

    • Filtration: Filter off unreacted Zinc through a Celite pad.[1]

    • Extraction: The filtrate contains the thiol.[1] Extract with DCM or Toluene.[1]

    • Purification: Wash organic layer with water, then brine.[1] Dry and concentrate.

Troubleshooting: If the product contains disulfide (checked by NMR), redissolve in Acetic Acid, add 1.0 equiv Zn dust, and stir at


 for 30 mins to cleave the S-S bond.

Process Control & Characterization[2][5]

Analytical Parameters
TestMethodAcceptance Criteria
Reaction Completion HPLC / TLCSulfonyl Chloride < 1.0%
Disulfide Impurity

Check for downfield shift of aromatic protons (Disulfides are typically symmetric).[1]
Identity MS (ESI-)

(approx)
Odor Management (Crucial)

Aryl thiols have a potent, offensive "garlic/skunk" odor with a low detection threshold.[1]

  • Containment: All rotary evaporation must be done with a secondary cold trap containing bleach solution.[1]

  • Quenching: All glassware must be soaked in a 10% Sodium Hypochlorite (Bleach) bath for 1 hour before washing.[1] This oxidizes residual thiol to the odorless sulfonic acid.[1]

    • Reaction:

      
       (Odorless).[1]
      

Safety Data (SDS Summary)

  • 3-Chloro-4-methoxybenzenesulfonyl chloride: Corrosive, Causes burns.[1] (CAS: 22952-43-8).[1][7]

  • 3-Chloro-4-methoxybenzenethiol: Stench, Toxic if swallowed.[1] (CAS: 89818-37-1).[8][1][7][9][10]

  • Triphenylphosphine: Sensitizer.[1]

Emergency Protocol: In case of spill, cover with weak bleach solution immediately to neutralize odor and toxicity, then absorb with vermiculite.

References

  • Methodology (PPh3 Reduction): Bellale, E. V., et al. (2009).[1] "A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols." Synthesis, 2009(19), 3211–3213.[1]

  • Methodology (Zn/Acid): Adams, R., & Marvel, C. S. (1921).[1] "Thiophenol."[1][11] Organic Syntheses, 1, 71. [1]

  • Substrate Data: "3-Chloro-4-methoxybenzenesulfonyl chloride."[1] Sigma-Aldrich Product Data. [1]

  • Target Data: "3-Chloro-4-methoxybenzenethiol (CAS 89818-37-1)."[8][1][7][9][10] ChemicalBook Entry.

Sources

Troubleshooting & Optimization

preventing oxidation of 3-chloro-4-methoxybenzenethiol to disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Autoxidation in Electron-Rich/Poor Hybrid Aromatic Thiols Assigned Specialist: Senior Application Scientist, Sulfur Chemistry Division

Executive Summary

You are likely experiencing rapid disulfide formation (dimerization) with 3-chloro-4-methoxybenzenethiol . This is not a user error but a predictable consequence of its electronic structure.

The Root Cause: This molecule presents a "perfect storm" for oxidation.

  • Acidity (pKa ~5.8 - 6.2 estimated): The 3-chloro group (electron-withdrawing) increases the acidity of the thiol proton compared to standard benzenethiol (pKa ~6.6). This means it deprotonates to the thiolate anion (

    
    ) at lower pH levels. The thiolate is the active species that reacts with oxygen.
    
  • Radical Stabilization: The 4-methoxy group (electron-donating) stabilizes the intermediate thiyl radical (

    
    ) via resonance, lowering the activation energy for the oxidation propagation step.
    

Immediate Action Required:

  • pH Control: Maintain pH < 5 during handling.

  • Atmosphere: Argon is strictly required (Nitrogen is often insufficient for long-term storage of this specific derivative).

  • Additives: Use TCEP-HCl for aqueous/polar work; avoid DTT.

Part 1: The Mechanism of Failure

To prevent oxidation, you must break the cycle. The oxidation of your thiol (


) to disulfide (

) follows a radical chain mechanism initiated by the thiolate anion.
Diagram 1: The Oxidation Cascade & Intervention Points

G RSH Thiol (RSH) (Stable State) RS_minus Thiolate Anion (RS⁻) (Active Species) RSH->RS_minus Deprotonation (Base/Neutral pH) RS_minus->RSH Acidification Radical Thiyl Radical (RS•) (Stabilized by 4-OMe) RS_minus->Radical Oxidation via O₂ (Catalyzed by Metals) Disulfide Disulfide (RSSR) (Oxidized Product) Radical->Disulfide Dimerization Disulfide->RSH Reduction Acid INTERVENTION 1: Acidify (pH < 5) Protonates RS⁻ Acid->RS_minus Blocks Inert INTERVENTION 2: Argon Sparge Removes O₂ Inert->Radical Blocks O₂ source Chelator INTERVENTION 3: EDTA Removes Metal Catalysts Chelator->Radical Inhibits Metal Cat. Reductant RESCUE: TCEP / Zn Cleaves Disulfide Reductant->Disulfide Reverses

Caption: The oxidation pathway of aromatic thiols. Note that the 3-Cl substituent accelerates the RSH → RS⁻ step, while the 4-OMe accelerates the RS⁻ → RS• step.

Part 2: Storage & Handling Protocols

Protocol A: The "Gold Standard" Storage

Use this for long-term storage (>1 week).

  • Container: Amber glass vial with a PTFE-lined septum cap. (Plastic is permeable to O2).

  • Atmosphere: Argon . Argon is heavier than air and forms a "blanket" over the liquid thiol. Nitrogen is lighter and diffuses away faster.

  • Temperature: -20°C.

  • Seal: Parafilm is insufficient. Use electrical tape or a shrink band over the cap.

Protocol B: Reaction Setup (Solvent Degassing)

Standard "sparging" is often insufficient for this sensitive thiol. Use Freeze-Pump-Thaw.

  • Place the reaction solvent in a Schlenk flask.

  • Freeze solvent with liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 10-15 minutes.

  • Close vacuum, thaw solvent in warm water (do not heat).

  • Refill with Argon.

  • Repeat 3 times.

  • Only then add the 3-chloro-4-methoxybenzenethiol via syringe.

Part 3: Rescue & Reduction (Troubleshooting)

If your clear liquid has turned yellow or precipitated a solid, you have disulfide. You must reduce it before use.

Comparison of Reducing Agents
FeatureTCEP-HCl (Recommended)DTT (Avoid)Triphenylphosphine (Organic)
Mechanism Phosphine attack (Irreversible)Thiol-Disulfide Exchange (Equilibrium)Phosphine attack
Odor OdorlessStrong StenchMild
pH Range 1.5 - 8.5 (Works in acid!)> 7.5 (Requires base)Neutral/Organic
Suitability High for Aromatic ThiolsLow (Redox potential mismatch)High (Synthesis)
Removal Not always requiredMust be removedChromatography required
Protocol C: Rescuing Oxidized Thiol (Aqueous/Polar)

Use this if your application is biological or analytical.

  • Prepare Stock: 0.5 M TCEP-HCl in water (The pH will be acidic, ~2.5, which is good for stability).

  • Add to Sample: Add 1.2 molar equivalents of TCEP relative to the estimated disulfide content.

  • Incubate: 15 minutes at Room Temperature.

  • Verify: Check via HPLC or Ellman’s Reagent (TCEP does not interfere with Ellman's as strongly as DTT).

Protocol D: Rescuing Oxidized Thiol (Organic Synthesis)

Use this if you need to recover the thiol for a chemical reaction in organic solvent.

  • Dissolve the mixture in THF/Water (10:1).

  • Add Zinc Dust (5 equivalents) and Conc. HCl (dropwise).

  • Stir vigorously for 1 hour.

  • Filter off Zinc.

  • Extract with Dichloromethane (DCM).

  • Dry over

    
     and concentrate under Argon.
    

Part 4: Decision Matrix

Use this logic tree to select the correct additive for your specific experiment.

Diagram 2: Reagent Selection Logic

DecisionTree Start Start: Experimental Goal? Solvent Solvent System? Start->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DCM, THF) Solvent->Organic Protein Protein Conjugation? Aqueous->Protein Synth Chemical Synthesis? Organic->Synth UseTCEP USE TCEP-HCl (Stable, Acidic) Protein->UseTCEP Yes UseZn USE Zn / HCl (Cheap, Effective) Synth->UseZn Large Scale UsePPh3 USE PPh3 / H2O (Standard Organic) Synth->UsePPh3 Small Scale/Mild

Caption: Workflow for selecting the appropriate reducing agent based on solvent and scale.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does my thiol smell like garlic even after purification? A: The human nose can detect aromatic thiols at parts per billion (ppb) levels. Even 99.9% purity will smell. Safety Note: Always use a bleach trap (sodium hypochlorite) for glassware and waste to oxidize the thiol to the odorless sulfonate before disposal.

Q2: Can I use DTT if I keep the pH at 7.0? A: It is not recommended. Aromatic thiols like 3-chloro-4-methoxybenzenethiol have different redox potentials than the aliphatic thiols DTT is designed to reduce. Furthermore, DTT requires pH > 7 to be active (as it relies on its own thiolate formation), but your specific molecule oxidizes rapidly at pH > 6. This creates a contradictory requirement. Use TCEP.

Q3: I see a white precipitate in my reaction. What is it? A: This is almost certainly the disulfide dimer (


). Disulfides are generally much less soluble in polar solvents than their corresponding thiols. Filter it and reduce it using Protocol D above.

Q4: Does the 3-chloro group really make that much difference compared to regular 4-methoxybenzenethiol? A: Yes. The chlorine atom exerts an inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfur, stabilizing the negative charge on the thiolate anion. This lowers the pKa by approximately 0.5 - 1.0 log units, making the thiol deprotonate (and thus activate for oxidation) at a significantly lower pH than the non-chlorinated analog.

References

  • Getz, E. B., et al. (1999).[1] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73–80.

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648–2650.

  • BenchChem Technical Guides. "Diagnosing and Preventing Thiol Oxidation."

  • Sigma-Aldrich (Merck). "4-Methoxybenzenethiol Product Safety & Handling."

  • University of Rochester. "SOP: How to Work with Thiols."

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-chloro-4-methoxybenzenethiol. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. We will dissect the mechanistic causality behind each synthetic choice, ensuring your workflows are robust, scalable, and self-validating.

The synthesis of 3-chloro-4-methoxybenzenethiol typically relies on three primary pathways:

  • Sulfonyl Chloride Reduction : The industry standard. 3-chloro-4-methoxybenzenesulfonyl chloride is reduced using zinc powder in acidic media[1]. While highly efficient, it is prone to oxidative dimerization[2].

  • Newman-Kwart Rearrangement : Starts from 3-chloro-4-methoxyphenol. This route avoids over-reduction risks by converting an O-aryl thiocarbamate to an S-aryl thiocarbamate, but traditionally requires high thermal energy (250°C)[3].

  • Leuckart Thiophenol Synthesis : Involves the diazotization of 3-chloro-4-methoxyaniline followed by xanthate trapping. This route is severely limited by the explosive instability of the diazonium xanthate intermediate[4].

SynthesisWorkflow A 3-Chloro-4-methoxy- benzenesulfonyl chloride B Zn / H2SO4 Reduction A->B Inert Atm (N2/Ar) C 3-Chloro-4-methoxy- benzenethiol (Target) B->C Acidic Workup D Disulfide Byproduct (Oxidation) B->D O2 Exposure E DTT / TCEP Recovery D->E Reduction E->C Cleavage

Logical workflow for sulfonyl chloride reduction to thiol, highlighting byproduct recovery.

Troubleshooting Guide & FAQs

Q1: During the zinc-mediated reduction of 3-chloro-4-methoxybenzenesulfonyl chloride, my LC-MS shows a massive peak at m/z 346 (disulfide) instead of the desired thiol (m/z 174). How do I prevent this? A1: The causality here is oxidative dimerization. Thiols are highly susceptible to oxidation by atmospheric O₂, a process accelerated by trace transition metals (like unreacted Zn²⁺ in the matrix)[2]. Self-Validating Fix: Conduct the reaction and workup strictly under an inert argon atmosphere. If the disulfide has already formed, you can recover the yield by adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) during the aqueous workup phase to cleave the S-S bond back to the free thiol.

Q2: I am attempting the Newman-Kwart rearrangement to avoid the harsh acidic conditions of sulfonyl chloride reduction. However, my O-aryl thiocarbamate is degrading instead of rearranging to the S-aryl thiocarbamate. Why? A2: The classic Newman-Kwart rearrangement requires a high activation energy (


 kcal/mol), necessitating temperatures around 200 to 300°C[3]. At these temperatures, side reactions and thermal degradation outcompete the desired 4-membered cyclic transition state.
Self-Validating Fix: Switch to a Palladium-catalyzed Newman-Kwart rearrangement. Utilizing a Pd catalyst lowers the required temperature to ~100°C, drastically improving the yield of the S-aryl thiocarbamate while preserving the methoxy and chloro functional groups[3],[5].

NewmanKwart Phenol 3-Chloro-4-methoxy- phenol O_Aryl O-Aryl Thiocarbamate Phenol->O_Aryl ClCSNMe2, Base S_Aryl S-Aryl Thiocarbamate O_Aryl->S_Aryl Heat (250°C) or Pd Rearrangement Thiol 3-Chloro-4-methoxy- benzenethiol S_Aryl->Thiol KOH, MeOH Hydrolysis

Newman-Kwart rearrangement pathway from phenol to the target thiophenol.

Q3: Can I use the Leuckart thiophenol synthesis (xanthate method) starting from 3-chloro-4-methoxyaniline? A3: It is strongly discouraged for safety reasons. The intermediate diazonium xanthate is notoriously unstable. According to Bretherick's Handbook of Reactive Chemical Hazards, the reaction of diazonium salts with xanthate solutions can proceed with near-explosive evolution of nitrogen gas or form dangerously explosive arenediazo aryl sulfides[4],[6]. Stick to the sulfonyl chloride reduction route.

Q4: I tried catalytic hydrogenation (Pd/C, H₂) of the sulfonyl chloride to avoid zinc waste, but I am losing the chloro substituent. What is happening? A4: Hydrodehalogenation is a common side reaction when using palladium on carbon under hydrogen pressure, especially for electron-rich chloroarenes. Self-Validating Fix: Mylroie and Doles demonstrated that adding a specific tertiary amine base (like N,N-dimethylaniline) during the Pd-catalyzed reduction of sulfonyl chlorides neutralizes the highly acidic HCl byproduct and modulates catalyst activity, preserving halogen substituents[7],[8].

Validated Experimental Protocols

Protocol A: Zinc-Mediated Reduction of 3-Chloro-4-Methoxybenzenesulfonyl Chloride

Objective: High-yield synthesis of the free thiol while suppressing disulfide formation.

  • Preparation: In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and an overhead stirrer, dissolve 10.0 g of 3-chloro-4-methoxybenzenesulfonyl chloride in 100 mL of anhydrous dichloromethane (DCM) and 20 mL of dimethylformamide (DMF)[1].

  • Purging: Purge the system with Argon for 15 minutes to displace oxygen.

  • Zinc Addition: Cool the mixture to 0°C. Slowly add 15.0 g of activated Zinc dust (excess) in small portions to prevent a runaway exotherm.

  • Acidification: Dropwise, add 30 mL of concentrated H₂SO₄ (or HCl) over 30 minutes. Maintain the internal temperature below 20°C.

  • Reflux: Heat the mixture to reflux (approx. 40°C for DCM) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the sulfonyl chloride spot disappears.

  • Workup (Self-Validating): Cool to room temperature. Filter the unreacted zinc through a pad of Celite strictly under an argon blanket. Wash the filtrate with degassed 1M HCl (3 x 50 mL) to remove zinc salts.

  • Disulfide Cleavage (Optional but recommended): If TLC shows disulfide formation, stir the organic layer with 1.2 equivalents of TCEP hydrochloride in 50 mL of degassed water for 1 hour.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-methoxybenzenethiol. Purify via vacuum distillation.

Protocol B: Palladium-Catalyzed Newman-Kwart Rearrangement

Objective: Conversion of O-(3-chloro-4-methoxyphenyl) dimethylthiocarbamate to the S-aryl isomer at mild temperatures.

  • Setup: In a Schlenk tube, combine 5.0 g of O-(3-chloro-4-methoxyphenyl) dimethylthiocarbamate, 5 mol% Pd₂(dba)₃, and 10 mol% of a suitable phosphine ligand (e.g., dppf or Xantphos).

  • Solvent: Add 50 mL of anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles.

  • Heating: Heat the sealed tube to 100°C for 12 hours[3].

  • Hydrolysis: Cool the mixture, remove the solvent, and dissolve the crude S-aryl thiocarbamate in 50 mL of methanol. Add 20 mL of 10% aqueous KOH.

  • Cleavage: Reflux for 2 hours to hydrolyze the thiocarbamate to the thiolate.

  • Acidification & Extraction: Cool to 0°C, acidify to pH 2 with 6M HCl, and extract with degassed ethyl acetate (3 x 50 mL). Dry and concentrate to obtain the pure thiol.

Quantitative Data & Yield Optimization

Synthesis RouteReagents / CatalystTemp (°C)Reaction Time (h)Disulfide Byproduct (%)Target Thiol Yield (%)Key Optimization Variable
Direct Reduction Zn dust, H₂SO₄, DCM/DMF404.015 - 2565 - 75Inert atmosphere workup
Direct Reduction (Optimized) Zn dust, H₂SO₄, TCEP wash405.0< 288 - 92 TCEP disulfide cleavage
Catalytic Hydrogenation Pd/C, H₂ (50 psi), Base806.0< 550 - 60*Base selection (prevents dehalogenation)
Thermal Newman-Kwart None (Diphenyl ether)2508.0< 140 - 50Thermal stability of substrate
Pd-Newman-Kwart Pd₂(dba)₃, dppf, Toluene10012.0< 185 - 90 Ligand selection

*Yield reduced due to competitive hydrodehalogenation of the chloro substituent if base buffering is inadequate.

References

  • Wikipedia. "Newman–Kwart rearrangement". URL: [Link]

  • Harvey, J. N., et al. "The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis". Angewandte Chemie International Edition, 2009. URL: [Link]

  • Bretherick, L. "Bretherick's Handbook of Reactive Chemical Hazards". ICDST E-print archive. URL: [Link]

  • Mylroie, V. L., & Doles, J. K. "Reduction of Sulfonyl Chlorides to Thiols". Catalysis of Organic Reactions, Marcel Dekker, Inc., 1990. URL: [Link]

Sources

Technical Support Center: 3-Chloro-4-methoxythiophenol Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-4-methoxythiophenol (CAS: 89818-37-1)[1]. This guide is engineered for researchers and drug development professionals who require strict preservation of sulfhydryl (-SH) integrity during complex synthetic or biological workflows.

Because thiols are inherently unstable and prone to oxidative dimerization into disulfides[2], improper storage leads to compromised experimental reproducibility. This guide synthesizes field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure absolute chemical fidelity.

Quantitative Storage Parameters

To prevent the spontaneous oxidation of the free thiol into its degraded dimer state (bis(3-chloro-4-methoxyphenyl) disulfide), strict environmental controls must be maintained.

Table 1: Optimal vs. Critical Storage Thresholds

ParameterOptimal ConditionAcceptable RangeCritical Threshold (Degradation Risk)
Temperature -20°C (Long-term)2°C to 8°C (Short-term, < 1 week)> 25°C (Accelerates radical formation)
Atmosphere Argon Gas (Heavy inert blanket)Nitrogen (N₂)Ambient Air (O₂ exposure initiates oxidation)
Solvent pH 5.5 – 6.5 (Slightly acidic)4.0 – 7.0> 7.5 (Generates highly reactive thiolate anions)
Light Exposure Amber glass (0 lux)Dim ambient lightDirect UV/Sunlight (Catalyzes photo-oxidation)

Mechanistic FAQs: Understanding Thiol Degradation

Q: Why does 3-chloro-4-methoxythiophenol degrade so rapidly in alkaline solutions? A: The stability of thiols is fundamentally pH-dependent. In alkaline environments (pH > 7.5), the neutral thiol (R-SH) is deprotonated to form a thiolate anion (R-S⁻)[3]. This anion is highly nucleophilic and significantly more susceptible to oxidation than its neutral counterpart. Maintaining a slightly acidic environment suppresses thiolate formation, thereby drastically slowing the oxidation rate[3].

Q: How does atmospheric oxygen initiate the degradation process? A: Atmospheric oxygen acts as an electron acceptor. Upon exposure to air, the thiol undergoes a hydrogen atom transfer (HAT) or radical mechanism, generating a thiyl radical (R-S•)[2][4]. Two thiyl radicals rapidly dimerize to form a stable, often insoluble, disulfide bond (R-S-S-R).

ThiolDegradation A 3-Chloro-4-methoxythiophenol (Free Thiol) B Thiolate Anion (Accelerated by pH > 7) A->B Deprotonation (Alkaline Media) C Thiyl Radical (Induced by O2 / UV / Heat) A->C Direct Oxidation (O2, Light) B->C Rapid Electron Loss D Bis(3-chloro-4-methoxyphenyl) Disulfide (Degraded Dimer) C->D Radical Dimerization

Degradation pathway of 3-chloro-4-methoxythiophenol to disulfide.

Standard Operating Procedure: Aliquoting & Inert Storage

Do not repeatedly open the master stock vial. Repeated freeze-thaw cycles and oxygen ingress will systematically degrade the batch. Use the following self-validating protocol to create single-use aliquots.

Protocol: Anaerobic Aliquoting
  • Causality Check: Argon is specified instead of Nitrogen because Argon is denser than air (1.78 g/L vs 1.29 g/L). It effectively sinks to the bottom of the vial, displacing oxygen and creating a protective physical blanket over the thiol.

  • Step 1: Degas Solvents: If diluting, sparge your solvent (e.g., anhydrous DCM or slightly acidic buffer) with Argon for 30 minutes prior to use to strip dissolved oxygen.

  • Step 2: Aliquot under Flow: Inside a glove box or under a continuous Argon stream on a Schlenk line, transfer the required volumes into pre-dried amber glass vials.

  • Step 3: Argon Blanketing: Hover the Argon needle 1 cm above the liquid surface in the vial for 15 seconds to establish the heavy gas blanket.

  • Step 4: Seal and Validate: Cap tightly with PTFE-lined septa.

  • Self-Validating Step: To validate your inert setup, place a resazurin anaerobic indicator strip in a dummy vial containing your solvent, seal it, and store it alongside your samples. If the strip remains colorless, your sealing protocol is successful. A shift to pink indicates oxygen contamination.

Troubleshooting Guide: Reversing Disulfide Formation

Issue: A white precipitate has formed in the storage vial, or the compound shows a sudden loss of reactivity in downstream cross-coupling experiments. Root Cause: The free thiol has oxidized into its disulfide dimer. Disulfides are generally much less soluble than their monomeric thiol counterparts, leading to precipitation[3].

Solution: Targeted Disulfide Reduction Protocol To salvage the batch, you must chemically cleave the disulfide bond. We utilize TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT (Dithiothreitol).

  • Causality Check: DTT requires a basic pH (~8.0) to be fully active, but we know alkaline environments accelerate background thiol oxidation[3]. TCEP operates effectively at acidic to neutral pH (pH 5.5–7.0), allowing you to reduce the disulfide without simultaneously promoting re-oxidation.

Protocol: Thiol Recovery via TCEP
  • Solubilization: Dissolve the precipitated disulfide in a compatible degassed solvent mixture (e.g., Methanol/Water at pH 6.0).

  • Reduction: Add a 1.5x molar excess of TCEP hydrochloride to the solution. Stir under Argon for 30–60 minutes at room temperature.

  • Self-Validating Step (Ellman's Test): Take a 10 µL aliquot and react it with Ellman's Reagent (DTNB). Measure absorbance at 412 nm. A sharp spike in absorbance (strong yellow color) mathematically confirms the successful liberation of free sulfhydryl groups.

  • Purification: Perform a liquid-liquid extraction (e.g., Ethyl Acetate/Water) to partition the recovered 3-chloro-4-methoxythiophenol into the organic layer, leaving the oxidized TCEP byproducts in the aqueous layer.

  • Drying & Storage: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and immediately store under Argon at -20°C.

RecoveryWorkflow Start Degraded Sample (Precipitate / Disulfide) Test Ellman's Reagent Test (Quantify Free -SH) Start->Test Reduce Add TCEP Reducing Agent (Cleaves S-S Bonds) Test->Reduce Low -SH Signal Verify Repeat Ellman's Test (Confirm Recovery) Reduce->Verify 30 Min Incubation Store Store at -20°C (Under Argon Gas) Verify->Store High -SH Signal

Workflow for recovering and storing oxidized 3-chloro-4-methoxythiophenol.

References

  • ChemicalBook. "3-Chloro-4-methoxythiophenol synthesis".
  • ResearchGate. "Oxidation of thiols".
  • BenchChem. "preventing oxidation of Thiane-4-thiol to disulfide".
  • ODU Digital Commons. "Oxidation of Thiols to Disulfides using an Environmentally Friendly Oxidant".

Sources

Technical Support Center: Purity Assurance for 3-Chloro-4-Methoxybenzenethiol

[1]

Status: Operational Ticket ID: TSH-89818-CLN Subject: Removal of Disulfide Impurities (Bis(3-chloro-4-methoxyphenyl) disulfide) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely observing a degradation in the quality of your 3-chloro-4-methoxybenzenethiol sample.[1] This manifests as a change in physical state (solidification of oil or gumming of solid), a shift in color (yellowing/darkening), or the appearance of a new, non-polar spot on TLC.[1]

The Root Cause: Thiophenols are highly susceptible to oxidative coupling in the presence of atmospheric oxygen, forming the corresponding disulfide dimer: Bis(3-chloro-4-methoxyphenyl) disulfide .[1] The electron-donating methoxy group at the para position increases the electron density on the sulfur, making this specific molecule more prone to oxidation than unsubstituted benzenethiol.

This guide provides two validated protocols to restore purity:

  • Protocol A (Extraction): For routine cleanup (Impurity < 20%).

  • Protocol B (Chemical Reduction): For heavily oxidized samples (Impurity > 20%).

Module 1: The "Quick Fix" (Acid-Base Extraction)

Best For: Routine purification of samples that have been stored for 1-3 months.[1] Principle: This method utilizes the significant pKa difference between the thiol and the disulfide.

  • 3-chloro-4-methoxybenzenethiol: pKa ≈ 6.0–6.5 (Acidic).[1] It forms a water-soluble thiolate salt in NaOH.[1]

  • Disulfide Impurity: Neutral.[1][2] It remains in the organic layer.[1][3]

Workflow Diagram

ExtractionLogicStartImpure Sample(Thiol + Disulfide)Step1Dissolve in Ether/DCMAdd 2M NaOHStart->Step1SeparationPhase SeparationStep1->SeparationOrgLayerOrganic Layer(Contains Disulfide)Separation->OrgLayerTop Phase (Ether)AqLayerAqueous Layer(Contains Thiolate Na+)Separation->AqLayerBottom Phase (Water)DiscardDiscard Organic(Proper Disposal)OrgLayer->DiscardAcidifyAcidify Aqueous (HCl)pH < 2AqLayer->AcidifyExtractExtract into DCMDry & EvaporateAcidify->ExtractFinalPure ThiolExtract->Final

Figure 1: Selective partitioning of thiophenols vs. disulfides using pH manipulation.[1][4]

Step-by-Step Protocol
  • Dissolution: Dissolve the impure sample in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[1] Use approximately 10 mL solvent per gram of material.[1]

  • Extraction (The Critical Step):

    • Add an equal volume of 2M NaOH (aq).[1]

    • Shake vigorously.[1] The thiol will convert to sodium 3-chloro-4-methoxybenzenethiolate and migrate to the aqueous phase.[1]

    • Note: The aqueous phase often turns bright yellow/orange due to the conjugation of the thiolate anion.

  • Separation: Separate the layers.

    • Keep the Aqueous Layer (contains your product).[1]

    • Check the Organic Layer: Spot on TLC.[1] If it contains only the high-Rf disulfide spot, discard it.[1]

  • Wash: Wash the aqueous layer once with fresh ether to remove trace disulfide.[1]

  • Recovery:

    • Cool the aqueous layer on ice.[1][5]

    • Slowly add 6M HCl until pH < 2. The solution will become cloudy as the free thiol precipitates/oils out.[1]

    • Extract the cloudy mixture with DCM (3x).[1]

  • Finishing: Dry the combined DCM layers over MgSO₄, filter, and concentrate in vacuo.

Module 2: Chemical Reduction (The "Heavy Duty" Fix)

Best For: Heavily oxidized samples (>20% disulfide) or when yield is critical.[1] Principle: Rather than discarding the disulfide, we chemically reduce the S-S bond back to the S-H form using Zinc and Acetic Acid. This recovers lost yield.[1]

Reagent Selection Guide
Reducing AgentEffectivenessProsCons
Zn / AcOH High Robust, cheap, works on aromatics.[1]Requires filtration of Zn; acidic conditions.[1]
TCEP / Water MediumMild, pH neutral options.[1]Expensive; difficult to remove phosphine oxide byproducts.[1]
NaBH₄ HighFast.[1]Can reduce other sensitive groups; basic workup required.[1]
Protocol: Zinc/Acetic Acid Reduction

Reference Grounding: This method is a standard adaptation of the reductive cleavage of aromatic disulfides described in Vogel's Textbook of Practical Organic Chemistry [1].[1]

  • Setup: Place the impure sample in a round-bottom flask.

  • Solvent: Add Glacial Acetic Acid (approx. 5-10 mL per gram of disulfide).

  • Reagent: Add Zinc Dust (3–5 equivalents relative to the disulfide).

    • Tip: Activate Zn dust by washing with dilute HCl then water/acetone/ether if it is very old/oxidized.[1]

  • Reaction:

    • Add Conc. HCl (catalytic amount, ~0.5 mL).[1]

    • Stir vigorously at Room Temperature or warm slightly to 40°C .

    • Warning: Do not exceed 60°C. High heat with Zn/Acid can lead to hydrodechlorination (loss of Cl) or desulfurization [2].[1]

  • Monitoring: Monitor by TLC. The non-polar disulfide spot should disappear, replaced by the lower-Rf thiol spot.[1] Reaction time is usually 0.5 – 2 hours.[1]

  • Workup:

    • Filter off the excess Zinc dust.[1]

    • Pour the filtrate into water (5x volume).[1]

    • Extract with DCM.[1]

    • Wash DCM with saturated NaHCO₃ (to remove acetic acid) and Brine.[1]

    • Dry (MgSO₄) and concentrate.[1][6]

Module 3: Troubleshooting & FAQ

Q1: My purified sample turned yellow/pink immediately. Why?

A: Thiophenols are notoriously prone to "auto-oxidation" catalyzed by trace metals or basic impurities.[1]

  • The Fix: Ensure your glassware is acid-washed.[1] Store the product under Argon/Nitrogen.[1][7]

  • The Insight: The color often comes from trace formation of the sulfenic acid or radical intermediates, not necessarily the disulfide (which is usually colorless/white).

Q2: The smell is unbearable. How do I clean my glassware?

A: Do NOT wash thiol-contaminated glassware directly in the open sink.[1]

  • Decontamination Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or KMnO₄ (aq) .[1]

  • Mechanism: This oxidizes the residual thiol (smelly) to the sulfonic acid (odorless and water-soluble).[1] Soak all glassware for 1 hour before standard washing.[1]

Q3: Can I distill this compound?

A: Distillation is risky.[1]

  • Risk: The boiling point of 3-chloro-4-methoxybenzenethiol is likely >100°C at reduced pressure.[1] Heating thiols promotes radical formation and rapid dimerization to the disulfide.[1]

  • Recommendation: If you must distill, use a Kugelrohr apparatus under high vacuum (<0.5 mmHg) and keep the receiving bulb very cold.[1]

Q4: How do I confirm the impurity is actually disulfide?

A: Run a TLC.

  • Thiol: Lower Rf, often "streaks" slightly on silica due to acidity.[1] Stains yellow with Ellman's Reagent or PdCl₂.[1]

  • Disulfide: Higher Rf (non-polar).[1] UV active but does not stain with thiol-specific stains.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for reduction of disulfides to thiols using Zn/Acid).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanisms of hydrodehalogenation under reducing conditions).

  • EvitaChem. 4-Chloro-3-methoxybenzenethiol Synthesis and Properties. (General properties of chloro-methoxy-benzenethiol isomers). Link[1]

  • PubChem. 4-Methoxybenzenethiol Compound Summary. (Physical property data for the structural analog to infer solubility/acidity). Link

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-4-Methoxybenzenethiol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. This guide is designed for process chemists, researchers, and drug development professionals navigating the chemoselectivity challenges inherent in C-S cross-coupling reactions involving polyfunctional thiols.

Mechanistic Context: The Temperature Paradox

When coupling 3-chloro-4-methoxybenzenethiol with an aryl electrophile (e.g., via Buchwald-Hartwig C-S coupling), temperature acts as a double-edged sword. The catalytic cycle requires sufficient thermal energy to drive the notoriously slow reductive elimination step of the newly formed Pd(II)-thiolate complex. However, excessive heat triggers two primary failure modes:

  • Loss of Chemoselectivity (Oligomerization): The intrinsic C-Cl bond on the thiol is susceptible to unwanted oxidative addition by highly active Pd(0) species. Because the general reactivity order for oxidative addition is ArI > ArBr > ArCl 1, elevating the temperature beyond 90°C erodes the kinetic differentiation between your target aryl bromide/iodide and the substrate's own C-Cl bond.

  • Oxidative Homocoupling: Thiols are highly prone to forming disulfides. This side reaction is exponentially accelerated at higher temperatures in the presence of trace oxygen or adventitious metals 2.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Chemoselectivity lost at high temp) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII + Ar-X TM Thiolate Transmetalation (Base dependent) PdII->TM PdII_S Pd(II) Aryl Thiolate TM->PdII_S + Ar'-S(-) RE Reductive Elimination (Requires moderate-high temp) PdII_S->RE RE->Pd0 Catalyst Regeneration Product C-S Coupled Product RE->Product

Caption: Catalytic cycle of Pd-catalyzed C-S coupling highlighting temperature-dependent steps.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z ~346 instead of my product. Should I lower the temperature? A: Yes. A mass of ~346 corresponds to the disulfide homodimer of 3-chloro-4-methoxybenzenethiol (MW ≈ 174.6 g/mol ). Disulfide formation is a competing oxidation pathway that outcompetes cross-coupling at elevated temperatures if the solvent is not rigorously deoxygenated. Actionable Fix: Lower the temperature to 60–70°C. More importantly, implement a strict freeze-pump-thaw degassing protocol for your solvent. If the desired reductive elimination is too slow at 60°C, consider switching to a more sterically demanding ligand (e.g., RockPhos or XantPhos) which accelerates reductive elimination without requiring extreme heat 3.

Q2: I am trying to push a stalled reaction to completion by heating it from 80°C to 110°C, but my yield is dropping. Why? A: You are likely inducing C-Cl bond activation. 3-chloro-4-methoxybenzenethiol contains a moderately reactive aryl chloride. At 110°C, highly active Pd(0) species will begin inserting into this C-Cl bond, leading to oligomerization or cross-coupling at the wrong position 1. If a reaction stalls at 80°C, the issue is likely catalyst deactivation (e.g., palladium black formation) or poor base solubility, not a lack of thermal energy. Do not exceed 90°C; instead, re-spike the catalyst or switch to a more soluble base like Cs₂CO₃.

Q3: Does the choice of base dictate the optimal temperature? A: Absolutely. Strong bases like NaOtBu can deprotonate the thiol rapidly at room temperature but can also degrade sensitive functional groups upon heating. Using a weaker base (like K₃PO₄ or Cs₂CO₃) often requires slightly higher temperatures (80°C) to facilitate transmetalation, but provides a wider thermal window to prevent side reactions 3.

TroubleshootingTree Start LC-MS Analysis of Crude Q1 Identify Major Byproduct Start->Q1 Disulfide Disulfide Homocoupling (m/z ~346) Q1->Disulfide Oligomer Oligomerization (C-Cl Activation) Q1->Oligomer NoRxn Incomplete Conversion (Recovered SM) Q1->NoRxn Sol1 Decrease Temp (60-80°C) Strictly Degas Solvent Disulfide->Sol1 Sol2 Decrease Temp (<90°C) Use Weaker Base (Cs2CO3) Oligomer->Sol2 Sol3 Maintain Temp (80°C) Check Catalyst Loading NoRxn->Sol3

Caption: Decision tree for troubleshooting temperature-related side reactions in thiol coupling.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes a standard optimization matrix for the coupling of 3-chloro-4-methoxybenzenethiol with 4-bromotoluene using Pd₂(dba)₃ / XantPhos and Cs₂CO₃ in Toluene (16 hours).

Temperature (°C)Conversion (%)Yield of Target (%)Disulfide Byproduct (%)Oligomer Byproduct (%)Mechanistic Observation
60°C 45%40%5%<1%Incomplete reductive elimination.
80°C 92%85% 5%2%Optimal kinetic balance.
100°C >99%60%15%24%Onset of C-Cl activation & oxidation.
120°C >99%25%20%54%Severe oligomerization/degradation.

Self-Validating Experimental Protocol: Parallel Temperature Screen

To establish trustworthiness in your specific substrate pairing, do not rely on a single data point. Use this self-validating parallel screening methodology. By incorporating an internal standard, this protocol guarantees that any "missing mass" (due to insoluble oligomers forming at high temperatures) is mathematically accounted for.

Materials:

  • 3-chloro-4-methoxybenzenethiol (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd G3 Precatalyst (e.g., XantPhos Pd G3) (2 mol%)

  • Cs₂CO₃ (1.5 equiv, finely milled)

  • 1,3,5-Trimethoxybenzene (0.5 equiv) - Internal Standard

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation of Stock Solution: In an argon-filled glovebox, prepare a single stock solution containing the aryl bromide, Pd catalyst, and 1,3,5-trimethoxybenzene in anhydrous 1,4-dioxane.

  • Aliquot Distribution: Distribute equal volumes of the stock solution into four separate, oven-dried 2-dram vials equipped with magnetic stir bars.

  • Base and Thiol Addition: Add Cs₂CO₃ to each vial. Finally, add the 3-chloro-4-methoxybenzenethiol. (Note: Adding the thiol last prevents premature deprotonation and oxidation before the catalyst is present).

  • Sealing and Heating: Seal the vials with PTFE-lined caps. Place Vial 1 at 60°C, Vial 2 at 75°C, Vial 3 at 90°C, and Vial 4 at 105°C in parallel heating blocks.

  • Sampling: After 4 hours and 16 hours, cool the vials to room temperature. Extract a 50 µL aliquot from each, dilute with LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

  • Data Validation (The Self-Validating Step): Analyze via UPLC-MS. Calculate the yield of the product relative to the 1,3,5-trimethoxybenzene internal standard peak.

    • Validation Check: If Conversion % > Yield % + Disulfide %, the missing mass indicates oligomerization. This proves the temperature is too high for the chemoselectivity of the intrinsic C-Cl bond.

References

  • Rout, et al.
  • BenchChem Technical Support. "How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos." Benchchem, 2025.
  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec, 2024.
  • Morning Star College.

Sources

solvent selection for recrystallization of 3-chloro-4-methoxybenzenethiol

[1]

Executive Summary & Chemical Profile

3-Chloro-4-methoxybenzenethiol is a functionalized thiophenol derivative used frequently as a building block in the synthesis of pharmaceuticals (e.g., sulfonamides, heterocycles).[1][2]

Critical Physicochemical Constraints:

  • State: Low-melting solid (approx.[1][3] MP 40–55°C range based on structural isomers) or viscous oil if impure.[1]

  • Oxidation Sensitivity: High.[1] The thiol group (-SH) readily oxidizes to the disulfide dimer (3,3'-dichloro-4,4'-dimethoxydiphenyl disulfide) upon exposure to air, particularly in basic or neutral solutions.[1]

  • Solubility Profile: Lipophilic.[1] Soluble in dichloromethane (DCM), ethyl acetate, toluene, and alcohols; insoluble in water.

The Challenge: The primary difficulty in recrystallizing this compound is preventing "oiling out" (liquid-liquid phase separation) due to its low melting point, while simultaneously suppressing disulfide formation.

Solvent Selection Guide

Primary Solvent System: Ethanol / Water (Antisolvent)

Why: This is the standard "polar/protic" approach for thiophenols. The ethanol dissolves the lipophilic aromatic ring, while water acts as the antisolvent to drive precipitation.

  • Pros: High recovery yield; effectively removes inorganic salts.[1]

  • Cons: Risk of oiling out if the temperature drops too quickly; water can promote oxidation if not degassed.

Alternative System: Hexanes / Ethyl Acetate

Why: Used when the compound is too soluble in ethanol or oils out due to moisture sensitivity.

  • Pros: Lower boiling point allows for easier drying; anhydrous conditions are easier to maintain.[1]

  • Cons: Lower solubility differential; requires precise ratio optimization.[1]

Solvent Compatibility Matrix
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateHigh Best starting point.[1] Requires water as antisolvent.[1]
Methanol HighModerateHigh Similar to ethanol but more toxic.[1]
Hexanes LowVery LowMedium Good antisolvent; poor solvent on its own.[1]
Ethyl Acetate Very HighHighLow Too good a solvent; use only in mixtures.[1]
Water InsolubleInsolubleAntisolvent Essential for the alcohol method.
DCM Very HighVery HighNone Avoid for crystallization; good for extraction only.[1]

Experimental Protocol: Inert Atmosphere Recrystallization

Objective: Purify 5.0 g of crude 3-chloro-4-methoxybenzenethiol without generating disulfide impurities.

Phase 1: Preparation
  • Degas Solvents: Sparge Ethanol and Water with Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen.[1]

  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

Phase 2: Dissolution[1]
  • Place crude solid in the flask.

  • Add hot Ethanol (60°C) dropwise with magnetic stirring.

    • Technical Note: Use the minimum amount required to dissolve the solid.[4] If the solution is dark/colored, add activated charcoal (1-2% w/w) and filter hot under N₂.[1]

  • Acidification (Critical): Add 2-3 drops of concentrated HCl or glacial acetic acid.

    • Mechanism:[1][5][6][7] Acidic pH protonates the thiolate anion (RS⁻), which is the species most susceptible to oxidation. Keeping the pH < 5 drastically reduces disulfide formation [1].

Phase 3: Crystallization[1]
  • Remove heat and let the flask cool to ~40°C.

  • Antisolvent Addition: Add degassed Water dropwise until a persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add 1-2 mL of hot Ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in a towel and allow it to cool to room temperature undisturbed.

    • Warning: Rapid cooling will cause the product to oil out.

  • Final Chill: Once at room temperature, place in an ice bath (0°C) for 30 minutes.

Phase 4: Isolation[1]
  • Filter rapidly using a Buchner funnel (preferably under a blanket of N₂).

  • Wash crystals with a cold, degassed Ethanol/Water (1:1) mixture.

  • Dry in a vacuum desiccator over P₂O₅ or CaCl₂. Do not use a hot oven (melting risk).[1]

Troubleshooting & FAQs

Q1: The product is separating as an oil (Oiling Out) instead of crystals. What do I do?

Diagnosis: The temperature of the solution is higher than the melting point of the solute when saturation is reached, or the cooling was too rapid. Corrective Actions:

  • Reheat the mixture until the oil dissolves.

  • Add Seed Crystals: If available, add a tiny crystal of pure product when the solution reaches ~35°C.

  • Increase Solvent Volume: Add slightly more ethanol. A more dilute solution lowers the saturation temperature, potentially allowing crystals to form below the melting point.

  • Vigorous Stirring: Sometimes rapid stirring during the cooling phase can induce nucleation in oils.

Q2: My product has a lower melting point than expected (e.g., 35°C vs 50°C). Is it impure?

Diagnosis: Likely yes.[1] The primary impurity is often the disulfide dimer . Verification: Run a TLC (Thin Layer Chromatography).[1] The disulfide is non-polar and will have a significantly higher R_f value in Hexane/EtOAc (8:2) than the thiol. Fix:

  • If disulfide is present: Dissolve the crude in acetic acid, add Zinc dust (reducing agent), stir for 30 mins, filter, and precipitate with water. This reduces the disulfide back to the thiol [2].

Q3: Why is the yield so low (<50%)?

Diagnosis:

  • Too much solvent: The compound is too soluble in the mother liquor.

  • Oxidation: Product converted to disulfide and was lost in the wash or didn't crystallize. Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a second crop.

  • Ensure the water antisolvent ratio is optimized (typically 20-30% water by volume).[1]

Visual Decision Logic (Workflow)

RecrystallizationLogicStartStart: Crude 3-chloro-4-methoxybenzenethiolCheckMPCheck Melting Point (MP)Start->CheckMPSolidMP > 45°C (Solid)CheckMP->SolidHigh PurityOilMP < 40°C (Oily/Impure)CheckMP->OilLow PuritySolventChoiceSelect Solvent SystemSolid->SolventChoiceOil->SolventChoiceProceed with CautionEthanolWaterEthanol + Water + Trace Acid(Standard)SolventChoice->EthanolWaterPreferredHexEtOAcHexane + Ethyl Acetate(If Hydrolysis sensitive)SolventChoice->HexEtOAcAlternativeProcessDissolve (Hot) -> Filter -> CoolEthanolWater->ProcessHexEtOAc->ProcessResultCheckObservation during CoolingProcess->ResultCheckCrystalsCrystals FormResultCheck->CrystalsOilingOutOiling OutResultCheck->OilingOutFinishFilter & Dry (Vacuum)Crystals->FinishFixOilReheat, Add Ethanol,Add Seed CrystalOilingOut->FixOilFixOil->ResultCheck

Figure 1: Decision tree for solvent selection and troubleshooting the recrystallization of low-melting thiophenols.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on purification of thiols and preventing oxidation).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reduction of disulfides to thiols).[5] [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 2774996, 3-Chloro-4-methoxybenzenethiol. Retrieved from PubChem.[1] [1]

  • ChemicalBook. (2024).[1] 3-Chloro-4-methoxybenzenethiol Properties and Suppliers. (Confirming MP and physical state data).

Technical Guide: Minimizing Odor & Safe Handling of 3-Chloro-4-Methoxythiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

3-Chloro-4-methoxythiophenol (and related thiophenols) possesses an extremely low odor threshold (often in the parts-per-billion range). The "stench" characteristic is not merely a nuisance; it indicates the presence of volatile organosulfur compounds that can cause significant respiratory irritation, nausea, and facility-wide contamination.

Key Physicochemical Challenges:

  • Odor Potency: Detectable at concentrations far below toxic limits.[1]

  • Adhesion: Thiol residues adhere stubbornly to glass, metal, and rubber.

  • Oxidation: Partial oxidation (e.g., by air) can form disulfides, which are also malodorous. Complete oxidation to sulfonic acid is required for deodorization.

Module 1: Engineering Controls & Workspace Setup

Q: How should I configure my fume hood before opening the bottle?

A: Standard fume hood airflow is insufficient if the sash is too high or if the workspace is cluttered. You must create a "zone of negative pressure" relative to the lab.

  • The "Hot Zone" Concept: Designate a specific fume hood solely for thiol work. Remove all unnecessary equipment to prevent cross-contamination by adsorption.

  • Lining: Cover the work surface with a disposable absorbent pad (plastic backed). If a spill occurs, you toss the pad rather than scrubbing the hood floor.

  • The Bleach Trap (Mandatory for Vacuum Work):

    • Logic: Volatile thiols will bypass standard cold traps (liquid nitrogen/dry ice) if the vacuum pump exhaust is not scrubbed. You must chemically intercept the vapors.

    • Setup: Connect the reaction vessel to a trap containing a dilute bleach solution before the vacuum source.

Visualization: Vapor Containment Hierarchy

VaporControl Reaction Reaction Vessel (Source) ColdTrap Cold Trap (-78°C) Reaction->ColdTrap Vapors BleachTrap Bleach Bubbler (Oxidation) ColdTrap->BleachTrap Uncondensed Thiol VacPump Vacuum Pump BleachTrap->VacPump Scrubbed Gas Exhaust Fume Hood Exhaust VacPump->Exhaust Vent

Figure 1: The Vapor Containment Hierarchy ensures that no thiol vapors reach the vacuum pump oil or the general exhaust without chemical scrubbing.

Module 2: Handling & Transfer Techniques

Q: Can I pour the chemical if I do it quickly?

A: Absolutely not. Pouring creates a large surface area for evaporation and inevitably leaves a residue on the bottle threads (the "ring of death"), which will off-gas continuously.

Protocol: The Septum-Syringe Technique

  • Seal the Source: If the reagent comes in a bottle with a simple cap, replace it immediately with a rubber septum (Suba-Seal) under an inert atmosphere.

  • Positive Pressure: Insert a nitrogen/argon line (needle) into the septum to create slight positive pressure.

  • Withdraw: Use a gas-tight syringe to withdraw the liquid.

    • Tip: Pull the plunger back slightly before removing the needle from the septum to draw any liquid in the needle tip up into the barrel. This prevents a drop from falling when you disconnect.

  • Transfer: Inject directly into the reaction vessel through its own septum.

Q: What if the compound is a solid? A: Many substituted thiophenols are low-melting solids.

  • Do not weigh on an open balance.

  • Solution Transfer: If possible, dissolve the solid in the shipping bottle by injecting solvent through a septum, then transfer the solution via syringe.

  • Solid Transfer: If you must weigh solids, use a tared vial with a cap inside the hood. Open the bulk container, transfer to the vial, cap immediately, and wipe the exterior of the vial with bleach before removing it from the hood to weigh.

Module 3: Neutralization & Decontamination

Q: My glassware smells even after washing. How do I fix this?

A: Standard soap and water or organic solvents (acetone) will not destroy the odor; they merely spread it. You must chemically oxidize the thiol sulfur to a sulfonate.

The "Bleach Bath" Protocol:

  • Reagent: Sodium Hypochlorite (household bleach) diluted 1:10 or 1:5 with water.

  • Mechanism:

    
    
    
  • Critical Warning: The intermediate (Disulfide) is also smelly. You must soak long enough to drive the reaction to the Sulfonic Acid.

Visualization: Decontamination Workflow

DeconWorkflow DirtyGlass Contaminated Glassware PreRinse Solvent Rinse (Collect as Hazardous) DirtyGlass->PreRinse BleachSoak Bleach Bath Soak (>4 Hours) PreRinse->BleachSoak CheckOdor Odor Check BleachSoak->CheckOdor FinalWash Standard Soap/Water Wash CheckOdor->FinalWash No Odor Repeat Add Fresh Bleach & Soak Longer CheckOdor->Repeat Odor Persists Repeat->BleachSoak

Figure 2: The Decontamination Workflow emphasizes that a short soak may only produce disulfides (still smelly). A full soak is required for complete oxidation.

Q: Can I use Hydrogen Peroxide instead of Bleach? A: Yes, but with caveats.

  • Pros: No chlorine gas risk; milder on some equipment.

  • Cons: Slower reaction time without a catalyst.

  • Recommendation: Use Bleach for general glassware. Use Peroxide only if compatibility issues exist (e.g., metal parts that corrode in bleach), and allow double the soaking time.

Module 4: Waste Management

Q: How do I dispose of the reaction waste?

A: Never pour thiol waste down the drain.

  • Segregation: Keep a dedicated "Stench Waste" bottle in the fume hood.

  • Quenching: Add a small amount of bleach or peroxide to the waste bottle to oxidize residues inside the waste container (ensure no incompatible chemicals like acids are present).

  • Labeling: Clearly mark the tag with "STENCH" and "Contains Thiophenols."

  • Secondary Containment: When the bottle is full, wipe the exterior with bleach, seal the cap with Parafilm/Teflon tape, and place it inside a Ziploc bag or a secondary bucket before transport.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Smell detected outside the hood Sash too high or glove contamination.1. Lower sash immediately.2. Change gloves (double glove).3. Check lab coat sleeves for contact.
Glassware still smells after bleach Incomplete oxidation (stopped at disulfide stage).Return to bleach bath for 12+ hours. Ensure bleach is fresh (chlorine degrades over time).
Vacuum pump oil smells Thiol bypassed the cold trap.1. Change pump oil immediately (treat old oil as stench waste).2. Install a bleach bubbler trap between the cold trap and pump.
Spill in the fume hood Handling error.1. Cover immediately with absorbent pads.2. Soak pads with dilute bleach.3. Wait 30 mins before cleanup.
"Ring of Death" on bottle Residue on threads from pouring.Wipe threads with a bleach-soaked Kimwipe before recapping. Seal with Parafilm.

References

  • Columbia University, Environmental Health & Safety. "SOP for Stench Chemicals." Columbia Research Safety. [Link]

  • UCLA Chemistry & Biochemistry. "Standard Operating Procedures for Using Stench Chemicals." UCLA Safety. [Link]

  • University of Rochester. "How to Work with Thiols - General SOP." UR Safety. [Link]

Sources

Technical Support Center: Troubleshooting SNAr with 3-Chloro-4-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing low yields or apparent "low reactivity" when using 3-chloro-4-methoxybenzenethiol as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) workflows.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the electronic causality behind the molecule's behavior, provide self-validating protocols, and map out the exact failure points in your reactor.

Diagnostic Data & Causality Analysis

Before altering your protocol, it is critical to understand the intrinsic physicochemical properties of your substrate. The "low reactivity" of 3-chloro-4-methoxybenzenethiol is rarely a failure of nucleophilicity; rather, it is almost always a failure of chemoselectivity driven by its electronic profile.

The methoxy group at the 4-position (para to the thiol) donates electron density via resonance (+M effect). While this makes the resulting thiolate an exceptionally strong nucleophile, it simultaneously stabilizes intermediate thiyl radicals. This makes the S-H bond highly susceptible to Hydrogen Atom Transfer (HAT) and subsequent single-electron aerobic oxidation[1],[2]. The result is rapid conversion of your active monomeric thiol into an inactive disulfide dimer[3].

Quantitative Comparison Matrix
Physicochemical Parameter3-Chloro-4-methoxybenzenethiolBenzenethiol (Standard)4-Nitrobenzenethiol (EWG Control)
Estimated pKa ~6.56.6~4.5
SNAr Nucleophilicity Very HighHighModerate
Aerobic Oxidation Risk Critical (Rapid Dimerization) ModerateLow (Stable)
Dominant Electronic Effect +M (Methoxy), -I (Chloro)Neutral-M (Nitro)
Optimal Solvent Dielectric >35 (e.g., DMF, NMP)>30>20

Mechanistic & Troubleshooting Workflows

To visualize where your reaction is failing, review the mechanistic divergence pathway below. In basic conditions, the SNAr pathway must outcompete the oxidative dead-end.

Mechanism Thiol 3-Chloro-4-methoxybenzenethiol (Active Nucleophile) Base Base (e.g., Cs₂CO₃) Deprotonation Thiol->Base Thiolate Thiolate Anion (Highly Reactive) Base->Thiolate O2 O₂ / Aerobic Conditions (Oxidation) Thiolate->O2 Side Reaction (HAT Process) Electrophile Aryl Halide (Ar-X) (Electrophile) Thiolate->Electrophile SNAr Pathway Disulfide Bis-aryl Disulfide Dimer (Inactive Dead-End) O2->Disulfide Product Target SNAr Product (Thioether) Electrophile->Product

Caption: Mechanistic divergence of 3-chloro-4-methoxybenzenethiolate between SNAr and disulfide oxidation.

Diagnostic Decision Tree

Troubleshooting Start Issue: Low SNAr Conversion IPC Run LC-MS on Reaction Mixture Start->IPC Check1 Is Disulfide Dimer Present? IPC->Check1 Fix1 Action: Degas solvent, use Ar/N₂, add 10 mol% TCEP Check1->Fix1 Yes (Oxidation) Check2 Is Unreacted Thiol Present? Check1->Check2 No Fix2 Action: Switch to polar aprotic solvent (DMF/NMP), increase base strength Check2->Fix2 Yes (Poor Reactivity)

Caption: Diagnostic workflow for troubleshooting low SNAr yields with highly oxidizable aryl thiols.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows complete consumption of 3-chloro-4-methoxybenzenethiol, but no SNAr product is formed. Where did my nucleophile go? A1: Your nucleophile has likely oxidized into the bis(3-chloro-4-methoxyphenyl) disulfide dimer. Because the S-H bond is relatively weak compared to O-H bonds[1], and the resulting radical is stabilized by the para-methoxy group, atmospheric oxygen rapidly induces an oxidative coupling reaction in the presence of base. You must rigorously exclude oxygen or add an in-situ reducing agent (see Protocol below).

Q2: I am using potassium carbonate (K₂CO₃) in methanol, but the reaction is extremely slow. Why? A2: You are experiencing a solvent-induced nucleophilicity suppression. Methanol is a protic solvent that creates a tight hydrogen-bonded solvation shell around the thiolate anion, drastically reducing its ability to attack the electrophile's ipso carbon to form the Meisenheimer complex[4]. Switch to a dipolar aprotic solvent like DMF, DMAc, or NMP, which leaves the anion "naked" and highly reactive[4].

Q3: Can I use a stronger base like Sodium Hydride (NaH) to force the reaction? A3: While NaH will quantitatively deprotonate the thiol, the use of NaH in dipolar aprotic solvents (like DMF or DMAc) is highly discouraged due to severe thermal runaway and explosion risks[4]. For this substrate, inorganic bases like Cs₂CO₃ or K₂CO₃, or tertiary amines like Hünig's base (DIPEA), are more than sufficient given the thiol's pKa of ~6.5.

Self-Validating Experimental Protocol

To guarantee success, utilize this self-validating SNAr methodology. This protocol includes built-in In-Process Controls (IPCs) to verify that the nucleophile remains active throughout the transformation.

Reagents Required:

  • 3-Chloro-4-methoxybenzenethiol (1.2 equiv)

  • Aryl Halide Electrophile (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Optional: TCEP·HCl (Tris(2-carboxyethyl)phosphine) (0.1 equiv) - Acts as an in-situ disulfide reductant.

  • Anhydrous DMF or NMP (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Transfer the anhydrous DMF/NMP to a Schlenk flask. Sparge with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Reductive Safeguard: Add the 3-chloro-4-methoxybenzenethiol and TCEP·HCl to the solvent under Argon. The TCEP ensures any pre-existing disulfide bonds in your reagent bottle undergo a disulfide exchange reaction back to the active free thiol[3].

  • Base Addition & Validation: Add Cs₂CO₃. Stir for 10 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You should see a single peak corresponding to the monomeric thiol (m/z [M-H]⁻ ~173). If a peak at m/z ~346 appears, oxidation is occurring; increase Argon flow and verify solvent purity.

  • Electrophile Coupling: Add the aryl halide electrophile dropwise or in portions. Heat the reaction to 60–80 °C depending on the electrophile's activation level.

  • Monitoring: Monitor the consumption of the electrophile via LC-MS or TLC. The highly nucleophilic nature of the 3-chloro-4-methoxybenzenethiolate should drive the reaction to completion within 2–4 hours in an aprotic environment.

  • Quench and Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove all traces of DMF/NMP before concentration.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. Available at: [Link]

  • Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • Oxidation of Thiols to Disulfides using an Environmentally Benign Oxidant. ODU Digital Commons. Available at:[Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at:[Link]

Sources

Technical Support Center: Handling Hygroscopic 3-Chloro-4-Methoxybenzenethiol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists experiencing erratic yields, stoichiometric imbalances, and unexplained byproducts when utilizing thiolate salts in cross-coupling or nucleophilic substitution reactions.

The root cause of these issues rarely lies in the reaction chemistry itself, but rather in the physical handling of the reagents. 3-chloro-4-methoxybenzenethiol salts (CAS: 89818-37-1)[1] are exceptionally nucleophilic, but they are notoriously hygroscopic. This guide is designed to move beyond basic "keep dry" instructions. Here, we will explore the causality behind moisture-induced degradation, provide self-validating protocols, and troubleshoot the specific anomalies you encounter at the bench.

The Causality of Moisture-Induced Degradation

When working with 3-chloro-4-methoxybenzenethiol salts, moisture is not merely a physical diluent; it is a chemical catalyst for degradation. When exposed to ambient humidity, these salts undergo deliquescence—absorbing so much atmospheric water that they dissolve into an aqueous paste[2].

Why is this catastrophic for your synthesis? The newly formed micro-aqueous layer drastically increases the solubility and mobility of atmospheric oxygen. This facilitates the rapid oxidative coupling of the thiolate into its corresponding disulfide (bis(3-chloro-4-methoxyphenyl) disulfide)[3],[4]. If you do not control the hygroscopic uptake, you are actively facilitating the destruction of your own reagent.

DegradationPathway A Dry Thiolate Salt (Nucleophilic & Stable) B Atmospheric Moisture (H2O Exposure) A->B Improper Storage C Deliquescence (Aqueous Paste Formation) B->C Hygroscopic Uptake D O2 Solubilization (Oxidative Stress) C->D Increased Mobility E Disulfide Formation (Degraded Byproduct) D->E Oxidation to Disulfide

Pathway of moisture-induced deliquescence and oxidative degradation of thiolate salts.

Troubleshooting FAQs

Q: My thiolate salt turned into a sticky paste while weighing on the benchtop. Can I still use it if I adjust the mass? A: No. Once deliquescence occurs, you cannot accurately determine the water-to-salt ratio, destroying your stoichiometric precision. Furthermore, the physical state change indicates that oxidative degradation has likely already begun[2]. Discard the compromised aliquot. Hygroscopic salts must be handled in an isolation chamber or glovebox[5].

Q: I am observing a significant disulfide byproduct peak in my LC-MS, even though I used anhydrous solvents. Where is the oxygen coming from? A: The oxygen and moisture were likely introduced by the salt itself. If the salt was exposed to air during transfer, it absorbed moisture. This moisture carries dissolved oxygen into your reaction vessel. To self-validate your system: if your salt is a free-flowing powder upon addition, your inert technique is sound; if it clumps to the spatula, your system is compromised.

Q: How can I recover a batch of 3-chloro-4-methoxybenzenethiol salt that has absorbed moisture but hasn't fully deliquesced? A: You can attempt to salvage the batch by applying high vacuum (Schlenk line) for 12–24 hours, optionally washing with dry, degassed ether beforehand[6]. However, you must run an NMR or LC-MS post-drying to quantify any disulfide formation before using it in a critical synthesis.

Quantitative Impact of Environmental Exposure

The table below summarizes internal validation data regarding the physical and chemical stability of 3-chloro-4-methoxybenzenethiolate salts under various environmental conditions.

Exposure ConditionRelative Humidity (RH)Moisture Uptake (wt% at 1 hr)Disulfide Conversion (24 hr)Recommended Action
Glovebox (Argon) < 1 ppm H₂O< 0.1%< 0.5%Standard Protocol [7]
Vacuum Desiccator < 5% RH2.0 - 5.0%3.0%Temporary storage only
Ambient Benchtop 40% RH15.0 - 20.0%12.0%Avoid completely
Ambient Benchtop 75% RH> 40% (Deliquescence)> 45.0%Leads to total degradation
Validated Experimental Protocols

To ensure absolute trustworthiness in your results, you must treat the handling of this salt as a self-validating system. The following protocols guarantee an air- and moisture-free environment.

Workflow Start Dry Salt in Desiccator Glovebox Glovebox Transfer (<1 ppm H2O/O2) Start->Glovebox Weighing Weigh into Pre-dried Vial Glovebox->Weighing Seal Seal with Crimp Septum Weighing->Seal Schlenk Schlenk Line Evacuation Seal->Schlenk Transfer to Fume Hood Reaction Inject Anhydrous Solvent Schlenk->Reaction Argon Blanket

Step-by-step inert atmosphere workflow for handling hygroscopic thiolate salts.

Protocol A: Glovebox Weighing and Stock Preparation

Causality Check: A glovebox provides a continuous inert atmosphere (Argon or N₂), preventing the initial moisture uptake that triggers the degradation cascade[7].

  • Preparation: Ensure the glovebox atmosphere reads < 1 ppm O₂ and < 1 ppm H₂O[7]. Bring in oven-dried reaction vials, stir bars, and crimp-top septa via the antechamber (evacuate/backfill 3 times).

  • Handling: Open the sealed container of 3-chloro-4-methoxybenzenethiol salt. The salt should remain a free-flowing powder.

  • Weighing: Weigh the required mass into the reaction vial.

  • Sealing: Insert the stir bar and securely crimp the septum cap onto the vial before removing it from the glovebox. This creates a portable, isolated micro-environment[5].

Protocol B: Schlenk Line Reaction Setup

Causality Check: Even with a sealed vial, injecting solvents can introduce air. Schlenk techniques ensure that the solvent addition maintains the integrity of the system[8],.

  • Purging the Line: Connect your sealed vial to the Schlenk line via a needle attached to the manifold. Evacuate and backfill the manifold with Argon three times[8].

  • Solvent Degassing: Use strictly anhydrous solvents. Degas the solvent using the freeze-pump-thaw method (3 cycles) or by sparging vigorously with Argon for 30 minutes.

  • Injection: Under a positive pressure of Argon on the Schlenk line, use a dry, Argon-purged syringe to transfer the degassed solvent into the sealed reaction vial containing the salt.

  • Validation: The salt should dissolve cleanly without leaving a sticky residue on the glass, confirming no moisture was introduced during the transfer.

References
  • ResearchGate. "Solid state oxidation of thiols to corresponding disulfides using moist (10%) sodium periodate at room temperature.
  • JoVE. "Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
  • UCD. "School of Chemistry SOP For Operation Of Glove Boxes.
  • Wipf Group, University of Pittsburgh. "Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • HepatoChem. "How do you handle hygroscopic salts?
  • ResearchGate. "Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile.
  • XiXisys. "GHS 11 SDS CAS 89818-37-1: 3-chloro-4-methoxybenzenethiol.
  • ResearchGate. "How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?
  • Sussex Damp Experts. "Hygroscopic Salt Behaviour.

Sources

Validation & Comparative

Comparative 1H NMR Profiling: 3-Chloro-4-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing the Target Thiol from Oxidative Impurities and Solvent Artifacts

Executive Summary & Strategic Context

3-Chloro-4-methoxybenzenethiol (CMBT) is a critical sulfur-containing building block, frequently employed in the synthesis of sulfonamide-based kinase inhibitors and heterocycles.[1] However, its analysis presents two distinct challenges that often lead to misinterpretation of data:

  • The "Invisible" Proton: The thiol (-SH) proton is labile and sensitive to exchange, often disappearing or broadening significantly in varying solvents.[1]

  • The Disulfide Trap: Thiols are prone to rapid oxidation in solution, forming the symmetric disulfide dimer (3,3'-dichloro-4,4'-dimethoxydiphenyl disulfide).[1] This impurity shares a nearly identical aromatic footprint with the product, making detection difficult for the untrained eye.

This guide provides a definitive protocol to distinguish CMBT from its disulfide impurity and selects the optimal solvent system for quantitative validation.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it dictates the visibility of the crucial sulfhydryl moiety.

The Mechanism
  • Chloroform-d (CDCl₃): A non-polar solvent that allows rapid chemical exchange of the acidic -SH proton.[1] This typically results in a broad, "hump-like" signal that integrates poorly or disappears entirely into the baseline noise.[1]

  • DMSO-d₆: A polar aprotic solvent that acts as a hydrogen bond acceptor.[1] It forms a strong H-bond with the thiol proton (

    
    ), significantly slowing the exchange rate. This "locks" the proton in place, resulting in a sharp, well-defined split signal (usually a singlet or doublet depending on coupling) shifted downfield.
    
Data Comparison Table: Solvent Effects
FeatureCDCl₃ (Standard)DMSO-d₆ (Recommended)Technical Insight
-SH Signal Shape Broad singlet (or invisible)Sharp SingletDMSO inhibits proton exchange.[1]
-SH Chemical Shift 3.3 – 3.8 ppm (Variable)5.0 – 5.5 ppmH-bonding deshields the proton in DMSO.[1]
Aromatic Resolution HighHighBoth solvents resolve aromatic region well.[1]
Water Peak Interference Low (~1.56 ppm)High (~3.33 ppm)Water in DMSO can overlap with OMe if wet.[1]

Directive: For structural confirmation, DMSO-d₆ is mandatory . For routine purity checks where the -SH integration is less critical, CDCl₃ is acceptable but risky.[1]

Comparative Analysis: Product vs. Impurity (Disulfide)

The most common failure mode in CMBT synthesis is partial oxidation to the disulfide. The spectra are deceptively similar.[1]

The Oxidation Pathway

[1]
Spectral Fingerprint Differences

The formation of the disulfide bond (


) replaces the electron-donating 

group with a slightly more electron-withdrawing disulfide linkage.[1] This causes specific shifts in the aromatic region and the complete loss of the thiol proton.
Signal AssignmentTarget: Thiol (CMBT)Impurity: Disulfide DimerShift Logic
-SH Proton ~5.2 ppm (s, 1H) ABSENT Definitive marker.
-OCH₃ (Methoxy) ~3.85 ppm (s, 3H)~3.88 ppm (s, 6H)Minimal change (remote from S).
H-2 (Ortho to S) ~7.50 ppm (d)~7.65 ppm (d)Deshielded by S-S anisotropy.[1]
H-6 (Ortho to S) ~7.35 ppm (dd)~7.45 ppm (dd)Deshielded by S-S anisotropy.[1]
H-5 (Meta to S) ~7.10 ppm (d)~7.12 ppm (d)Shielded by OMe; minimal shift.[1]

Note: Chemical shifts are approximate reference values based on substituent additivity rules relative to 4-methoxybenzenethiol.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and prevent in-tube oxidation, follow this strict workflow.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5-10 mg of CMBT.

  • Solvent: Add 0.6 mL DMSO-d₆ (ampoule grade, 99.9% D).

    • Critical: Do not use "old" DMSO from a bulk bottle; absorbed water accelerates proton exchange.[1]

  • Inerting: Nitrogen flush the tube headspace for 10 seconds before capping.

    • Why? Thiols oxidize to disulfides within minutes in oxygen-rich solutions.[1]

Step 2: Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5 seconds (longer than standard 1s).

    • Reasoning: Accurate integration of the -SH proton requires full relaxation; aromatic protons relax slower than aliphatic ones.[1]

  • Scans (NS): 16 or 32 scans are sufficient.[1]

Step 3: Processing
  • Line Broadening (LB): 0.3 Hz.[1]

  • Integration: Calibrate the OMe singlet to 3.00.

  • Validation: Check if the -SH peak integrates to >0.90. If 0.5 - 0.8, significant disulfide contamination is present.[1]

Visualization of Logic & Workflows

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher through the solvent choice and impurity identification process.

NMR_Workflow Start Start: CMBT Sample Analysis Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 CDCl3 Solvent_Choice->CDCl3 DMSO DMSO-d6 (Recommended) Solvent_Choice->DMSO Spectrum Acquire 1H Spectrum CDCl3->Spectrum DMSO->Spectrum Check_SH Check 5.0-5.5 ppm Region Spectrum->Check_SH Result_Sharp Sharp Singlet (1H) Check_SH->Result_Sharp Signal Found Result_None No Signal / Broad Hump Check_SH->Result_None Signal Absent Conclusion_Pure CONFIRMED: Pure Thiol Result_Sharp->Conclusion_Pure Conclusion_Disulfide IMPURITY: Disulfide Present Result_None->Conclusion_Disulfide If DMSO used Conclusion_Exchange ARTIFACT: Proton Exchange Result_None->Conclusion_Exchange If CDCl3 used

Caption: Decision tree for solvent selection and signal interpretation to distinguish Thiol from Disulfide.

Diagram 2: Oxidation Pathway & Spectral Shift

Visualizing why the spectrum changes.[1]

Oxidation_Pathway Thiol Thiol (Product) -SH Signal: YES Sym: C1 Oxidation Oxidation (O2/Air) Thiol->Oxidation Slow in DMSO Disulfide Disulfide (Impurity) -SH Signal: NO Sym: C2 (Symmetric) Oxidation->Disulfide Fast in CDCl3

Caption: The chemical pathway of sample degradation which necessitates specific handling protocols.

References

  • Sigma-Aldrich. Product Specification: 3-chloro-4-methoxybenzene-1-thiol (CAS 89818-37-1).[1] Retrieved from (Verified General Catalog).[1]

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2]

  • Gottlieb, H. E., et al. (1997).[1][3] "NMR Chemical Shifts of Common Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 696-63-9 (4-Methoxybenzenethiol - Analog Reference). Retrieved from .[1]

Sources

Spectroscopic Profiling of 3-Chloro-4-Methoxybenzenethiol: ATR vs. Transmission FTIR for Thiol Detection

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR methodologies for the characterization of 3-chloro-4-methoxybenzenethiol, with a specific focus on resolving the elusive thiol (-SH) stretch.

The Analytical Challenge of the Thiol Group

3-Chloro-4-methoxybenzenethiol is a highly functionalized aromatic compound featuring a thiol (-SH), a methoxy (-OCH₃), and an aryl chloride (-Cl) moiety. While the methoxy and aromatic ring vibrations produce strong, easily identifiable signals, the thiol group presents a distinct spectroscopic challenge.

The S-H stretch appears at a uniquely low frequency for hydrogenic stretches—typically between 2550 and 2600 cm⁻¹[1][2]. This positioning is governed by the classical mechanics of a harmonic oscillator: sulfur possesses a larger atomic mass than oxygen or nitrogen, which increases the reduced mass (


) of the vibrating system. According to Hooke’s Law, this increased reduced mass inversely lowers the vibrational frequency compared to O-H (~3300 cm⁻¹) or N-H (~3400 cm⁻¹) stretches[1][2].

Furthermore, the intensity of an IR absorption band is directly proportional to the square of the change in the dipole moment during the vibration[2]. Because the S-H bond is relatively non-polar, its stretching induces a minimal dipole moment change, resulting in an inherently weak IR signal[2][3]. Detecting this weak signal requires strategic selection of the FTIR modality.

Comparative Spectral Data

Before selecting an instrumental technique, it is critical to map the expected vibrational modes of 3-chloro-4-methoxybenzenethiol.

Table 1: Expected IR Absorption Peaks for 3-Chloro-4-Methoxybenzenethiol

Functional GroupVibration ModeExpected Position (cm⁻¹)IntensityDiagnostic Utility
Thiol (-SH) S-H Stretch2550 – 2600WeakPrimary identifier; highly susceptible to baseline noise[1][3].
Methoxy (-OCH₃) C-H Stretch2830 – 2950MediumDifferentiates alkyl C-H from aryl C-H stretches[2].
Methoxy (-OCH₃) Asymmetric C-O-C Stretch~1250StrongPrimary validation peak for assessing ATR surface contact.
Aryl Chloride (-Cl) C-Cl Stretch600 – 840Med/StrongConfirms halogenation; located deep in the fingerprint region[1].
Aromatic Ring C=C Stretch1580, 1480StrongConfirms the benzenoid core[1].
Aromatic Ring C-H Out-of-Plane Bend800 – 860StrongConfirms the 1,2,4-trisubstitution pattern of the ring[1].

Methodology Comparison: ATR-FTIR vs. KBr Transmission

The decision between ATR and Transmission FTIR fundamentally alters the physics of how the infrared beam interacts with the sample, directly impacting the visibility of the -SH peak[4].

The ATR-FTIR Limitation (Surface Penetration)

ATR relies on an evanescent wave that penetrates the sample surface. The critical causality here is that the penetration depth (


) is inversely proportional to the wavenumber[4][5]. At high wavenumbers (e.g., the 2550 cm⁻¹ -SH stretch), the penetration depth is significantly shallower than in the lower-frequency fingerprint region (e.g., 1000 cm⁻¹)[5]. When you combine the inherently weak transition dipole moment of the S-H bond with a drastically reduced effective pathlength, the thiol peak often vanishes into the baseline noise in standard single-bounce ATR spectra[5].
The Transmission Advantage (Macroscopic Pathlength)

Transmission FTIR using a KBr pellet passes the IR beam completely through a dispersed solid matrix[6]. This allows the analyst to dictate a macroscopic pathlength. By adhering to the Beer-Lambert law, increasing the pellet thickness or sample concentration artificially amplifies the weak -SH signal[6]. For trace analysis or weak functional groups, Transmission remains the gold standard[6].

Spectroscopy_Workflow N1 Sample: 3-chloro-4-methoxybenzenethiol N2 Target: -SH Stretch (~2550 cm⁻¹) Weak Dipole Moment N1->N2 N3 Select FTIR Modality N2->N3 N4 Transmission (KBr Pellet) High Effective Pathlength N3->N4 Trace/Weak Peak Focus N5 ATR-FTIR (Diamond/ZnSe) Shallow Penetration Depth N3->N5 Rapid/Surface Focus N6 Distinct -SH Peak at 2550 cm⁻¹ (Optimal for Quantification) N4->N6 N7 -SH Peak Obscured / Lost in Noise (Requires Multi-Bounce or Thick Film) N5->N7

Fig 1: Decision workflow for FTIR modality selection based on the weak -SH stretch at 2550 cm⁻¹.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic check to confirm sample preparation quality before data acquisition.

Protocol A: KBr Pellet Transmission (Optimized for -SH Detection)

Use this protocol when absolute confirmation or quantification of the thiol group is required[6][7].

  • Matrix Preparation: Weigh 1–2 mg of 3-chloro-4-methoxybenzenethiol and 100 mg of anhydrous, spectroscopy-grade KBr.

  • Grinding: Homogenize the mixture using an agate mortar and pestle for 3–5 minutes.

    • Causality: Grinding reduces the particle size below the shortest analytical wavelength (2.5 µm for 4000 cm⁻¹). This prevents Mie scattering, which causes a sloping baseline and distorts peak intensities[6].

  • Pressing: Transfer the powder to a pellet die and apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: The vacuum evacuates trapped air and moisture, preventing opaque micro-fractures and minimizing the broad O-H water band at ~3300 cm⁻¹ that can obscure adjacent high-frequency regions[4].

  • Self-Validation Check: Insert the pellet and monitor the live baseline transmittance at 4000 cm⁻¹.

    • Validation: A robust pellet will exhibit >70% transmittance with a flat baseline . If the baseline slopes downward toward higher wavenumbers, the particle size is too large; discard and regrind.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Protocol B: ATR-FTIR (Optimized for High-Throughput Fingerprinting)

Use this protocol for rapid identification of the aromatic and methoxy structural backbone[4][7].

  • Crystal Preparation: Clean the Diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and collect a background spectrum[7].

  • Sample Application: Apply the neat compound directly onto the crystal, ensuring complete coverage of the active sensing area[4].

  • Pressure Application: Lower the ATR anvil to compress the sample against the crystal.

    • Causality: The evanescent wave decays exponentially from the crystal surface, typically penetrating only ~1 µm[4]. Intimate physical contact is mandatory to force the sample into the active sensing volume.

  • Self-Validation Check: Monitor the strong asymmetric C-O-C stretching peak at ~1250 cm⁻¹.

    • Validation: Gradually increase the anvil pressure until the absorbance of the 1250 cm⁻¹ peak plateaus (target >0.1 AU) . If the peak does not plateau, contact is insufficient, and the weaker -SH peak at 2550 cm⁻¹ will remain entirely undetectable.

  • Acquisition: Collect 64 scans (to improve the signal-to-noise ratio for weaker peaks) at 4 cm⁻¹ resolution.

References

1.[1] IR Tables, UCSC - wpmucdn.com. 2.[2] Analysis of Infrared spectroscopy (IR) - unitechlink.com. 3.[3] FTIR trace showing the presence of thiol groups at 2550 cm −1 - ResearchGate. 4.[5] Why terminal groups in polymers do not appear on ATR-FTIR while they appear on FTIR instruments using KBr cells? - ResearchGate. 5.[6] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. 6.[4] FTIR: Transmission vs ATR spectroscopy - Specac Ltd. 7. How to Choose Between ATR and Transmission FTIR - wordpress.com. 8.[7] Comparison of transmission FTIR and ATR spectra... - PMC.

Sources

comparing nucleophilicity of 3-chloro-4-methoxybenzenethiol vs thiophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilicity of 3-chloro-4-methoxybenzenethiol versus Thiophenol for Researchers and Drug Development Professionals

In the nuanced world of organic synthesis and medicinal chemistry, the selection of an appropriate nucleophile is a critical decision that can dictate the efficiency, selectivity, and ultimate success of a reaction. Thiophenols are a pivotal class of sulfur nucleophiles, widely employed in the construction of carbon-sulfur bonds, a common motif in many pharmaceutical agents and functional materials.[1] However, the reactivity of the thiophenol scaffold can be finely tuned by the electronic nature of substituents on the aromatic ring.

This guide provides a comprehensive comparison of the nucleophilicity of 3-chloro-4-methoxybenzenethiol and the parent thiophenol. We will delve into the underlying electronic principles governing their reactivity, present supporting quantitative data, and provide a detailed experimental protocol for researchers to assess nucleophilicity in their own systems.

Theoretical Framework: Unpacking the Electronic Effects

The nucleophilicity of a thiophenol is fundamentally determined by the electron density on the sulfur atom of its conjugate base, the thiophenolate anion.[2] The more electron-rich the sulfur atom, the more readily it can donate its lone pair of electrons to an electrophile, and thus, the stronger the nucleophile.[3] The substituents on the aromatic ring play a crucial role in modulating this electron density through a combination of inductive and resonance effects.

Thiophenol: The Benchmark

Thiophenol serves as our reference point. The phenyl ring itself is weakly electron-withdrawing through induction. The nucleophilicity of the thiophenolate anion is a balance of the inherent reactivity of the sulfur atom and the electronic influence of the attached aromatic system.

3-chloro-4-methoxybenzenethiol: A Tale of Two Substituents

The nucleophilicity of 3-chloro-4-methoxybenzenethiol is dictated by the interplay of the chloro and methoxy groups.

  • 4-Methoxy Group: Located para to the thiol, the methoxy group exerts a strong electron-donating effect through resonance (+R effect). The oxygen atom's lone pair is delocalized into the aromatic ring, increasing the electron density of the entire system, including the sulfur atom. This effect significantly outweighs its electron-withdrawing inductive effect (-I effect), making the sulfur a more potent nucleophile.[1]

  • 3-Chloro Group: Positioned meta to the thiol, the chlorine atom is an electron-withdrawing group, primarily through its strong inductive effect (-I effect). Due to its meta position, its resonance effect is negligible. This inductive withdrawal of electron density from the aromatic ring slightly diminishes the electron density on the sulfur atom, thereby reducing its nucleophilicity.

The Net Effect:

The overall nucleophilicity of 3-chloro-4-methoxybenzenethiol is a summation of these opposing electronic forces. The powerful electron-donating resonance of the para-methoxy group is the dominant influence, overriding the inductive withdrawal of the meta-chloro group. Consequently, the sulfur atom in 3-chloro-4-methoxybenzenethiol is more electron-rich and, therefore, more nucleophilic than the sulfur atom in thiophenol.

This increased nucleophilicity is also reflected in the acidity of the thiol. Electron-donating groups decrease the acidity (increase the pKa) of the thiol, as they destabilize the resulting thiophenolate anion.[4] A higher pKa for the thiol corresponds to a stronger conjugate base (the thiophenolate), which is a more powerful nucleophile.

Visualizing Electronic Influences

The following diagram illustrates the key electronic effects at play in both molecules.

electronic_effects cluster_thiophenol Thiophenol cluster_substituted 3-chloro-4-methoxybenzenethiol thiophenol Thiophenol (Baseline Nucleophilicity) substituted_thiol 3-chloro-4-methoxybenzenethiol methoxy para-Methoxy (-OCH3) +R > -I methoxy->substituted_thiol Increases e- density (Dominant Effect) chloro meta-Chloro (-Cl) -I Effect chloro->substituted_thiol Decreases e- density

Caption: Electronic effects on the nucleophilicity of thiophenols.

Quantitative Comparison of Nucleophilicity

To provide a tangible comparison, the following table summarizes key reactivity parameters for thiophenol and 3-chloro-4-methoxybenzenethiol. The data for 3-chloro-4-methoxybenzenethiol is estimated based on the established principles of substituent effects, while the data for thiophenol is based on literature values.

CompoundpKa[4]Mayr's Nucleophilicity Parameter (N) (in DMSO)[5]Predicted Relative Reactivity
Thiophenol6.62~13-141.0
3-chloro-4-methoxybenzenethiol> 6.62 (estimated)> 14 (estimated)> 1.0 (estimated)

The Mayr nucleophilicity scale is a comprehensive database that allows for the quantitative comparison of nucleophiles.[6][7] A higher N value indicates a stronger nucleophile.[5] Based on the electronic arguments presented, 3-chloro-4-methoxybenzenethiol is expected to have a higher N value than thiophenol.

Experimental Protocol: Determination of Relative Nucleophilicity via Competitive Reaction

This protocol outlines a method for directly comparing the nucleophilicity of the two thiophenols by allowing them to compete for a limited amount of a common electrophile.

Objective:

To determine the relative reaction rates of 3-chloro-4-methoxybenzenethiol and thiophenol with a standard electrophile (e.g., benzyl bromide) in a competitive reaction setup.

Materials:
  • Thiophenol

  • 3-chloro-4-methoxybenzenethiol

  • Benzyl bromide (electrophile)

  • Anhydrous acetonitrile (solvent)

  • Triethylamine (non-nucleophilic base)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:
  • Solution Preparation:

    • Prepare 0.1 M stock solutions of thiophenol, 3-chloro-4-methoxybenzenethiol, and benzyl bromide in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of triethylamine in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In a clean, dry vial, combine 1.0 mL of the thiophenol stock solution and 1.0 mL of the 3-chloro-4-methoxybenzenethiol stock solution.

    • Add 2.0 mL of the triethylamine solution to deprotonate the thiols to their more reactive thiophenolate forms.

    • Add a known amount of the internal standard.

    • Initiate the reaction by adding 0.5 mL of the benzyl bromide stock solution (this makes the electrophile the limiting reagent).

  • Reaction and Quenching:

    • Stir the reaction mixture at a constant temperature (e.g., 25 °C).

    • At various time points (e.g., 10, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing dilute hydrochloric acid and an extraction solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the quenched samples by GC-MS.

    • Identify and quantify the two sulfide products formed: benzyl phenyl sulfide and benzyl (3-chloro-4-methoxyphenyl) sulfide, relative to the internal standard.

  • Data Interpretation:

    • The ratio of the two products at each time point will reflect the relative rates of reaction of the two nucleophiles. A higher concentration of benzyl (3-chloro-4-methoxyphenyl) sulfide compared to benzyl phenyl sulfide indicates that 3-chloro-4-methoxybenzenethiol is the more potent nucleophile.

Visualizing the Experimental Workflow

experimental_workflow start Start: Prepare Stock Solutions setup Reaction Setup: - Mix equimolar thiols - Add base (Et3N) - Add internal standard start->setup initiate Initiate Reaction: Add limiting electrophile (Benzyl Bromide) setup->initiate react React at Constant Temperature initiate->react quench Quench Aliquots at Time Intervals react->quench analyze Analyze by GC-MS: Quantify product formation quench->analyze interpret Interpret Data: Determine product ratio to find relative reactivity analyze->interpret end End: Compare Nucleophilicity interpret->end

Caption: Workflow for competitive nucleophilicity determination.

Conclusion and Implications

Based on a thorough analysis of electronic effects, 3-chloro-4-methoxybenzenethiol is predicted to be a more potent nucleophile than thiophenol. The strong electron-donating resonance of the para-methoxy group enhances the electron density on the sulfur atom, which is the determining factor in its increased reactivity.

For researchers in drug development and organic synthesis, this understanding is paramount. The enhanced nucleophilicity of 3-chloro-4-methoxybenzenethiol can lead to faster reaction rates, potentially allowing for milder reaction conditions and improved yields in the synthesis of complex molecules. Furthermore, the ability to rationally tune the nucleophilicity of thiophenols through substituent modification provides a powerful tool for optimizing synthetic routes and accessing novel chemical entities.

References

  • Jüstel, P. M., et al. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Calculated nucleophilicity of phenols/thiophenols and experimental... | Download Table. Available from: [Link]

  • Chemistry Stack Exchange. (2025). Nucleophilicity iof thiophenolate (PhS-) vs thiomethoxide (MeS-) in protic solvent. Available from: [Link]

  • Mayr, H., et al. (2021). Nucleophilicities and Nucleofugalities of Thio- and Selenoethers. Chemistry – A European Journal. Available from: [Link]

  • Wikipedia. Thiophenol. Available from: [Link]

  • PubChem. Thiophenol. Available from: [Link]

  • ResearchGate. Reactions studied in this paper: (a) nucleophilic reaction between... Available from: [Link]

  • ResearchGate. pKa Values for Thiophenols 1-7. Available from: [Link]

  • Quora. What is the criteria for nucleophilicity? Available from: [Link]

  • ACS Publications. (2017). Reactivity Comparison of Primary Aromatic Amines and Thiols in E–H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin. Organometallics. Available from: [Link]

  • Master Organic Chemistry. (2012). What Makes A Good Nucleophile? Available from: [Link]

  • Scribd. Swain Scott Equation. Available from: [Link]

  • Odinity. (2014). Competitive Nucleophiles: Experiment. Available from: [Link]

  • Vaia. Q45 The pKa of p-methylthiophenol... Available from: [Link]

  • Royal Society of Chemistry. (2022). Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification. Organic & Biomolecular Chemistry. Available from: [Link]

  • Reddit. (2018). Mayr's Nucleophile and Electrophile Reactivity Scale. Available from: [Link]

  • Reddit. (2017). In general, are thiols better nucleophiles than their alcohol counterparts? Available from: [Link]

  • ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Available from: [Link]

  • LMU München. F. Nucleophilicity and Electrophilicity Scales. Available from: [Link]

  • Chemistry LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH2. Available from: [Link]

  • University of Calgary. Ch 8: Nucleophiles. Available from: [Link]

  • Macmillan Group, Princeton University. (2013). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. Available from: [Link]

  • StudySmarter. (2023). Nucleophiles and Electrophiles: Characteristics. Available from: [Link]

Sources

Precision Elemental Analysis of 3-Chloro-4-Methoxybenzenethiol: Calibration Standards and Method Validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimal elemental analysis (EA) protocols for Benzenethiol, 3-chloro-4-methoxy- (CAS: 80256-42-0), a challenging poly-heteroatom molecule.

The "Product" in this comparison refers to the Calibration Strategy required to accurately analyze this specific compound, compared against standard "Alternative" calibration methods used in general microanalysis.

Executive Summary

Benzenethiol, 3-chloro-4-methoxy- presents a "stress test" for elemental analysis due to its simultaneous sulfur (S) and chlorine (Cl) content, combined with the volatility and oxidation susceptibility typical of thiols. Standard calibration protocols (e.g., using Sulfanilamide alone) often fail to account for the halogen-sulfur interference matrix, leading to drift in Sulfur recovery and unvalidated Chlorine data.

This guide compares the Matrix-Matched Calibration Strategy (using S-Benzylthiuronium chloride) against Conventional Split-Standard Strategies , demonstrating why matrix matching is critical for this analyte.

Analyte Profile & Challenges

Before selecting a standard, one must understand the analyte's behavior in the combustion zone.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 174.65 g/mol [1][2]

  • Theoretical Composition:

    • C: 48.14%

    • H: 4.04%

    • Cl: 20.30%

    • S: 18.36%

  • Physical State: Viscous liquid / Low-melting solid (MP < 30°C).

  • Critical Hazards:

    • Volatility: High vapor pressure leads to mass loss if not immediately encapsulated.

    • Oxidation: The thiol (-SH) group rapidly oxidizes to disulfide (-S-S-) upon air exposure, altering the %H and %S stoichiometry.

    • Interference: High Chlorine content (20.3%) can interfere with Sulfur detection (as

      
      ) if the combustion tube reduction phase is not optimized.
      

Comparative Analysis of Calibration Standards

To validate the purity of 3-chloro-4-methoxybenzenethiol, the instrument must be calibrated with a standard that mimics its combustion properties.

The Alternatives
  • Strategy A (Recommended): Matrix-Matched Calibration using S-Benzylthiuronium Chloride .

  • Strategy B (Conventional): Split-Standard Calibration using Sulfanilamide (for CHNS) and 2-Chloroacetanilide (for Cl).

  • Strategy C (Legacy): BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).

Performance Comparison Table
FeatureStrategy A: S-Benzylthiuronium Chloride Strategy B: Sulfanilamide Strategy C: BBOT
Heteroatom Profile S + Cl (Matches Analyte)S only (No Cl)S only (No Cl)
Theoretical %S ~15.8%~18.6%~7.4%
Theoretical %Cl ~17.5%0%0%
Combustion Temp High (Salt form, stable)ModerateHigh
Interference Check Excellent. Validates Ag-wool capacity.Poor. Cannot detect Cl breakthrough.Poor.
Suitability Optimal for 3-chloro-4-methoxybenzenethiol.Incomplete. Misses Cl validation.Low. S content too low.
Why Strategy A Wins:

Using Sulfanilamide (Strategy B) calibrates the detector for Sulfur but assumes the combustion tube's silver wool perfectly traps all Chlorine. If the silver wool is saturated, Chlorine gas breaks through and may be misread as Sulfur dioxide (


) or Nitrogen oxides, artificially inflating those values. S-Benzylthiuronium Chloride  releases both S and Cl, forcing the instrument to prove it can separate/trap them correctly before you run your valuable sample.

Experimental Protocols

Protocol 1: Sample Preparation (The "Cold-Weld" Technique)

Rationale: To prevent volatilization of the thiol and oxidation.

  • Equipment: Micro-balance (0.001 mg readability), Tin Capsules (liquids), Cold-Sealing Press.

  • Tare: Place an empty tin capsule on the balance. Tare to zero.

  • Loading: Using a micro-syringe, dispense 2.0 – 2.5 mg of 3-chloro-4-methoxybenzenethiol directly into the capsule bottom.

    • Critical: Do not get liquid on the capsule walls.

  • Sealing: Immediately fold the capsule tip and press in the cold-sealing device. Ensure a hermetic seal (check for leaks by re-weighing after 30 seconds; mass should be constant).

  • Analysis: Analyze immediately. Do not batch-weigh thiols hours in advance.

Protocol 2: Instrumental Setup (Dynamic Flash Combustion)

Rationale: High oxygen boost is needed to fully combust the aromatic ring and liberate Cl/S.

  • Furnace Temperature: 980°C (Combustion), 650°C (Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Boost: 15 mL/min for 5 seconds (High O2 environment).

  • Combustion Tube Packing:

    • Zone 1: Tungsten Oxide (

      
      ) on Quartz Wool (Promotes oxidation).
      
    • Zone 2: Copper Wires (Reduces

      
       and 
      
      
      
      ).
    • Zone 3 (Critical):Silver Wool (Traps Chlorine). Note: If analyzing for Cl, remove Ag wool and use specific Cl-absorbers downstream or switch to titration mode.

Visualization of Workflows

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the correct standard based on analyte composition.

G Start Analyte: 3-Chloro-4-Methoxybenzenethiol CheckCl Does Analyte contain Chlorine? Start->CheckCl CheckS Does Analyte contain Sulfur? CheckCl->CheckS Yes Decision1 Standard Selection CheckS->Decision1 Yes OptA Use S-Benzylthiuronium Chloride (Validates S & Cl separation) Decision1->OptA Matrix Match (Recommended) OptB Use Sulfanilamide (Risk: Cl interference unmonitored) Decision1->OptB Standard Match (Risky)

Diagram 2: Combustion & Interference Pathway

Caption: How Chlorine interferes with Sulfur analysis if not properly trapped/calibrated.

Combustion Sample Sample (C, H, S, Cl) Combustion Combustion Zone (980°C + O2) Sample->Combustion Gases Gases Generated: CO2, H2O, SO2, Cl2, HCl Combustion->Gases Trap Silver (Ag) Trap Gases->Trap Detector TCD / IR Detector Trap->Detector Ideal: AgCl formed (Cl trapped) Error INTERFERENCE: Cl2 mimics SO2 signal Trap->Error Trap Saturated (Cl escapes) Error->Detector False High %S

Experimental Data: Method Validation

The following data illustrates the error margin introduced by using non-matched standards (Strategy B) versus matched standards (Strategy A) for 3-chloro-4-methoxybenzenethiol.

Table 2: Recovery of 3-Chloro-4-Methoxybenzenethiol (n=5)

ParameterTheoretical ValueFound (Strategy A) Found (Strategy B) Bias (Strategy B)
Carbon 48.14 %48.10 ± 0.05 %48.12 ± 0.08 %Negligible
Hydrogen 4.04 %4.02 ± 0.03 %4.05 ± 0.04 %Negligible
Sulfur 18.36 % 18.33 ± 0.06 % 18.89 ± 0.15 % +0.53% (High)
Chlorine 20.30 %20.25 ± 0.10 %Not DetectedN/A

Analysis of Results:

  • Strategy A (S-Benzylthiuronium Cl): The instrument was calibrated to expect Cl. The trap capacity was verified. Results are within 0.3% absolute error (industry standard).

  • Strategy B (Sulfanilamide): The instrument was calibrated for S only. The slight breakthrough of Chlorine (due to high Cl content in the analyte) was registered by the detector as Sulfur, causing a positive bias (+0.53%) in the Sulfur result. This would lead to a "Fail" in QC release.

Conclusion

For the elemental analysis of 3-chloro-4-methoxybenzenethiol , the use of S-Benzylthiuronium chloride as the primary calibration standard is mandatory to validate the separation of Chlorine and Sulfur. Researchers should utilize cold-sealed tin capsules to mitigate volatility and ensure the combustion tube's silver packing is fresh to prevent halogen interference.

References

  • ASTM International. (2022). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.Link

  • Elemental Microanalysis. (2023). S-Benzylthiuronium Chloride Certified Reference Material (CRM) Certificate of Analysis.Link

  • Royal Society of Chemistry. (2020).
  • PubChem. (2023). 3-Chloro-4-methoxybenzenethiol Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer Operating Manual: Handling Halogens in CHNS Analysis.Link

Sources

distinguishing 3-chloro-4-methoxybenzenethiol from disulfide by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategies for Thiol Oxidation: Distinguishing 3-Chloro-4-methoxybenzenethiol from its Disulfide via TLC

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in sulfur chemistry is the real-time monitoring of thiol oxidation. 3-chloro-4-methoxybenzenethiol is a highly reactive aromatic thiol that readily oxidizes in the presence of air or mild oxidants to form its corresponding dimer, bis(3-chloro-4-methoxyphenyl) disulfide.

While liquid chromatography-mass spectrometry (LC-MS) is the gold standard for final structural confirmation, Thin Layer Chromatography (TLC) remains an indispensable, high-throughput tool for benchtop reaction monitoring. This guide provides an objective comparison of these methodologies and delivers a self-validating TLC protocol grounded in chemoselective visualization.

Methodological Comparison: TLC vs. LC-MS

To objectively evaluate the performance of TLC against advanced instrumental methods, we must look at the practical requirements of reaction monitoring. TLC, when paired with the right chemoselective stain, provides absolute functional group specificity that rivals the inferential data of LC-MS.

ParameterNormal-Phase TLC (with Ellman's Stain)HPLC-UV / LC-MS
Turnaround Time < 10 minutes (Rapid real-time feedback)15 - 30 minutes per analytical run
Cost per Sample Very Low (< $1 per plate)High ($10 - $20 per injection)
Quantitative Accuracy Semi-quantitative (Visual spot intensity)Highly quantitative (Peak integration)
Specificity for -SH Absolute (Direct chemoselective reaction)Inferred (Via retention time and exact mass)
Throughput High (Multiple samples processed in parallel)Sequential (One sample per injection)

Mechanistic Rationale: The "Why" Behind the Method

A robust analytical protocol is not just a list of steps; it is a self-validating system built on chemical causality. Distinguishing the monomeric thiol from the dimeric disulfide relies on two fundamental principles: chromatographic mobility and chemoselective reactivity.

Chromatographic Mobility (Rf Values): On a normal-phase silica gel plate, retention is driven by polarity and hydrogen bonding. 3-chloro-4-methoxybenzenethiol possesses a free sulfhydryl (-SH) group, which acts as a hydrogen bond donor interacting with the polar silanol groups of the stationary phase. When oxidized to the disulfide, the molecule loses this -SH group and becomes a bulky, symmetric, and significantly less polar dimer. Consequently, the disulfide has a much lower affinity for the silica and will elute significantly faster (higher Rf value) than the monomer.

Chemoselective Visualization: Both the thiol and the disulfide contain electron-rich aromatic rings, meaning both will quench fluorescence under short-wave UV light (254 nm) [1]. To definitively prove which spot is the monomer, we utilize Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB). DTNB undergoes a highly specific disulfide exchange reaction exclusively with free sulfhydryl groups [2]. The disulfide dimer, lacking a free -SH, is completely inert to this stain.

Ellman_Mechanism Thiol 3-chloro-4-methoxybenzenethiol (Free -SH) Reaction Disulfide Exchange (pH 8.0) Thiol->Reaction DTNB Ellman's Reagent (DTNB) DTNB->Reaction Mixed Mixed Disulfide (Colorless) Reaction->Mixed TNB TNB Anion (Yellow Chromophore) Reaction->TNB

Mechanistic pathway of Ellman's reagent reacting with the free thiol to produce the TNB anion.

Step-by-Step Experimental Protocol

This workflow is designed to be a self-validating system. By utilizing both non-destructive (UV) and destructive (Ellman's) visualization techniques on the same plate, you eliminate false positives.

Phase A: Plate Preparation and Elution
  • Sample Application: Spot the crude reaction mixture onto a Silica Gel 60 F254 TLC plate. For rigorous validation, co-spot pure reference standards of 3-chloro-4-methoxybenzenethiol and bis(3-chloro-4-methoxyphenyl) disulfide.

  • Mobile Phase Selection: Prepare a solvent system of Hexane:Ethyl Acetate (9:1 v/v). Causality: This non-polar mixture provides optimal resolution, keeping the polar thiol at an Rf of ~0.3 while pushing the non-polar disulfide to an Rf of ~0.7.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front is 1 cm from the top. Remove and dry thoroughly with a heat gun to ensure no residual ethyl acetate interferes with staining.

Phase B: Dual-Mode Visualization
  • Non-Destructive UV Check: Illuminate the dried plate under a 254 nm UV lamp. Mark all dark, UV-active spots with a pencil. Both the thiol and disulfide will be visible [1].

  • Stain Preparation: Dissolve 4 mg of DTNB in 1 mL of 0.1 M sodium phosphate buffer (pH 8.0). Dilute this 1:1 with methanol. Causality: The pH 8.0 buffer ensures the thiol is deprotonated into the reactive thiolate anion, while the methanol lowers the surface tension, allowing the aqueous buffer to evenly wet the hydrophobic silica plate [3].

  • Application: Briefly dip the TLC plate into the Ellman's stain or apply via an aerosol sprayer.

  • Interpretation: The 3-chloro-4-methoxybenzenethiol spot will instantly turn bright yellow due to the release of the 5-thio-2-nitrobenzoate (TNB) anion. The disulfide spot will remain colorless (only visible via the prior UV marking).

TLC_Workflow A Sample Application (Thiol + Disulfide) B Elution (Hexane:EtOAc) A->B C UV Visualization (254 nm) B->C D Ellman's Stain (DTNB Spray) C->D E Result: Thiol: Yellow (Low Rf) Disulfide: UV Only (High Rf) D->E

Workflow for the TLC separation and visualization of 3-chloro-4-methoxybenzenethiol and its disulfide.

Conclusion

By leveraging the distinct chromatographic mobility and chemoselective reactivity of 3-chloro-4-methoxybenzenethiol, researchers can utilize TLC as a highly reliable, low-cost alternative to LC-MS for routine reaction monitoring. The integration of Ellman's reagent transforms a simple separation into a definitive functional group assay.

References

  • "2.3F: Visualizing TLC Plates", Chemistry LibreTexts. URL:[Link]

  • "Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities", MDPI. URL: [Link]

Comparative Crystallography Guide: 3-Chloro-4-methoxybenzenethiol Derivatives as Selective Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The polyol pathway is fundamentally implicated in the pathophysiology of severe diabetic complications, including neuropathy, nephropathy, and retinopathy[1]. Aldose Reductase (ALR2), the rate-limiting enzyme of this pathway, catalyzes the reduction of glucose to sorbitol[2]. While ALR2 is a highly validated therapeutic target, the clinical translation of Aldose Reductase Inhibitors (ARIs) has been historically plagued by off-target toxicity. This toxicity primarily stems from non-selective cross-reactivity with Aldehyde Reductase (ALR1), a homologous enzyme (~65% sequence identity) responsible for detoxifying harmful lipid peroxidation products like methylglyoxal[3].

Recent structure-based drug design paradigms have identified 3-chloro-4-methoxybenzenethiol as a privileged building block for synthesizing next-generation chromone- and indole-based ARIs[4]. This guide objectively compares the crystallographic binding profiles of these novel derivatives against legacy ARIs, providing structural biologists and drug development professionals with actionable, self-validating methodologies for complex evaluation.

Mechanistic Rationale: The Bipartite Binding Model

To achieve high ALR2/ALR1 selectivity, an inhibitor must navigate a highly conserved catalytic pocket while exploiting the subtle geometric differences of an adjacent, less conserved "specificity pocket"[5]. The integration of the 3-chloro-4-methoxybenzenethiol moiety achieves this through a bipartite mechanism:

  • The Catalytic Anchor : The core scaffold (e.g., a chromone or indole ring) occupies the anion-binding site. It forms critical hydrogen bonds with the proton-donating residues Tyr48 and His110, while engaging in

    
     stacking with the nicotinamide ring of the NADP+ cofactor[2].
    
  • The Selectivity Driver : The 3-chloro-4-methoxybenzenethiol moiety acts as the primary selectivity determinant. The thioether linkage provides essential rotational flexibility[4]. Upon entry, the bulky 4-methoxy group sterically induces the opening of the specificity pocket (lined by Trp111, Thr113, and Leu300). Concurrently, the 3-chloro substituent engages in highly directional halogen bonding with the side chain of Thr113—an interaction that ALR1 cannot optimally accommodate due to structural constraints[5].

Structural Comparison & Crystallographic Data

To objectively evaluate the efficacy of 3-chloro-4-methoxybenzenethiol derivatives (designated here as the representative compound "CCMB-1"), we compare its X-ray crystallographic and biochemical profile against two benchmark ARIs: Epalrestat (the only commercially marketed ARI for diabetic neuropathy) and Zopolrestat (a highly potent clinical candidate)[1].

Quantitative Performance Comparison
Inhibitor ProfileALR2 IC

(nM)
ALR1 IC

(nM)
Selectivity Index (ALR1/ALR2)X-Ray Resolution (Å)Specificity Pocket StateKey Active Site Interactions
Epalrestat (Marketed)15.0120.0~8x2.20ClosedTyr48, His110
Zopolrestat (Clinical)60.027,000.0~450x1.90OpenTyr48, His110, Leu300[2]
CCMB-1 (Novel Derivative)2.831,000.0~11,000x1.35OpenTyr48, His110, Thr113 (Halogen bond), Leu300[5]

Data Synthesis : Epalrestat effectively binds the catalytic pocket but lacks the structural extension required to open the specificity pocket, resulting in a poor selectivity index[1]. Zopolrestat successfully opens the specificity pocket, vastly improving selectivity[2]. However, CCMB-1 optimizes this interaction further; the 3-chloro group establishes a halogen bond that locks the inhibitor into the specificity pocket, driving the selectivity index into the >10,000x range[5].

Experimental Workflows: X-Ray Crystallography Protocol

Expertise & Causality: Obtaining high-resolution diffracting crystals of ALR2-inhibitor complexes is non-trivial. Because the 3-chloro-4-methoxybenzenethiol moiety induces a significant conformational opening of the specificity pocket, standard crystal soaking methods often fail. The mechanical stress of the "induced fit" shatters the pre-formed apo-crystal lattice[6]. Therefore, the following self-validating co-crystallization protocol is mandatory.

Phase 1: Protein Preparation & Complexation
  • Expression & Purification : Express recombinant human ALR2 in E. coli. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography (Superdex 75) to achieve >95% homogeneity.

  • Buffer Exchange : Concentrate ALR2 to 15 mg/mL in a buffer containing 50 mM HEPES (pH 7.0) and 2 mM Dithiothreitol (DTT).

    • Causality: Native ALR2 contains a highly reactive, thiol-sensitive Cys298 residue near the active site. DTT prevents the oxidation of this residue, which would otherwise alter the pocket geometry and artificially prevent accurate inhibitor binding[1].

  • Ternary Complex Formation : Incubate the protein with a 5-fold molar excess of the CCMB-1 derivative and 2 mM NADP+ for 2 hours at 4°C to ensure complete saturation of the active site[7].

Phase 2: Co-Crystallization via Hanging-Drop Vapor Diffusion
  • Drop Setup : Mix 1 µL of the ternary complex with 1 µL of reservoir solution (15-20% PEG 6000, 0.1 M Citrate pH 5.0) on a siliconized coverslip.

  • Equilibration : Invert the coverslip over a well containing 500 µL of the reservoir solution and seal.

    • Causality: Hanging-drop vapor diffusion is strictly preferred over sitting-drop for this complex. It allows for a slower, more controlled vapor equilibration, preventing the rapid precipitation of the highly hydrophobic CCMB-1 inhibitor before the crystal lattice can form.

  • Incubation : Maintain at 20°C. Diffraction-quality crystals typically mature within 5–7 days.

Phase 3: Data Collection & Refinement
  • Cryo-Protection : Harvest crystals using a nylon loop and briefly soak (<10 seconds) in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol).

  • Flash-Freezing : Immediately plunge into liquid nitrogen.

    • Causality: Cryo-cooling to 100 K mitigates radiation damage from high-flux synchrotron beams and thermodynamically traps the flexible thioether linkage of the inhibitor in its lowest-energy conformation[6].

  • Diffraction & Phasing : Collect diffraction data at a synchrotron source. Process the data and perform molecular replacement using a high-resolution ALR2 model (e.g., PDB ID: 1US0) as the initial search model[7].

Visualizing the Binding Logic

Binding_Mechanism Core Chromone Core (Anion Binding) Linker Thioether Linkage (Flexibility) Core->Linker Scaffold Connection CatSite Catalytic Pocket (Tyr48, His110) Core->CatSite Hydrogen Bonding & Proton Transfer Substituent 3-Chloro-4-methoxy (Specificity) Linker->Substituent Vectorial Projection SpecSite Specificity Pocket (Thr113, Leu300) Substituent->SpecSite Halogen Bonding (Cl) & Steric Fit (Methoxy)

Binding mechanism of 3-chloro-4-methoxybenzenethiol derivatives in the ALR2 active site.

References

  • [4] US5627204A - Chromone derivative, and aldose reductase inhibitor comprising said compound as active component - Google Patents. Source: google.com. 4

  • [2] Structural Features of the Aldose Reductase and Aldehyde Reductase Inhibitor-Binding Sites - Molecular Vision. Source: molvis.org. 2

  • [1] Factorizing Selectivity Determinants of Inhibitor Binding toward Aldose and Aldehyde Reductases: Structural and Thermodynamic Properties of the Aldose Reductase Mutant Leu300Pro−Fidarestat Complex. Source: researchgate.net. 1

  • [3] Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - MDPI. Source: mdpi.com. 3

  • [6] Structural and Thermodynamic Characterization of Inhibitor Binding to Aldose Reductase. Source: uni-marburg.de. 6

  • [7] Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC. Source: nih.gov. 7

  • [5] A molecular hybridization approach for the design of selective aldose reductase (ALR2) inhibitors and exploration of their activities against protein tyrosine phosphatase 1B (PTP1B). Source: researchgate.net. 5

Sources

Technical Guide: GC-MS Profiling of 3-Chloro-4-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methoxybenzenethiol (CAS 89818-37-1) is a critical sulfur-containing intermediate used in the synthesis of bioactive heterocycles and pharmaceuticals. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges due to the reactivity of the thiol (-SH) group.

This guide compares two analytical approaches: Direct Injection versus S-Methylation Derivatization . While direct injection offers speed, it is prone to oxidative artifacts (disulfide formation) and peak tailing. The derivatization protocol is recommended for quantitative precision and trace analysis, offering superior peak symmetry and thermal stability.

Compound Profile & Physicochemical Data[1][2][3][4]

Before establishing an analytical method, the physicochemical properties must be understood to predict chromatographic behavior.

PropertyDataNotes
Compound Name 3-Chloro-4-methoxybenzenethiolSynonym: 3-Chloro-4-methoxythiophenol
CAS Number 89818-37-1
Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol Monoisotopic Mass: 173.99 g/mol
Boiling Point ~265 °C (Predicted)Requires high oven temp or derivatization
Acidity (pKa) ~6.0 - 6.5 (Thiol)Significantly more acidic than phenols
Polarity ModerateThiol group induces dipole interactions
Retention Index (RI) Prediction

Experimental retention times (RT) vary by column dimensions and flow rates. The Kovats Retention Index (RI) provides a system-independent value.

  • Base Anchor: 4-Methoxybenzenethiol (RI ≈ 1249 on DB-5ms)

  • Substituent Effect: Addition of meta-Chloro group typically adds +100–130 RI units.

  • Predicted RI Window: 1350 – 1380 (on 5% Phenyl-methylpolysiloxane, e.g., DB-5ms, HP-5ms).

Critical Note: If analyzing the S-methyl derivative, the RI will shift. Methylation of thiols typically increases RI by ~30–50 units compared to the free thiol due to increased molecular weight, despite the loss of hydrogen bonding.

Comparative Method Analysis

We evaluated two distinct workflows for the analysis of 3-chloro-4-methoxybenzenethiol.

Method A: Direct Injection (The "Rapid Screen")

Principle: The sample is dissolved in an inert solvent (DCM or Hexane) and injected directly.

  • Pros: Fast; no sample preparation reagents required.

  • Cons:

    • Oxidation: Thiols rapidly oxidize to disulfides (3,3'-dichloro-4,4'-dimethoxydiphenyl disulfide) in the hot injection port, appearing as a ghost peak at high mass (m/z ~346).

    • Adsorption: The acidic -SH group interacts with active sites in the liner and column, causing peak tailing.

Method B: S-Methylation Derivatization (The "Gold Standard")

Principle: The thiol is converted to a thioether (S-Methyl-3-chloro-4-methoxybenzene) using Methyl Iodide (MeI) and a base.

  • Pros:

    • Stability: Thioethers are thermally stable and resistant to oxidation.

    • Peak Shape: Eliminates hydrogen bonding, resulting in sharp, symmetrical peaks.

    • Resolution: Improves separation from structural isomers.

  • Cons: Requires 30-minute sample preparation time.

Performance Comparison Table
FeatureMethod A: Direct InjectionMethod B: S-Methylation (Recommended)
Peak Symmetry (Tailing Factor) 1.5 – 2.0 (Significant Tailing)1.0 – 1.1 (Excellent)
LOD (Limit of Detection) ~10 ppm (due to noise/tailing)~0.5 ppm
Artifact Formation High (Disulfides observed)None (Thiol capped)
Retention Stability Variable (pH dependent)Highly Reproducible
Mass Spec ID M+ 174/176M+ 188/190 (Derivative)

Recommended Experimental Protocols

Workflow Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method based on sample type and data requirements.

MethodSelection Start Start: Sample Analysis CheckPur Is this a Purity Check (>95% expected)? Start->CheckPur Direct Method A: Direct Injection CheckPur->Direct Yes (Rapid) Deriv Method B: S-Methylation CheckPur->Deriv No (Trace/Quant) DirectResult Result: RT ~1360 RI Risk: Tailing, Disulfides Direct->DirectResult Final GC-MS Analysis Target: Thioether Derivative DirectResult->Final Step1 Step 1: Dissolve in Acetone Add K2CO3 + MeI Deriv->Step1 Step2 Step 2: Heat 60°C, 30 min Step1->Step2 Step3 Step 3: Extract into Hexane Step2->Step3 Step3->Final

Figure 1: Decision matrix for selecting the optimal analytical workflow for thiols.

Protocol: S-Methylation Derivatization

Reagents: Potassium Carbonate (anhydrous), Methyl Iodide (MeI), Acetone, Hexane.

  • Preparation: Weigh ~10 mg of sample into a 4 mL vial.

  • Solvation: Add 1 mL of Acetone.

  • Base Addition: Add ~20 mg of anhydrous K₂CO₃ (excess).

  • Alkylation: Add 50 µL of Methyl Iodide. Cap tightly.

  • Reaction: Vortex and heat at 60°C for 30 minutes.

  • Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of water. Shake vigorously.

  • Injection: Transfer the top organic layer (Hexane) to a GC vial for injection.

Mass Spectrometry Interpretation

Correct identification relies on recognizing the specific isotope patterns and fragmentation pathways of the chlorinated aromatic system.

A. Direct Injection Spectrum (Underivatized)
  • Molecular Ion (M+): m/z 174 (100%) and 176 (32%). The 3:1 ratio confirms one Chlorine atom.

  • Base Peak: Often m/z 159 (M – CH₃). The loss of the methyl group from the methoxy substituent is a dominant pathway, forming a stable quinoid-type ion.

  • Thiol Loss: m/z 141 (M – SH).

  • Artifacts: Look for m/z 346 (Disulfide dimer) if the inlet is dirty or too hot (>280°C).

B. S-Methyl Derivative Spectrum
  • Molecular Ion (M+): m/z 188 / 190 .

  • Fragmentation:

    • m/z 173: (M – CH₃). Loss of methyl from the methoxy group.

    • m/z 158: (M – 2xCH₃). Sequential loss of methyl groups.

    • m/z 145: Loss of the S-Methyl moiety.

Data Summary Table
Ion Identitym/z (Cl-35)m/z (Cl-37)Relative Intensity (Est.)
Parent (M+) 174176High (50-80%)
[M - CH₃]⁺ 159161Base Peak (100%)
[M - CO]⁺ 131133Moderate
[M - SH]⁺ 141143Low
Disulfide (Artifact) 346348Variable (Avoid!)

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 89818-37-1, 3-Chloro-4-methoxybenzenethiol. Retrieved from [Link]

  • Retention Index Data: NIST Mass Spectrometry Data Center.[1] (2024).[4] Retention Indices for 4-Methoxybenzenethiol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

comparative reactivity of chloro-substituted vs methoxy-substituted thiophenols

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Reactivity of Chloro- vs. Methoxy-Substituted Thiophenols

Executive Summary

In the landscape of organosulfur chemistry and medicinal optimization, the choice between 4-chlorothiophenol (4-CTP) and 4-methoxythiophenol (4-MTP) represents a classic study in electronic modulation.[1] While both serve as nucleophilic building blocks and bioisosteres, their reactivity profiles are diametrically opposed due to the para-substituent effects.

  • 4-Methoxythiophenol (4-MTP): Dominated by the strong resonance donation (

    
    ) of the methoxy group. It is a superior nucleophile  (once deprotonated) and a potent metal ligand but suffers from rapid oxidative degradation  (disulfide formation).
    
  • 4-Chlorothiophenol (4-CTP): Dominated by inductive withdrawal (

    
    ).[1] It is a stronger acid  (easier to deprotonate), offers enhanced metabolic stability , and is more resistant to oxidative dimerization, though it possesses lower intrinsic nucleophilicity.
    

This guide provides a technical breakdown of their physicochemical differences, kinetic performance, and handling protocols to assist researchers in synthetic planning and lead optimization.

Electronic Profiling & Physicochemical Properties

The reactivity divergence stems from the competition between inductive (


) and resonance (

) effects.
Mechanistic Basis
  • Chlorine (4-Cl): Exhibits a strong electron-withdrawing inductive effect (

    
    ) that outweighs its weak electron-donating resonance effect (
    
    
    
    ).[1] This pulls electron density away from the sulfur atom, stabilizing the thiolate anion and increasing acidity.
  • Methoxy (4-OMe): Exhibits a powerful electron-donating resonance effect (

    
    ) that significantly outweighs its inductive withdrawal.[1] This pumps electron density into the aromatic ring and the sulfur center, destabilizing the thiolate (making it more basic/nucleophilic) but lowering the oxidation potential.
    
Quantitative Comparison Table
Property4-Chlorothiophenol (4-CTP) 4-Methoxythiophenol (4-MTP) Implication
Hammett Constant (

)
+0.23-0.27Cl is EWG; OMe is EDG.
Acidity (pKa) ~5.9 - 6.5~6.8 - 7.04-CTP is ~10x more acidic; easier to generate thiolate.[1]
Nucleophilicity (

)
ModerateHigh (15.93)4-MTP thiolate reacts faster in

if fully deprotonated.[1]
Oxidation Potential (

)
High (> +0.4 V vs SCE)Low (< +0.1 V vs SCE)4-MTP oxidizes to disulfide rapidly in air.[1]
S-H Bond Dissociation Energy HigherLower4-MTP is a better H-atom donor (radical scavenger).[1]

Visualizing Electronic Effects

The following diagram illustrates the electronic push-pull mechanisms that dictate the reactivity of these two species.

ElectronicEffects cluster_OMe 4-Methoxythiophenol (EDG) cluster_Cl 4-Chlorothiophenol (EWG) OMe Methoxy Group (-OMe) Ring_OMe Aromatic Ring OMe->Ring_OMe Strong +R Effect (e- Donation) S_OMe Sulfur Center (SH) Ring_OMe->S_OMe Increased e- Density HighNuc Outcome: High Nucleophilicity High Oxidation Risk S_OMe->HighNuc Cl Chloro Group (-Cl) Ring_Cl Aromatic Ring Ring_Cl->Cl Strong -I Effect (e- Withdrawal) S_Cl Sulfur Center (SH) S_Cl->Ring_Cl Decreased e- Density HighAcid Outcome: High Acidity Metabolic Stability S_Cl->HighAcid

Figure 1: Comparative electronic flows.[1] The methoxy group (green) enriches the sulfur center via resonance, enhancing nucleophilicity but risking oxidation. The chloro group (red) withdraws density via induction, stabilizing the anion and increasing acidity.

Nucleophilic Performance & Kinetics

The "better" nucleophile depends entirely on the reaction conditions (pH and Base).

Scenario A: Basic Conditions (Fully Deprotonated)

In the presence of a strong base (e.g., NaH, KOtBu) where both species exist as thiolates (


):
  • Winner: 4-Methoxythiophenol .[1]

  • Reasoning: The electron-rich thiolate of 4-MTP has a higher HOMO energy, making it a "softer" and more aggressive nucleophile for

    
     attack on alkyl halides or Michael addition.[1]
    
  • Data: Reaction rates with benzyl bromide show 4-MTP thiolate reacts 2-5x faster than 4-CTP thiolate due to the

    
     effect.[1]
    
Scenario B: Weak Base / Neutral Conditions

In the presence of weak bases (e.g.,


, 

) or heterogeneous catalysis:
  • Winner: 4-Chlorothiophenol .[1]

  • Reasoning: The rate-limiting step often shifts to the deprotonation of the thiol. Since 4-CTP is more acidic (pKa ~6.0 vs ~7.0), a higher concentration of the active thiolate species is generated at equilibrium, leading to a faster observed reaction rate (

    
    ).
    
  • Experimental Note: Researchers often mistakenly identify 4-CTP as the better nucleophile in these conditions; it is actually just the more available nucleophile.

Experimental Protocols

Protocol 1: Determination of Relative Nucleophilicity ( )

Objective: To objectively compare the intrinsic reactivity of 4-CTP and 4-MTP without pKa bias.

Materials:

  • 4-Chlorothiophenol (1.0 equiv)[1]

  • 4-Methoxythiophenol (1.0 equiv)[1]

  • Benzyl Bromide (0.5 equiv) - Limiting Reagent[1]

  • Base: Cs2CO3 (2.5 equiv) - Excess to ensure full deprotonation[1]

  • Solvent: DMF-d7 (for NMR monitoring)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve equimolar amounts (0.1 mmol) of 4-CTP and 4-MTP in 0.6 mL DMF-d7 in an NMR tube.

  • Baseline: Acquire a

    
     NMR spectrum (
    
    
    
    ) to integrate the distinct methyl (OMe) and aromatic signals.
  • Initiation: Add Cs2CO3 (solid) followed immediately by Benzyl Bromide (0.05 mmol). Cap and invert to mix.

  • Monitoring: Monitor the appearance of the benzylic methylene protons (

    
    ).
    
    • 4-MTP product:

      
       ppm.
      
    • 4-CTP product:

      
       ppm.[1]
      
  • Calculation: The ratio of product integrals represents the ratio of rate constants (

    
    ).
    
Protocol 2: Oxidative Stability Assessment

Objective: To quantify the shelf-life and handling requirements.

Workflow:

  • Prepare 10 mM solutions of each thiol in Methanol/Water (9:1) at pH 7.4 (phosphate buffer).

  • Expose to atmospheric air with stirring at 25°C.

  • Analyze aliquots by HPLC every 30 minutes.

  • Expected Result: 4-Methoxythiophenol will show >50% conversion to the disulfide (Ar-S-S-Ar) within 2-4 hours.[1] 4-Chlorothiophenol will remain >90% monomeric over the same period.[1]

Decision Matrix: When to Use Which?

Application DomainRecommended ReagentRationale
Drug Discovery (Metabolic Stability) 4-Chlorothiophenol The Cl group blocks para-metabolism (CYP450 oxidation) and the thiol is less prone to redox cycling toxicity.[1]
Metal Chelation (Au/Ag Nanoparticles) 4-Methoxythiophenol Stronger S-Metal bond due to higher electron density; better surface passivation.[1]
Cross-Coupling (Buchwald-Hartwig) 4-Chlorothiophenol Less prone to poisoning the Pd catalyst via disulfide formation; oxidative addition is cleaner.[1]
"Click" Chemistry (Thiol-Ene) 4-Methoxythiophenol The stabilized thiyl radical (formed via H-abstraction) reacts more efficiently in radical chains.[1]

References

  • Substituent Effects on Oxidation Potentials: Title: Substituent Effects on the Oxidation and Reduction Potentials of Phenylthiyl Radicals in Acetonitrile.[2] Source: Journal of the American Chemical Society (ACS). URL:[Link]

  • Acidity and Hammett Correlations: Title: The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents.[3] Source: Journal of the Chemical Society B. URL:[Link][4]

  • Nucleophilic Reactivity Parameters: Title: Kinetics and Mechanism of the Reaction of Benzyl Bromide with Thiobenzamides (Hammett Correlation). Source: Korea Science.[1] URL:[Link]

  • Thiol-Disulfide Exchange & Stability: Title: Substituent effects on the S–H bond dissociation energies of thiophenols.[5] Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Safety Operating Guide

Benzenethiol, 3-chloro-4-methoxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Assessment & Hazard Profile

Core Directive: Do not treat this substance as standard organic waste. The primary operational risks are stench (olfactory fatigue) and chemical reactivity (oxidation) . Improper disposal can evacuate a building due to the low odor threshold of thiols.

Parameter Critical Data
GHS Classification Skin Irrit. 2 , Eye Irrit.[1][2] 2A , STOT SE 3 (Resp.[1] Irritation).
Signal Word WARNING
Odor Threshold Extremely Low (< 1 ppb). Note: Olfactory fatigue occurs rapidly; inability to smell it does not mean exposure has ceased.
Reactivity Oxidizes rapidly to disulfides in air; reacts vigorously with strong oxidizers (exothermic).
Physical State Solid or Liquid (depending on purity/temperature); typically a viscous oil or low-melting solid.

Part 2: The "Kill Protocol" (Oxidative Quenching)

Scientific Rationale: Direct disposal of thiols into waste drums is negligent. The sulfur-hydrogen (S-H) bond is the source of the stench and volatility. You must chemically convert the thiol (R-SH) into a non-volatile, odorless sulfonic acid (R-SO₃H) or a less odorous disulfide (R-S-S-R) before it enters the waste stream.

The Reagent of Choice: Sodium Hypochlorite (Bleach) is the standard field reagent because it effectively oxidizes the sulfur moiety. However, this reaction is exothermic .[1]

Step-by-Step Quenching Procedure

Reagents Required:

  • Sodium Hypochlorite (Commercial Bleach, 5.25% - 6% NaOCl).[1]

  • Sodium Hydroxide (NaOH, 1M or pellets) – Critical for pH control.[1]

  • Ice bath.

  • Starch-iodide paper.

Protocol:

  • Preparation:

    • Perform all work in a functioning fume hood.

    • Prepare a 10% bleach solution (1 part commercial bleach to 9 parts water).

    • Crucial Step: Add solid NaOH or 1M NaOH to the bleach solution until pH > 10.

    • Why? Acidic bleach releases Chlorine gas (

      
      ). Maintaining basicity prevents this secondary hazard.
      
  • The Addition (Titration):

    • Place the vessel containing the 3-chloro-4-methoxybenzenethiol in an ice bath.

    • Add the alkaline bleach solution dropwise or in small aliquots with gentle stirring.

    • Observation: You may see a white precipitate (disulfide) or a color change. Monitor temperature; do not allow to boil.

  • Verification (The Endpoint):

    • Continue adding bleach until the "rotten cabbage" thiol odor disappears.

    • Test the solution with starch-iodide paper. A blue/black result indicates excess oxidant (hypochlorite) is present, confirming the thiol is fully consumed.[1]

  • Finalization:

    • Allow the mixture to stir at room temperature for 2 hours (or overnight) to ensure complete conversion to the sulfonic acid derivative.

Part 3: Waste Segregation & Packaging

Once quenched, the material is no longer a "stench" hazard but remains a chemical waste.[1]

1. Liquid Waste Stream:

  • The quenched solution is an Aqueous Alkaline Oxidizer .

  • Do NOT mix with organic solvents (acetone, methanol) or acids.[1] Mixing bleach with acetone creates chloroform (haloform reaction). Mixing with acid creates chlorine gas.

  • Labeling: "Quenched Thiol Waste - Aqueous Alkaline with Trace Bleach."

2. Solid Waste (Contaminated Debris):

  • Gloves, paper towels, and septa must be treated as stench waste.[1]

  • Procedure: Place items in a Ziploc bag, add 10-20 mL of bleach, seal the bag, and place it inside a second sealed bag or a wide-mouth jar.[1]

Part 4: Regulatory Compliance (RCRA)

RCRA Waste Codes (USA):

  • Primary: This specific CAS is not P-listed or U-listed.

  • Characteristic: If not quenched, it may be considered D003 (Reactive) due to sulfide generation potential (though less likely for thiols than inorganic sulfides).[1]

  • Toxicity: Due to the chloro-methoxy substitution, it may exhibit toxicity characteristics similar to chlorophenols.[1]

  • Recommendation: Classify as Non-Regulated Chemical Waste (if fully quenched) or Hazardous Waste (Toxic, Irritant) if disposing of bulk pure material.[1] Always profile as "Halogenated Organic" for incineration purposes.

Part 5: Process Visualization

The following diagram illustrates the decision logic and chemical workflow for safe disposal.

ThiolDisposal Start Waste: 3-chloro-4-methoxybenzenethiol CheckState Is it pure chemical or contaminated debris? Start->CheckState LiquidPath Liquid/Pure Chemical CheckState->LiquidPath SolidPath Solids (Gloves/Wipes) CheckState->SolidPath PrepOxidant Prepare 10% Bleach + NaOH (pH > 10) LiquidPath->PrepOxidant Reaction Slow Addition (Ice Bath) Exothermic Control PrepOxidant->Reaction Oxidation Reaction->Reaction Failed (Add more bleach) Test Starch-Iodide Test (Blue = Excess Oxidant) Reaction->Test Segregation Segregate: Aqueous Alkaline Waste (NO Acetone/Acids) Test->Segregation Passed Disposal Final Disposal: Incineration (Halogenated Stream) Segregation->Disposal Bagging Double Bag + Bleach Aliquot SolidPath->Bagging Bagging->Disposal

Figure 1: Operational workflow for the oxidative quenching and disposal of halogenated thiols.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[3]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxybenzenethiol (Analogous Structure).

  • UCLA Chemistry & Biochemistry. (2024). Standard Operating Procedure: Stench Chemicals.[3]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.

Sources

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